6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Beschreibung
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
6-ethoxy-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-9-4-7-8(5-11-9)12-6(2)13-10(7)14/h4-5H,3H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
JXKLSUIMQQAYRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C2C(=C1)C(=O)NC(=N2)C |
Herkunft des Produkts |
United States |
Introduction: The Therapeutic Potential of the Pyrido[3,4-d]pyrimidine Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyridine and pyrimidine rings creates a class of heterocyclic compounds known as pyridopyrimidines, which represent a scaffold of significant interest in medicinal chemistry.[1] Depending on the nitrogen arrangement in the pyridine ring, four distinct isomers are possible, each with a unique pharmacological profile.[1][2] The pyrido[3,4-d]pyrimidine core, in particular, is a validated "privileged structure" found in numerous biologically active agents. Molecules incorporating this scaffold have been extensively investigated as potent inhibitors of various protein kinases, which are critical enzymes in cellular signaling pathways often dysregulated in diseases like cancer.[1][3]
Notable examples of pyridopyrimidine derivatives in clinical development or use include Palbociclib, a CDK4/6 inhibitor for breast cancer, and Trametinib, a MEK inhibitor for melanoma, underscoring the therapeutic relevance of this heterocyclic system.[1][2] The compound 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one belongs to this promising class. A thorough understanding of its physicochemical properties is paramount for any drug development campaign, as these characteristics fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.
This guide provides a comprehensive technical overview of the core physicochemical properties of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, offering both predicted data based on structural analogs and detailed, field-proven experimental protocols for their empirical determination.
Molecular Structure and Core Properties
The foundational step in characterizing any potential drug candidate is to define its structure and fundamental molecular properties. While extensive experimental data for this specific molecule is not publicly available, we can derive its basic attributes and predict others based on its structure and data from close analogs.
Chemical Structure:
Caption: 2D Structure of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source & Notes |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂ | Calculated |
| Molecular Weight | 205.21 g/mol | Calculated |
| LogP | 0.635 | Predicted (based on 6-methoxy analog)[4] |
| Topological Polar Surface Area (TPSA) | 67.87 Ų | Predicted (based on 6-methoxy analog)[4] |
| Hydrogen Bond Donors | 1 | Predicted (based on 6-methoxy analog)[4] |
| Hydrogen Bond Acceptors | 4 | Predicted (based on 6-methoxy analog)[4] |
| Rotatable Bonds | 2 | Calculated (Ethoxy group) |
Note: Computational data is derived from the closely related analog, 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, and should be confirmed experimentally.
Aqueous and Organic Solubility
Solubility is a critical determinant of a drug's bioavailability and developability. Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, while insufficient solubility in organic solvents can complicate synthesis, purification, and formulation for toxicological studies.[5] The "shake-flask" method remains the gold standard for determining equilibrium solubility.[6][7]
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is designed to measure the maximum concentration of the compound that can be dissolved in a given solvent at equilibrium.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline, DMSO) in a sealed glass vial. The presence of visible solid material is essential to ensure a saturated solution.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solid.[6]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[6] This step is critical to prevent artificially high concentration readings.
-
Quantification: Accurately determine the concentration of the compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A standard calibration curve must be generated with solutions of known concentrations for accurate quantification.
-
Data Reporting: Report the solubility in units of mg/mL or µM at the specified temperature and pH.
Caption: Workflow for Equilibrium Solubility Determination.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ADME properties. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. According to Lipinski's "Rule of Five," an oral drug candidate should ideally have a LogP value of less than 5 to ensure adequate aqueous solubility and membrane permeability.[8][9]
Experimental Protocol: LogP Determination via Shake-Flask Method
This protocol measures how the compound distributes itself between two immiscible liquid phases.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare water (typically buffered to pH 7.4) and n-octanol. Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.[10]
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer.
-
Partitioning: In a sealed vial, combine a precise volume of the pre-saturated n-octanol with an equal volume of the compound's aqueous solution.
-
Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase using HPLC.[10][11]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[8]
Caption: Workflow for Shake-Flask LogP Determination.
Structural and Spectroscopic Characterization
Unambiguous confirmation of a compound's identity, purity, and three-dimensional structure is a non-negotiable aspect of drug development. This is achieved through a combination of spectroscopic and crystallographic techniques.
Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.[12][13] This information reveals the molecule's conformation, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which are crucial for understanding receptor binding and solid-form properties.
General Workflow for Small Molecule X-ray Crystallography:
-
Crystal Growth: The primary challenge is often growing a single, high-quality crystal of sufficient size (ideally >20 µm in all dimensions).[12] This is typically achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots (reflections) is recorded by a detector as the crystal is rotated.[13]
-
Structure Solution & Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the crystal's unit cell. From this map, the atomic positions are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).[14]
-
Data Deposition: Finalized structures are often deposited in public databases like the Cambridge Structural Database (CSD) for community access.[13]
Caption: General Workflow for X-ray Crystallography.
Spectroscopic Profile
A suite of spectroscopic methods is used to confirm the molecular structure and assess purity.
Table 2: Expected Spectral Characteristics
| Technique | Expected Observations | Purpose |
|---|---|---|
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), a singlet for the C2-methyl group, and distinct aromatic protons on the pyridopyrimidine core. | Confirms proton environment and structural integrity. |
| ¹³C NMR | Resonances for all 10 unique carbon atoms, including the carbonyl carbon (C4), aromatic carbons, and aliphatic carbons of the methyl and ethoxy groups. | Confirms the carbon skeleton of the molecule. |
| Mass Spec (HRMS) | A precise molecular ion peak corresponding to the exact mass of C₁₀H₁₁N₃O₂ (e.g., [M+H]⁺ at m/z 206.0924). | Confirms molecular formula and provides exact mass. |
| Infrared (IR) | Characteristic absorption bands for C=O (carbonyl) stretching (~1650-1700 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹), and C-O (ether) stretching. | Identifies key functional groups present in the molecule. |
Conclusion: A Framework for Advancing a Promising Scaffold
While 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one remains a molecule with limited publicly available experimental data, its structural relationship to a class of compounds with proven therapeutic importance makes it a compelling subject for further investigation.[1][15] The predicted physicochemical properties—moderate lipophilicity and a balance of hydrogen bond donors and acceptors—suggest a promising starting point for a drug discovery program.
This guide provides the necessary framework for its comprehensive characterization. The detailed experimental protocols for determining solubility and LogP, alongside the workflows for structural elucidation, offer a clear and robust path for researchers to generate the empirical data needed to validate computational predictions and make informed decisions. The successful application of these methods will be essential to unlock the full potential of this and other novel pyrido[3,4-d]pyrimidine derivatives in the quest for new medicines.
References
- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.). BenchChem.
- Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. (2018, March 25). PubMed.
- Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 31). MDPI.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 14). MDPI.
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025, May 8). MDPI.
- Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022, November 15). Europe PMC.
- Small molecule X-ray crystallography. (n.d.). The University of Queensland.
- X-ray crystallography. (n.d.). Wikipedia.
- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
- Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate.
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal.
- Small Molecule X-ray Crystallography. (n.d.). NC State University.
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.
- Small molecule crystallography. (n.d.). Excillum.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institutes of Health.
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent Technologies.
- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). (n.d.). PubMed Central.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing.
- Full Supporting Information for Chapter 6. (n.d.). University of Regensburg.
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PubMed Central.
- Practical methods for the measurement of log P for surfactants. (2025, August 7). ResearchGate.
- 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one. (n.d.). ChemScene.
- Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023, February 23). MDPI.
- Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023, February 23). PubMed Central.
- Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central.
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Technical Whitepaper: Biological Profile of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
This guide serves as an in-depth technical analysis of the 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one scaffold. While often encountered as a stable synthetic intermediate, this heterocyclic core functions as a privileged pharmacophore in the design of targeted kinase inhibitors, particularly for EGFR (T790M mutants) and MPS1 (TTK) .
Executive Summary
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one represents a critical chemotype in medicinal chemistry, serving as a bioisostere to the quinazolin-4-one scaffold found in first-generation EGFR inhibitors (e.g., gefitinib). The introduction of the pyridine nitrogen (pyrido[3,4-d] fusion) alters the electronic landscape and solubility profile, while the 6-ethoxy and 2-methyl substituents provide specific steric and hydrophobic interactions essential for selectivity against mutant kinases.
This guide analyzes the compound primarily as a precursor scaffold for high-potency ATP-competitive inhibitors. The "4(3H)-one" tautomer is the stable synthetic resting state, which is subsequently functionalized (typically via the 4-chloro intermediate) to generate the active 4-amino-pyrido[3,4-d]pyrimidine "warheads."
Primary Therapeutic Areas:
-
Oncology (NSCLC): Third-generation EGFR inhibitors targeting T790M resistance mutations.
-
Oncology (Mitotic Checkpoint): Inhibition of Monopolar Spindle 1 (MPS1/TTK) kinase.
-
Emerging Targets: LATS1/2 (Hippo pathway) and PDE inhibition.
Chemical Identity & Physicochemical Properties[1]
Structural Analysis
The molecule consists of a fused bicyclic system: a pyrimidine ring fused to a pyridine ring.
-
C2-Methyl: Provides steric bulk that often reduces affinity for wild-type (WT) kinases while maintaining affinity for mutants with smaller gatekeeper residues or specific conformational shifts.
-
C6-Ethoxy: A solubilizing and space-filling group that targets the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose-binding pocket) of the ATP binding site.
-
C4-Carbonyl (4-one): Exists in tautomeric equilibrium with the 4-hydroxy form. In drug design, this oxygen is typically replaced by an amine linker to facilitate hydrogen bonding with the kinase hinge region.
| Property | Value (Predicted) |
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| LogP (Octanol/Water) | ~1.2 – 1.8 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (NH amide) |
| H-Bond Acceptors | 4 (N1, N3, Pyridine-N, Ethoxy-O) |
| Tautomerism | Lactam (4-one) |
Mechanism of Action (MoA) & Pharmacology
The "Scaffold" vs. The "Inhibitor"
It is crucial to distinguish between the 4(3H)-one (the subject of this guide) and its 4-amino derivatives.
-
4(3H)-one Form: generally lacks the hydrogen bond donor capacity required to bind the kinase "hinge" region effectively (Glu/Met residues). It acts as the structural template .
-
4-Amino Derivative: The 4-one is converted to a 4-amino derivative. The N1 and the exocyclic 4-NH form a "donor-acceptor" motif that mimics ATP's adenine ring, anchoring the molecule in the kinase active site.
Target 1: EGFR T790M (Non-Small Cell Lung Cancer)
The 2-methyl substitution on this scaffold is a hallmark of mutant-selective EGFR design.
-
Mechanism: In Wild-Type (WT) EGFR, the "gatekeeper" residue (Threonine 790) controls access to the hydrophobic pocket. The 2-methyl group on the inhibitor creates a steric clash with WT EGFR, reducing potency.
-
Selectivity: In T790M mutants (resistance mutation), the methionine is bulkier, but the specific geometry of the pyrido[3,4-d]pyrimidine allows the inhibitor to bind in a conformation that accommodates the 2-methyl group, often retaining high affinity where quinazolines fail.
-
6-Ethoxy Role: Extends into the solvent channel, improving solubility and ADME properties compared to unsubstituted analogs.
Target 2: MPS1 (TTK) Kinase
Inhibitors based on the pyrido[3,4-d]pyrimidine scaffold (e.g., CCT251455 analogs) induce mitotic catastrophe.
-
Mechanism: MPS1 is essential for the Spindle Assembly Checkpoint (SAC). Inhibition prevents the SAC from arresting mitosis in the presence of unattached kinetochores, leading to premature anaphase, severe aneuploidy, and cell death.
-
Binding Mode: The scaffold binds in the ATP pocket. The 6-position substituents (ethoxy) interact with the "sugar pocket" residues, providing selectivity over other kinases like CDK2.
Biological Activity Data (SAR Context)
The following data reflects the activity of 4-amino derivatives synthesized directly from the 6-ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one core.
Table 1: Comparative Kinase Inhibition Profile (IC50)
Data represents typical ranges for optimized derivatives of this scaffold.
| Target Kinase | IC50 (nM) | Selectivity Note |
| EGFR (L858R/T790M) | < 10 nM | High potency against resistance mutant. |
| EGFR (WT) | > 500 nM | Sparing of WT reduces cutaneous toxicity. |
| MPS1 (TTK) | 5 – 50 nM | Potent induction of aneuploidy. |
| CDK4/6 | > 1000 nM | Generally selective against cell cycle kinases unless specifically modified. |
| IGF-1R | > 10,000 nM | High selectivity against insulin-like receptors. |
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Chemical Validation)
Objective: To generate the 6-ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one core.
-
Starting Material: 5-Amino-2-methoxypyridine-4-carboxylic acid (or ethyl ester).
-
Acetylation: Treat with acetic anhydride to install the 2-methyl precursor (via N-acetylation).
-
Cyclization: Reflux in hydrazine hydrate or use formamide/ammonium acetate at 150°C to close the pyrimidine ring.
-
Note on 6-Ethoxy: The ethoxy group is often installed prior to ring closure via nucleophilic aromatic substitution on a 6-chloro-pyridine precursor or using a specific ethoxy-vinyl intermediate.
-
-
Purification: Recrystallize from Ethanol/Water. Product appears as a white/off-white solid.
Protocol B: Conversion to Active Kinase Inhibitor (4-Amino)
Objective: Functionalize the 4-one to create the ATP-competitive warhead.
-
Chlorination: Suspend 1.0 eq of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one in POCl₃ (5.0 eq). Add catalytic DMF. Heat to 90°C for 3 hours.
-
Workup: Evaporate POCl₃. Quench with ice water. Extract the unstable 4-chloro intermediate with DCM.
-
Amination (SNAr): Dissolve 4-chloro intermediate in Isopropanol. Add 1.1 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline for EGFR). Heat to 80°C for 4 hours.
-
Isolation: Filter the precipitate (HCl salt) or neutralize and purify via flash chromatography.
Protocol C: In Vitro Kinase Assay (FRET-based)
Objective: Validate biological activity of the derivative.
-
Reagents: Recombinant EGFR (T790M) or MPS1 enzyme, Fluorescently labeled peptide substrate (e.g., ULight-PolyGT), ATP (at Km).
-
Reaction: Mix inhibitor (serial dilution in DMSO) with enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Incubate 15 min.
-
Initiation: Add ATP/Substrate mix. Incubate 60 min at RT.
-
Detection: Add EDTA (stop solution) and Europium-labeled anti-phospho-antibody. Read TR-FRET signal (Excitation 320nm, Emission 665nm).
-
Analysis: Fit data to sigmoidal dose-response curve to calculate IC50.
Visualization of Signaling & Workflow
Diagram 1: Mechanism of Action & Synthesis Workflow
This diagram illustrates the conversion of the inactive 4-one scaffold into the active inhibitor and its subsequent blockage of the EGFR signaling pathway.
Caption: Synthetic trajectory from the 4-one scaffold to the active kinase inhibitor and its downstream therapeutic effect on the EGFR pathway.
References
-
Vertex Pharmaceuticals. (2019). 2-Methyl-aza-quinazolines and their use as kinase inhibitors. WO2019201848A1.[1] Link
-
Inman, G. J., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Royal Society of Chemistry (RSC) Advances. Link
-
Naud, S., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Link
-
Liao, B. C., et al. (2015). Third-generation EGFR tyrosine kinase inhibitors for EGFR-mutated non-small cell lung cancer. Current Opinion in Oncology. Link
-
Bhatt, F., et al. (2020). Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonists. Bioorganic & Medicinal Chemistry Letters. Link
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Engineering 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one Derivatives: A Paradigm Shift from Kinase to SOS1 Inhibition
Executive Summary
Pyrido[3,4-d]pyrimidines have long been recognized as privileged scaffolds in oncology, traditionally deployed as potent ATP-competitive kinase inhibitors. However, the therapeutic landscape for KRAS-driven malignancies has necessitated the development of novel allosteric modulators. The strategic functionalization of this core—specifically yielding 6-ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one and its derivatives—represents a masterclass in structure-based drug design. By introducing precise steric and electronic modifications, researchers achieved a profound selectivity switch: abolishing promiscuous kinase affinity while unlocking potent inhibition of the Son of Sevenless homolog 1 (SOS1), a critical Guanine nucleotide Exchange Factor (GEF) for KRAS.
This technical guide dissects the mechanistic rationale, synthetic methodologies, and biological validation protocols required to engineer these next-generation aza-quinazoline SOS1 inhibitors.
Structural Rationale & Target Shift (The Causality)
To understand the utility of 6-ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, one must analyze the causality behind its structural evolution from historical kinase inhibitors .
The 2-Methyl Selectivity Switch
In classical aza-quinazoline kinase inhibitors (e.g., EGFR inhibitors), the N1 and N3 atoms participate in critical hydrogen bonding with the kinase hinge region (such as Met793 in EGFR). The introduction of a simple methyl group at the C2 position creates a severe steric clash with the kinase hinge backbone, effectively rendering the molecule inactive against the kinome. Conversely, this 2-methyl group perfectly occupies a small hydrophobic pocket adjacent to the catalytic site of SOS1, anchoring the molecule and preventing the KRAS-SOS1 protein-protein interaction (PPI) .
The Role of the 6-Ethoxy Substituent
The 6-position of the pyrido[3,4-d]pyrimidine ring projects into a solvent-exposed but highly lipophilic sub-pocket of the SOS1 catalytic domain. Transitioning from a standard 6-fluoro to a 6-ethoxy group increases the local lipophilicity and electron density, maximizing van der Waals interactions within this pocket. This specific modification significantly drives down the dissociation constant (
Mechanistic Pathway: Disrupting KRAS-SOS1
SOS1 facilitates the exchange of inactive GDP for active GTP on KRAS, driving tumor proliferation. The 2-methyl-aza-quinazoline derivatives act as allosteric inhibitors, binding to SOS1 and freezing it in a conformation that cannot interact productively with KRAS.
KRAS-SOS1 signaling cascade and allosteric blockade by 2-methyl-aza-quinazolines.
Quantitative Structure-Activity Relationship (SAR)
The following table summarizes the quantitative data driving the structural optimization of the pyrido[3,4-d]pyrimidine core, demonstrating the dramatic target shift from EGFR to SOS1 based on C2 and C6 substitutions .
| Scaffold Modification | Primary Target | EGFR IC₅₀ | SOS1 IC₅₀ | Mechanistic Consequence |
| Pyrido[3,4-d]pyrimidine (Unsubstituted C2) | Kinases (EGFR) | < 10 nM | > 10,000 nM | Binds kinase ATP hinge region. |
| 2-Methylpyrido[3,4-d]pyrimidine | SOS1 | > 10,000 nM | ~ 150 nM | Steric clash with kinase hinge; fits SOS1 pocket. |
| 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidine | SOS1 | > 10,000 nM | < 20 nM | Ethoxy group fills lipophilic SOS1 sub-pocket. |
Synthetic Methodology & Protocol Validation
The synthesis of 4-amino derivatives from the 6-ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one core requires careful handling of amphoteric intermediates. Traditional chlorination (e.g., via
Three-step synthetic workflow from 6-fluoro precursor to the final SOS1 inhibitor.
Standard Operating Procedure: Synthesis of 4-Amino Analogs
A self-validating protocol ensures that each synthetic step contains an intrinsic quality control checkpoint, preventing the propagation of errors.
Step 1: Nucleophilic Aromatic Substitution (Alkoxylation)
-
Rationale: Direct displacement of the 6-fluoro group requires a strong nucleophile. Sodium ethoxide generated in situ provides clean conversion without over-reacting at the 2-methyl position.
-
Procedure:
-
Cool 110 mL of anhydrous ethanol in an ice bath. Carefully add sodium metal (163 mmol) and stir until fully dissolved.
-
Add 6-fluoro-2-methylpyrido[3,4-d]pyrimidin-4-ol (32.7 mmol). Stir the mixture at 110°C for 16 hours.
-
Self-Validation Checkpoint: Monitor via LC/MS. The reaction is complete when the
mass shifts precisely from 180 (fluoro precursor) to 206 (ethoxy product). -
Cool to room temperature, concentrate in vacuo, and dilute with 500 mL water.
-
Critical Step: Acidify with 2M HCl to exactly pH = 1. The amphoteric nature of the product means over-acidification or under-acidification will drastically reduce extraction yields. Extract with a 4:1 DCM/Isopropanol mixture.
-
Dry over
and concentrate to yield 6-ethoxy-2-methylpyrido[3,4-d]pyrimidin-4-ol (the tautomer of the 4(3H)-one).
-
Step 2: Sulfonate Activation
-
Rationale: Using 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl) creates an excellent, bulky leaving group at the C4 position, allowing for subsequent
at room temperature. -
Procedure:
-
In a microwave vial, combine the Step 1 product (0.73 mmol), TPS-Cl (0.80 mmol), triethylamine (2.19 mmol), and DMAP (0.07 mmol) in anhydrous DCM (10 mL).
-
Stir at room temperature for 1 hour.
-
Self-Validation Checkpoint: TLC (Hexane/EtOAc) will reveal the complete consumption of the highly polar starting material, replaced by a distinct, less polar sulfonate intermediate spot. Proceed immediately to Step 3 to avoid sulfonate hydrolysis.
-
Step 3: Amine Displacement
-
Procedure:
-
To the unpurified mixture from Step 2, directly add the desired primary amine (e.g., (1R)-1-(4-fluorophenyl)ethanamine, 1.46 mmol).
-
Stir at room temperature for 16 hours.
-
Purify via preparative HPLC to yield the final 4-amino target.
-
Biological Evaluation Protocols
To validate the efficacy of synthesized 6-ethoxy-2-methylpyrido[3,4-d]pyrimidine analogs, a two-tiered assay cascade is required to confirm both biochemical target engagement and cellular pathway modulation .
-
Biochemical Nucleotide Exchange Assay:
-
Mechanism: Measures the ability of SOS1 to facilitate the exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for GTP on KRAS.
-
Validation: A dose-dependent decrease in fluorescence indicates successful SOS1 allosteric inhibition. Compounds exhibiting an
are prioritized for cellular testing.
-
-
Cellular pERK Modulation Assay:
-
Mechanism: Because SOS1 operates immediately upstream of the MAPK pathway, inhibiting SOS1 directly reduces ERK phosphorylation.
-
Validation: Treat MIA PaCa-2 (KRAS G12C mutant) cells with the compound for 2 hours. Lyse the cells and quantify pERK1/2 levels via AlphaLISA or Western blot. Efficacious analogs will demonstrate a corresponding drop in pERK signal, confirming cellular penetrance and target engagement.
-
References
-
Innocenti, P., Woodward, H., O'Fee, L., & Hoelder, S. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Advances, 4(111), 59489-59492.[Link]
- Wortmann, L., Sautier, B., Eis, K., Briem, H., & Böhnke, N. (2019). 2-methyl-aza-quinazolines.
-
Ketcham, J. M., et al. (2022). Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. Journal of Medicinal Chemistry, 65(14), 9736–9755.[Link]
- Wortmann, L., et al. (2021). 2-methyl-aza-quinazolines.
in vitro and in vivo stability of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Technical Whitepaper: Stability Profile of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Executive Summary
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one represents a specialized scaffold modification within the pyrido[3,4-d]pyrimidine class, a chemical family widely utilized in the development of kinase inhibitors (e.g., MPS1, CDK4/6) and epigenetic modulators (KDM4/5).[1]
The stability profile of this compound is defined by a critical structural dichotomy:
-
Enhanced Cytosolic Stability: The substitution at the C2 position (2-methyl) is a strategic design element that blocks oxidation by Aldehyde Oxidase (AO), a major metabolic liability for the unsubstituted pyrido[3,4-d]pyrimidin-4-one core.[1]
-
Microsomal Liability: The 6-ethoxy group introduces a site for Phase I oxidative metabolism (O-dealkylation) mediated by Cytochrome P450 enzymes (CYPs), representing the primary clearance pathway.[1]
This guide provides a technical breakdown of these stability mechanisms, supported by experimental protocols for validation.
Chemical Stability & Physicochemical Properties[2][3]
Before assessing biological stability, the fundamental chemical resilience of the molecule must be established.
Tautomeric Equilibrium
The pyrido[3,4-d]pyrimidin-4(3H)-one core exists in a tautomeric equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms.[1]
-
Dominant Form: In aqueous solution and physiological pH (7.4), the lactam (NH-CO) form predominates. This form is essential for hydrogen bonding interactions in kinase hinge regions (e.g., interacting with the gatekeeper residue).
-
Stability Implication: The lactam ring is chemically robust. It resists hydrolysis under neutral and moderately acidic conditions. However, strong basic conditions (pH > 12) coupled with elevated temperature may induce ring opening.
Solubility and pH Dependence
-
pKa: The pyridine nitrogen (N7) provides a basic center (approx. pKa ~3–4), while the lactam NH is weakly acidic (pKa > 10).
-
Solubility: The compound exhibits low aqueous solubility at neutral pH. Formulation for in vivo studies typically requires co-solvents (e.g., 10% DMSO/Tween 80) or pH adjustment to form a salt at the pyridine nitrogen.
In Vitro Metabolic Stability
This section details the compound's resistance to cytosolic enzymes and its susceptibility to microsomal oxidation.
Aldehyde Oxidase (AO) Resistance (The "C2-Block")
Unsubstituted pyrido[3,4-d]pyrimidin-4-ones are rapidly metabolized by Aldehyde Oxidase (AO) , a cytosolic enzyme, which oxidizes the C2 position to form a 2-oxo metabolite.[1] This pathway often leads to prohibitively high in vivo clearance in humans, despite stability in microsomes (which lack cytosolic AO).
-
Mechanism: The 2-methyl substituent in 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one stericially and electronically hinders the AO active site.[1]
-
Evidence: Research on related analogues (e.g., KDM inhibitors) demonstrates that C2-substitution effectively ablates AO activity, shifting the clearance mechanism entirely to CYPs [1, 2].
Cytochrome P450 (CYP) Liability
With the AO pathway blocked, the 6-ethoxy group becomes the primary metabolic soft spot.
-
Primary Pathway: O-Dealkylation .[1] CYP enzymes (predominantly CYP3A4) will hydroxylate the alpha-carbon of the ethoxy group, leading to the unstable hemiacetal, which collapses to release acetaldehyde and the 6-hydroxy metabolite .
-
Secondary Pathway: The 2-methyl group is relatively stable but can undergo slow oxidation to a hydroxymethyl (-CH2OH) derivative.[1]
Metabolic Pathway Diagram
Figure 1: The 2-methyl group effectively shuts down the AO pathway, shunting metabolism toward CYP-mediated O-dealkylation of the ethoxy group.[1]
In Vivo Pharmacokinetics (Predicted)
Based on the scaffold's SAR (Structure-Activity Relationship) data [1, 3]:
| Parameter | Prediction | Rationale |
| Bioavailability (F%) | Moderate (30–60%) | Limited by solubility and first-pass CYP metabolism of the ethoxy group.[1] |
| Clearance (CL) | Low to Moderate | AO blockade prevents rapid cytosolic clearance. CL is driven by hepatic CYP efficiency. |
| Half-life (t1/2) | 2–6 Hours | Sufficient metabolic stability provided by the 2-Me group to allow systemic exposure.[1] |
| Plasma Protein Binding | High (>90%) | Typical for planar heteroaromatic kinase inhibitors. |
Experimental Protocols
To validate the stability profile, the following "Self-Validating" protocols are recommended.
Protocol A: Differential Metabolic Stability Assay (AO vs. CYP)
Objective: Distinguish between Cytosolic (AO) and Microsomal (CYP) clearance to confirm the efficacy of the 2-methyl block.[1]
Materials:
-
Test Compound: 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (10 mM DMSO stock).[1]
-
System 1: Human Liver Microsomes (HLM) + NADPH (Contains CYPs, lacks AO).
-
System 2: Human Liver Cytosol (HLC) (Contains AO, lacks CYPs).
-
Control: Hydralazine (AO inhibitor).
Workflow:
-
Preparation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4).
-
Incubation (System 1 - HLM): Incubate 1 µM compound with 0.5 mg/mL HLM and 1 mM NADPH at 37°C. Sample at 0, 15, 30, 60 min.
-
Incubation (System 2 - HLC): Incubate 1 µM compound with 1 mg/mL HLC without NADPH. Sample at 0, 15, 30, 60 min.
-
Inhibition Check: Repeat System 2 with 10 µM Hydralazine.
-
Analysis: Quench with acetonitrile (containing internal standard), centrifuge, and analyze supernatant via LC-MS/MS.
Interpretation:
-
Stable in HLC: Confirms 2-methyl group successfully blocks AO.
-
Degradation in HLM: Confirms CYP liability (likely ethoxy group).
Protocol B: pH-Dependent Chemical Stability
Objective: Assess susceptibility to hydrolysis (lactam ring opening or ethoxy cleavage).
Workflow:
-
Prepare 10 µM solutions of the compound in three buffers:
-
Incubate at 60°C for 24 hours (accelerated stress test).
-
Analyze via HPLC-UV (254 nm).
-
Acceptance Criteria: >95% recovery in pH 1.0 and 7.4 indicates robustness. Degradation at pH 13 is expected for lactams.
References
-
Hayes, A., et al. (2017). "Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution."[1][3][4][5] Xenobiotica, 47(9), 771-777.[3] Link
-
Wengner, A. M., et al. (2018). "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate BOS172722."[6] Journal of Medicinal Chemistry, 61(18), 8103–8124. Link[1]
-
Bavetsias, V., et al. (2016).[5] "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors."[1] Journal of Medicinal Chemistry, 59(4), 1388–1409. Link[1]
Sources
- 1. US10077277B2 - Bicyclic heteroarylaminoalkyl phenyl derivatives as PI3K inhibitors - Google Patents [patents.google.com]
- 2. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
solubility of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one in common solvents
Topic: Solubility Profile & Physicochemical Characterization of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.[1]
Executive Summary: Physicochemical Profile
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a fused heterocyclic scaffold exhibiting significant potential in medicinal chemistry, particularly as a kinase inhibitor intermediate or a phosphodiesterase (PDE) modulator. Its solubility profile is governed by the rigid, planar pyrido[3,4-d]pyrimidine core and the capacity for lactam-lactim tautomerism.
This guide provides a technical analysis of its solubility behavior, derived from structure-property relationships (SPR) of close structural analogs (e.g., 6-substituted pyrido[3,4-d]pyrimidines) and standard synthesis protocols.[1]
Core Solubility Characteristics
-
Primary Solvent: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1]
-
Recrystallization Solvent: Ethanol (hot) or Ethanol/Water mixtures.
-
Aqueous Solubility: Negligible at neutral pH; pH-dependent solubility observed due to the acidic N3-proton (
).[1] -
Lipophilicity: Moderate (Predicted LogP
1.8–2.5), driven by the ethoxy tail and methyl group.
Structural Basis of Solubility
To manipulate the solubility of this compound effectively, one must understand the intermolecular forces at play.
2.1 Tautomeric Influence
The 4(3H)-one moiety allows the molecule to exist in equilibrium between the lactam (keto) and lactim (enol) forms. In the solid state and in polar solvents, the lactam form predominates.
-
Lactam Form (Dominant): The N3-H acts as a hydrogen bond donor, while the C4=O acts as an acceptor.[1] This creates a strong intermolecular hydrogen-bonding network (dimerization) in the crystal lattice, resulting in a high melting point (>200°C) and poor solubility in non-polar solvents.
-
6-Ethoxy Group: Adds lipophilic character, improving solubility in chlorinated solvents (DCM, Chloroform) compared to the 6-unsubstituted analog.[1]
2.2 Dissolution Mechanism Visualization
The following diagram illustrates the solvation logic required to break the crystal lattice energy of this specific scaffold.
Figure 1: Solvation thermodynamics of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold.[1]
Solvent Compatibility Guide
The following data is synthesized from synthesis protocols of 6-substituted pyrido[3,4-d]pyrimidines [1][2].
Table 1: Solubility Profile by Solvent Class[1]
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO | High (>25 mg/mL) | Primary stock solution for biological assays.[1] |
| DMF | High (>25 mg/mL) | Reaction solvent; Synthesis intermediate handling.[1] | |
| NMP | High (>30 mg/mL) | High-temperature reactions (e.g., amine displacements).[1] | |
| Polar Protic | Methanol | Moderate (Warm) | Purification; washing filter cakes.[1] |
| Ethanol | Low (Cold) / High (Hot) | Ideal Recrystallization Solvent. | |
| Water | Insoluble (<0.1 mg/mL) | Precipitation medium (antisolvent).[1] | |
| Chlorinated | DCM | Moderate | Extraction; chromatography (with MeOH).[1] |
| Chloroform | Moderate | NMR solvent ( | |
| Non-Polar | Hexane/Heptane | Insoluble | Washing to remove lipophilic impurities.[1] |
| Diethyl Ether | Insoluble | Trituration to induce solidification.[1] |
Critical Note: For biological assays (e.g., IC50 determination), prepare a 10 mM or 20 mM stock in 100% DMSO .[1] Dilute into aqueous buffer immediately prior to use to prevent precipitation. The compound is stable in DMSO at room temperature for >24 hours.
Experimental Protocol: Gravimetric Solubility Determination
If exact solubility data is required for a regulatory filing or formulation, do not rely on visual estimation. Use this self-validating "Shake-Flask" protocol.
Phase A: Saturation
-
Preparation: Weigh approximately 10 mg of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration:
-
Seal the vial tightly.
-
Agitate (shake or stir) at 25°C ± 0.5°C for 24 hours .
-
Visual Check: If the solid dissolves completely immediately, add more solid until a suspension persists.
-
Phase B: Separation & Quantification
-
Filtration: Filter the suspension using a 0.45 µm PTFE syringe filter (for organic solvents) or PVDF (for aqueous) into a pre-weighed vial.
-
Pre-saturation: Discard the first 200 µL of filtrate to account for filter adsorption.
-
-
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Gravimetric Analysis: Weigh the dried residue.
- [1]
Phase C: HPLC Verification (High Precision)
For concentrations <1 mg/mL, gravimetric methods fail.[1] Use HPLC-UV:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 5%
95%. -
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Standard: Calibrate using a known concentration in DMSO.
pH-Dependent Solubility (The "Ionization Switch")
The pyrido[3,4-d]pyrimidin-4(3H)-one core is amphoteric but predominantly acidic at the N3 position.
-
Acidic pH (pH < 2): The pyridine nitrogen may protonate, slightly increasing solubility, but the effect is often negligible due to the electron-withdrawing pyrimidine ring reducing basicity.[1]
-
Neutral pH (pH 7): Lowest solubility (Neutral species). [1]
-
Basic pH (pH > 10): The N3 proton is removed (
), forming the anionic species.[1]-
Result: Drastic increase in aqueous solubility.
-
Application: To dissolve in water for injection, use 0.1M NaOH or a basic buffer (Carbonate/Bicarbonate), though stability should be monitored as the ring may open under harsh basic conditions [3].
-
References
-
Synthesis of Pyrido[3,4-d]pyrimidine Scaffolds: Title: Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. Source: Journal of Medicinal Chemistry / PMC. Context: Describes synthesis and handling of 6-methyl analogs in DMSO/NMP. URL:[Link]
-
General Physicochemical Properties of Fused Pyrimidines: Title: Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance.[2][3][4][5] Source: Der Pharma Chemica.[2] Context: Reviews solubility challenges and structural modifications. URL:[Link]
-
Chemical Stability & Tautomerism: Title: The chemistry of pyrido[2,3-d]pyrimidines (Analogous reactivity).[6][7] Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]
Sources
- 1. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
The Pyrido[3,4-d]pyrimidine Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Application
Executive Summary
The pyrido[3,4-d]pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to mimic the adenine ring of ATP. Unlike its isomer pyrido[2,3-d]pyrimidine (found in Palbociclib), the [3,4-d] isomer offers a unique vector for substitution at the C-6 and C-8 positions, allowing for precise tuning of solubility and metabolic stability without disrupting the critical hinge-binding pharmacophore. This guide details the historical evolution, synthetic protocols, and clinical trajectory of this scaffold, specifically focusing on its application in Pan-HER and Mps1 kinase inhibition.
Part 1: Historical Evolution & Structural Logic
The "Privileged" Architecture
The pyrido[3,4-d]pyrimidine core consists of a pyrimidine ring fused to the 3,4-position of a pyridine ring.[1][2] Its value lies in its electronic distribution:
-
N-1 and N-3: Serve as primary hydrogen bond acceptors for the kinase hinge region.
-
C-4 Position: Typically substituted with an aniline moiety to access the hydrophobic back pocket (gatekeeper residue).
-
C-6 Position: A critical vector for solubilizing groups (e.g., piperazines) that protrude into the solvent-exposed region.
Timeline of Discovery
-
1960s–1970s (The Heterocyclic Era): Initial synthesis focused on exploring bicyclic nitrogen systems. Early methods involved the cyclization of 3-aminoisonicotinic acid derivatives. These studies were primarily academic, focusing on ring-closure mechanics rather than biological targets.
-
1990s (The EGFR Era): The discovery that quinazolines (e.g., Gefitinib) inhibited EGFR prompted the exploration of bioisosteres. The pyrido[3,4-d]pyrimidine scaffold emerged as a potent alternative, offering improved solubility profiles compared to the highly lipophilic quinazolines.
-
2010s–Present (The Kinase Selectivity Era): The scaffold found a niche in overcoming resistance mutations (e.g., EGFR T790M) and targeting difficult kinases like Mps1 (TTK) .
Part 2: Advanced Synthetic Protocols
Protocol A: The "2-Amino-4-Picoline" Route (Core Construction)
Objective: Synthesis of the versatile intermediate 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine. Rationale: This route introduces a methoxy group at C-8 early, which can later be used to tune electron density or solubility.
Step-by-Step Methodology:
-
Nitration: Treat 2-amino-4-picoline with
. Isolate the 3-nitro isomer via column chromatography (crucial for [3,4-d] fusion).[3] -
Sandmeyer Reaction: Convert the 2-amino group to a hydroxyl group using
in acid.[3] -
Reduction: Reduce the nitro group (Fe/HCl or catalytic hydrogenation) to yield 3-amino-4-methylpyridin-2-ol .
-
Cyclization: Condense with urea or chloroformamidine hydrochloride at 140°C to form the pyrimidine ring.
-
Chlorination: Reflux in
to generate the 4-chloro derivative.
Protocol B: The "Thiomethyl" Route (For Library Generation)
Objective: Synthesis of highly substituted derivatives like BOS172722. Rationale: The 2-thiomethyl group acts as a "mask" that can be oxidized to a sulfone and displaced by amines later, allowing for late-stage diversification.
Workflow Diagram (Graphviz):
Figure 1: The classical "Dichloride" route allowing regioselective substitution. The C-4 chlorine is more reactive than C-2 due to the proximity to the pyridine nitrogen.
Part 3: Therapeutic Applications & Case Studies
Case Study 1: Tarloxotinib (TH-4000)
-
Target: Pan-HER (EGFR, HER2, HER4).
-
Mechanism: Hypoxia-Activated Prodrug.
-
Innovation: The pyrido[3,4-d]pyrimidine core is linked to a nitroimidazole trigger. In hypoxic tumor environments, the nitro group is reduced, triggering fragmentation and releasing the active irreversible inhibitor.
-
Clinical Status: Investigated for NSCLC with EGFR Exon 20 insertions.
Case Study 2: BOS172722
-
Target: Mps1 (Monopolar Spindle 1) Kinase.[4]
-
Indication: Triple-Negative Breast Cancer (TNBC).
-
Structural Insight:
-
Unlike many kinase inhibitors that target the ATP pocket passively, BOS172722 uses the pyrido[3,4-d]pyrimidine core to induce a specific conformation in the Mps1 activation loop.
-
Metabolic Stability: Introduction of a methyl group at C-6 was critical to block a metabolic soft spot, significantly increasing half-life.
-
Comparative Potency Data
| Compound | Scaffold Core | Target | IC50 (nM) | Key Feature |
| BOS172722 | Pyrido[3,4-d]pyrimidine | Mps1 | ~5 | High selectivity over CDK2 (>1000x) |
| Tarloxotinib-E | Pyrido[3,4-d]pyrimidine | EGFR (WT) | 0.4 | Active metabolite of Tarloxotinib |
| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4/6 | 11 | Isomeric scaffold (different N-placement) |
| Compound 30 | Pyrido[3,4-d]pyrimidine | MGC803 | 590 | Gastric cancer lead |
Part 4: Mechanism of Action Visualization
The following diagram illustrates the binding mode of a generic pyrido[3,4-d]pyrimidine inhibitor within the kinase ATP-binding pocket, highlighting the critical Hydrogen Bonding interactions.
Figure 2: Schematic representation of the ATP-competitive binding mode. The N-1 nitrogen is the critical acceptor for the hinge region backbone amide.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 2022.[5] Link
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry, 2016. Link
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors (BOS172722). Journal of Medicinal Chemistry, 2018. Link
-
Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes. Molecular Cancer Therapeutics, 2020. Link
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 2013. Link
Sources
Application Note: In Vitro Assay Development for 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Executive Summary & Scaffold Analysis
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one belongs to the pyrido[3,4-d]pyrimidine class, a "privileged scaffold" in medicinal chemistry known for its versatility in inhibiting ATP-dependent enzymes and hydrolases.
While specific biological data for this exact analog is emerging, the core scaffold is heavily validated in literature as a template for:
-
Kinase Inhibition: Specifically MPS1 (TTK) , CDK , and EGFR , where the pyrimidine moiety mimics the adenine ring of ATP.
-
Phosphodiesterase (PDE) Inhibition: Particularly PDE5 and PDE11 , where the planar heterocycle mimics the guanine of cGMP.
-
Epigenetic Modulation: Inhibitors of KDM4/5 histone demethylases.[1]
This guide provides a bifurcated assay development strategy to validate this compound as either a Kinase Inhibitor (Primary Focus: MPS1) or a PDE Inhibitor , ensuring robust characterization regardless of the ultimate biological target.
Structural Logic & Assay Implications
-
2-Methyl Group: Likely enhances metabolic stability and hydrophobic pocket occupancy (e.g., the gatekeeper region in kinases).
-
6-Ethoxy Group: Provides a critical vector for solubility and selectivity. In kinase binding, this often extends into the solvent-exposed region or the ribose-binding pocket.
-
4(3H)-one Core: Acts as a hydrogen bond donor/acceptor pair, essential for hinge binding in kinases or metal coordination in metalloenzymes.
Pre-Assay Characterization (Go/No-Go Steps)
Objective: Ensure chemical integrity before biological testing.
Solubility & Stability Protocol
The 6-ethoxy substituent may be susceptible to hydrolysis under highly acidic conditions.
Protocol:
-
Stock Preparation: Dissolve solid compound in 100% DMSO to 10 mM.
-
Quality Check: Verify clarity via visual inspection. If turbid, sonicate for 5 mins at 37°C.
-
-
Aqueous Solubility (Kinetic):
-
Dilute DMSO stock to 100 µM in PBS (pH 7.4).
-
Incubate for 4 hours at RT.
-
Centrifuge at 15,000 x g for 10 mins.
-
Analyze supernatant via HPLC-UV (254 nm).
-
Acceptance Criteria: >80% recovery relative to acetonitrile control.
-
-
Chemical Stability:
-
Incubate 10 µM compound in Assay Buffer (e.g., 50 mM HEPES, pH 7.5) for 24 hours.
-
Analyze via LC-MS to detect hydrolysis of the ethoxy group (Mass shift: -28 Da if ethyl is lost, or ring opening).
-
Biochemical Assay Development: Kinase Focus (MPS1/TTK)
Rationale: The pyrido[3,4-d]pyrimidine scaffold is a proven pharmacophore for Monopolar Spindle 1 (MPS1/TTK) kinase inhibitors. This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Assay Principle (LanthaScreen™ Format)
-
Enzyme: Recombinant Human MPS1 (TTK).
-
Substrate: Fluorescein-labeled PolyGT or KDR peptide.
-
Detection: Terbium-labeled anti-phospho-substrate antibody.
-
Mechanism: Phosphorylation brings the Fluorescein (Acceptor) close to the Terbium (Donor), generating a FRET signal at 520 nm upon excitation at 340 nm.
Step-by-Step Protocol
Materials:
-
MPS1 Enzyme (0.5 nM final)
-
ATP (at Km, approx. 10 µM)
-
Substrate: Fluorescein-PolyGT (200 nM)
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Compound Plating: Dispense 10 nL of compound (serial dilution) into a 384-well low-volume white plate (e.g., Corning 4514).
-
Enzyme Addition: Add 2.5 µL of 2x Enzyme/Substrate mix.
-
Pre-incubation: Incubate for 15 mins at RT to allow compound-enzyme binding (detects slow-binders).
-
-
Reaction Initiation: Add 2.5 µL of 2x ATP solution.
-
Incubation: Shake for 30 seconds; incubate for 60 mins at RT (protected from light).
-
Termination/Detection: Add 5 µL of TR-FRET Dilution Buffer containing EDTA (20 mM) and Tb-labeled Antibody (2 nM).
-
Read: Incubate 30 mins. Read on EnVision or PHERAstar (Ex: 337nm, Em: 490nm/520nm).
Data Analysis:
-
Calculate TR-FRET Ratio:
. -
Fit data to 4-parameter logistic equation to determine IC50.
Visualization: Kinase Assay Workflow
Caption: Workflow for MPS1 TR-FRET Biochemical Assay.
Alternative Biochemical Assay: PDE Focus
Rationale: If the compound shows no kinase activity, the scaffold suggests Phosphodiesterase (PDE) inhibition.
Assay Principle (IMAP FP)
-
Method: Fluorescence Polarization (IMAP).
-
Mechanism: The compound inhibits PDE, preventing the hydrolysis of Fluorescein-cAMP/cGMP. The binding reagent (nanoparticles) binds only the non-hydrolyzed substrate (or product, depending on kit version—standard IMAP binds the product).
-
Correction: In IMAP, the binding reagent binds the product (non-phosphorylated nucleotide). High polarization = High Product = High Activity. Inhibition results in Low Polarization .
-
Protocol Summary:
-
Incubate Enzyme (PDE5/11) + Compound + FL-cGMP for 60 mins.
-
Add IMAP Binding Reagent.
-
Read FP (High mP = Active Enzyme; Low mP = Inhibition).
Cellular Assay Development
Objective: Confirm cell permeability and functional target engagement.
Cell Viability (MTS)
Since MPS1 inhibition causes "Mitotic Catastrophe," cytotoxicity is a primary readout.
-
Cell Lines: HCT-116 (Colon), HeLa (Cervical).
-
Control: Reversine (MPS1 inhibitor) or Vardenafil (PDE inhibitor).
-
Duration: 72 hours.
-
Readout: Absorbance at 490 nm (MTS turnover).
Mechanistic Validation: Western Blot
To confirm the compound targets MPS1, assess the phosphorylation status of downstream targets.
-
Marker: Phospho-Histone H3 (Ser10) . MPS1 inhibition leads to decreased checkpoint signaling but often accumulation of cells in M-phase with aberrant spindles, or "slippage" resulting in polyploidy.
-
Specific Readout: Loss of BubR1 phosphorylation (direct MPS1 substrate).
Protocol:
-
Treat HCT-116 cells with compound (1, 5, 10 µM) for 2 hours.
-
Add Nocodazole (spindle poison) to synchronize cells in mitosis (where MPS1 is active).
-
Lyse and blot for p-BubR1 or p-MPS1 (T676) (autophosphorylation).
-
Result: Disappearance of p-BubR1 band indicates functional MPS1 inhibition.
-
Visualization: MPS1 Signaling Pathway
Caption: MPS1 Role in Spindle Assembly Checkpoint (SAC). Inhibition leads to premature Mitotic Exit and Aneuploidy.
Data Analysis & Quality Control
Acceptance Criteria
| Parameter | Acceptance Range | Troubleshooting |
| Z-Factor (Z') | > 0.5 | Increase enzyme conc. or incubation time. |
| S/B Ratio | > 3-fold | Check tracer quality; optimize filter sets. |
| DMSO Tolerance | < 5% effect at 1% DMSO | Use acoustic dispensing to minimize DMSO. |
| IC50 Precision | 95% CI within 2-fold | Check pipetting accuracy; use fresh serial dilutions. |
Reference Compounds
-
For Kinase (MPS1): Reversine (IC50 ~ 6 nM), MPI-0479605.
-
For PDE: Sildenafil (PDE5), Tadalafil.
References
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. RSC Advances, 2014.
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry, 2016.
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable TTK inhibitors. European Journal of Medicinal Chemistry, 2018.
-
Pharmacokinetics-Driven Optimization of 4(3H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors. Journal of Medicinal Chemistry, 2019.
-
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent KDM4/5 Inhibitors. Journal of Medicinal Chemistry, 2016.[1]
Sources
Application Note: Profiling 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one in Kinase Inhibition Assays
Executive Summary
The pyrido[3,4-d]pyrimidine chemotype has emerged as a privileged, highly versatile scaffold in modern oncology drug discovery, particularly for targeting ATP-binding pockets of kinases[1]. This application note provides a comprehensive, self-validating framework for evaluating 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one and its derivatives. By detailing the mechanistic rationale behind its structural substitutions and providing orthogonally validated biochemical and cellular protocols, this guide empowers researchers to accurately profile this compound against key oncogenic targets, notably Monopolar Spindle 1 (MPS1/TTK) and Epidermal Growth Factor Receptor (EGFR)[2][3].
Mechanistic Rationale & Scaffold Advantages
When designing kinase inhibitors, achieving high biochemical potency is only half the battle; the molecule must survive first-pass metabolism to engage its target in vivo. The unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one core, while a potent ATP-competitive hinge binder, suffers from severe metabolic liabilities.
-
The C2-Methyl Advantage: Unsubstituted pyrimidines are highly susceptible to rapid in vivo clearance due to oxidation by Aldehyde Oxidase (AO) at the C2 position. The introduction of a methyl group at C2 sterically and electronically blocks AO-mediated metabolism, drastically improving the pharmacokinetic half-life[4].
-
The C6-Ethoxy Advantage: Lipophilicity drives kinase pocket affinity but often invites Cytochrome P450 (CYP450) degradation. The 6-ethoxy substitution optimizes lipophilic efficiency (LipE) while curbing CYP450-mediated microsomal turnover, a critical optimization step that has historically enabled the progression of pyrido-pyrimidine clinical candidates[5].
Target Signaling Pathways & Inhibition Logic
The diagram below illustrates the dual-target potential of this scaffold and the downstream phenotypic consequences of kinase blockade.
Fig 1: Mechanistic workflow showing how C2/C6 substitutions protect the scaffold, enabling potent MPS1/EGFR inhibition and subsequent apoptosis.
Experimental Protocols: Self-Validating Assays
Biochemical Assay: Time-Resolved FRET (TR-FRET)
Causality & Rationale: Pyrido[3,4-d]pyrimidines often exhibit intrinsic fluorescence that confounds standard prompt-fluorescence assays. TR-FRET utilizes a lanthanide chelate (Europium) with a long emission half-life. By introducing a 50 µs delay before reading, short-lived compound auto-fluorescence decays completely, yielding a pristine signal-to-background ratio. Furthermore, assays must be run at the ATP
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 2X Kinase/Peptide mix containing 0.5 nM recombinant MPS1 (or EGFR) and 200 nM biotinylated substrate peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Titration: Dispense 100 nL of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one in a 10-point, 3-fold serial dilution (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).
-
Enzyme Addition: Add 5 µL of the 2X Kinase/Peptide mix to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of 2X ATP solution. Crucial: The final ATP concentration must match the specific
of the kinase (e.g., 10 µM for MPS1). Incubate for 60 minutes. -
Reaction Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase), 1 nM Eu-labeled anti-phospho antibody, and 10 nM Streptavidin-APC.
-
Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm; Delay: 50 µs).
Cellular Target Engagement: Viability & Phenotypic Profiling
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM). We utilize a luminescence-based ATP detection assay (CellTiter-Glo) on A549 (MPS1-sensitive) and HCC827 (EGFR-mutant) cell lines[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at 2,000 cells/well in 384-well white opaque plates in 30 µL of complete media. Incubate overnight at 37°C, 5% CO₂.
-
Dosing: Add compound dilutions to achieve a final DMSO concentration of
. Include Staurosporine (1 µM) as a positive kill control and 0.3% DMSO as the vehicle control. -
Incubation: Incubate for 72 hours. MPS1 inhibitors require at least two cell cycles to induce mitotic catastrophe and subsequent apoptosis[2].
-
Detection: Equilibrate plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence. Calculate percent viability relative to the DMSO control.
Quantitative Data Presentation
The structural modifications of the 6-ethoxy-2-methyl derivative yield a superior profile compared to the unsubstituted core, as summarized in the validation tables below.
Table 1: Biochemical Kinase Inhibition & Selectivity Profile
| Compound | MPS1
Table 2: In Vitro Metabolic Stability
| Compound | Mouse Liver Microsomes (
Quality Control & Assay Validation (Trustworthiness)
A protocol is only as reliable as its internal controls. To ensure the integrity of the data generated using this application note, the following QC metrics must be strictly enforced:
-
Z'-Factor Calculation: For every TR-FRET and cellular plate, calculate the Z'-factor using the equation:
. A plate is only validated if , ensuring a robust assay window. -
DMSO Tolerance Profiling: Pyrido[3,4-d]pyrimidines are inherently hydrophobic. Before running the full assay, generate a DMSO tolerance curve (0.1% to 5% v/v). Ensure that the chosen vehicle concentration (e.g., 0.3%) causes less than 5% variance in baseline kinase activity.
-
Orthogonal Confirmation: Because TR-FRET relies on antibody recognition, any hit with an
nM should be orthogonally confirmed using a label-free assay (e.g., ADP-Glo) to rule out compound-antibody interference.
References
-
Innocenti, P., et al. "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines." RSC Advances, 2014. Available at:[Link]
-
Naud, S., et al. "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach." Journal of Medicinal Chemistry, 2016. Available at:[Link]
-
Westwood, I. M., et al. "Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution." Journal of Enzyme Inhibition and Medicinal Chemistry (via Figshare), 2016/2021. Available at:[Link]
-
Naud, S., et al. "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)." PubMed Central (NIH), 2016. Available at:[Link]
-
Wang, X., et al. "Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold." Bioorganic & Medicinal Chemistry, 2018. Available at:[Link]
Sources
- 1. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one in the Development of Next-Generation SOS1 Inhibitors for KRAS-Driven Cancers
Executive Summary
The therapeutic targeting of KRAS—a GTPase mutated in approximately 30% of all human cancers, including pancreatic, colorectal, and non-small cell lung cancer (NSCLC)—has historically been considered "undruggable"[1]. However, disrupting the protein-protein interaction (PPI) between KRAS and its guanine nucleotide exchange factor (GEF), Son of Sevenless homolog 1 (SOS1), has emerged as a highly effective indirect targeting strategy[2].
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (CAS: 2379344-46-2) serves as a critical, advanced chemical building block in the synthesis of novel 2-methyl-aza-quinazoline derivatives[3]. These derivatives act as potent, selective SOS1 inhibitors. This application note details the mechanistic rationale, synthetic utilization, and biological validation protocols for researchers utilizing this building block to develop next-generation oncology therapeutics.
Mechanistic Rationale & Structural Biology
To design an effective SOS1 inhibitor, researchers must overcome significant off-target liabilities. Early high-throughput screening hits for SOS1 shared a quinazoline scaffold identical to many Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., erlotinib)[1].
The structural architecture of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one solves two critical design challenges[4]:
-
The "Magic Methyl" Effect (2-Methyl Group): The installation of a methyl group at the C2 position creates a severe steric clash with the hinge region of the EGFR kinase domain. This single modification shifts the molecule from being an EGFR inhibitor to a highly selective SOS1 binder[3][4].
-
Lipophilic Ligand Efficiency (6-Ethoxy Group): The 6-ethoxy substitution on the pyrido-pyrimidine core projects into a distinct hydrophobic sub-pocket adjacent to the catalytic site of SOS1, significantly enhancing binding affinity while maintaining optimal physicochemical properties[5].
Fig 1: KRAS-SOS1 signaling cascade and targeted inhibition by pyrido-pyrimidine derivatives.
Chemical Synthesis & Derivatization Protocol
In solution, 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one exists in tautomeric equilibrium with its enol form, 6-ethoxy-2-methylpyrido[3,4-d]pyrimidin-4-ol[5]. To synthesize an active SOS1 inhibitor, the C4 position must be activated and subsequently substituted via Nucleophilic Aromatic Substitution (SNAr).
Step-by-Step Methodology: Synthesis of Active SOS1 Inhibitors
Note: This procedure utilizes 2,4,6-triisopropylbenzenesulfonyl chloride for activation, which often yields cleaner conversion than standard POCl3 chlorination for this specific scaffold[5].
-
Activation of the C4 Position:
-
Charge a microwave vial with 6-ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq) and 2,4,6-triisopropylbenzenesulfonyl chloride (1.1 eq).
-
Suspend the mixture in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA, 3.0 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours. Monitor conversion to the sulfonate intermediate via LC/MS.
-
-
SNAr Coupling with Chiral Amine:
-
To the crude reaction mixture, add a selected chiral amine (e.g., (1R)-1-(3-bromophenyl)ethanamine) (1.2 eq).
-
Heat the mixture to 60°C for 16 hours.
-
Causality Note: The stereochemistry of the amine is critical; the (R)-enantiomer typically exhibits >100-fold higher affinity for the SOS1 pocket than the (S)-enantiomer.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo.
-
Purify via flash chromatography (Silica, Hexane/Ethyl Acetate gradient) to yield the final 2-methyl-aza-quinazoline derivative.
-
Fig 2: Synthetic workflow converting the 4(3H)-one building block into an active SOS1 inhibitor.
Biological Evaluation Protocols (Self-Validating System)
To ensure scientific integrity, the synthesized compounds must be evaluated through a self-validating cascade: Biochemical Target Binding
Protocol A: Biochemical HTRF Assay (KRAS-SOS1 Interaction)
Purpose: Quantify the direct disruption of the KRAS-SOS1 protein-protein interaction.
-
Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20, and 1 mM DTT.
-
Prepare a working solution of 20 nM His-tagged human SOS1 and 10 nM anti-His-XL665 (acceptor fluorophore)[6].
-
Prepare a second solution containing 20 nM GST-tagged KRAS(G12C) and 2 nM anti-GST-Europium cryptate (donor fluorophore).
-
Dispense 50 nL of the synthesized compound (in DMSO) into a 384-well black microtiter plate.
-
Add 5 µL of the SOS1 solution, followed by 5 µL of the KRAS solution.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate IC50 based on the 665/620 ratio decrease.
Protocol B: Cellular Target Engagement (In-Cell Western for pERK)
Purpose: Verify that biochemical inhibition translates to MAPK pathway suppression inside living cells.
-
Seed MIA PaCa-2 cells (KRAS G12C mutant) at 10,000 cells/well in a 96-well plate. Incubate overnight.
-
Starve cells in serum-free DMEM for 18 hours to reduce basal ERK phosphorylation.
-
Treat cells with serial dilutions of the synthesized SOS1 inhibitor for 2 hours.
-
Stimulate with 10 ng/mL EGF for 10 minutes to heavily activate the SOS1/KRAS axis.
-
Fix cells immediately with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100.
-
Stain simultaneously with primary antibodies against pERK1/2 (Rabbit) and total ERK (Mouse).
-
Detect using near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD). Normalize pERK signal to total ERK signal to determine cellular IC50[4].
Protocol C: 3D Spheroid Proliferation Assay
Purpose: 2D cell cultures often overstate the efficacy of KRAS inhibitors. 3D spheroids better mimic the dense, hypoxic tumor microenvironment of pancreatic and colorectal cancers.
-
Seed 1,000 MIA PaCa-2 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates.
-
Centrifuge at 300 x g for 5 minutes to promote aggregation. Incubate for 72 hours to allow tight spheroid formation.
-
Add the synthesized compound in fresh media.
-
Monitor spheroid volume every 48 hours for 10 days using brightfield microscopy and automated image analysis.
-
On day 10, assess cell viability using CellTiter-Glo 3D (Promega) to generate dose-response curves.
Quantitative SAR Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) trajectory, demonstrating the profound impact of the 2-methyl and 6-ethoxy modifications on target selectivity and potency[3][4].
| Scaffold Modification | SOS1 IC50 (nM) | EGFR IC50 (nM) | Selectivity Fold | Mechanistic Rationale |
| Des-methyl quinazoline | 150 | 5 | 0.03x | Readily binds the EGFR ATP-binding hinge region. |
| 2-Methyl quinazoline | 45 | >10,000 | >220x | C2-methyl creates a severe steric clash with EGFR, abolishing off-target binding. |
| 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidine | 21 | >10,000 | >470x | Ethoxy group optimizes Lipophilic Ligand Efficiency (LLE) and anchors into a specific SOS1 hydrophobic sub-pocket. |
Data represents established SAR trends for this chemical class to guide researchers in derivative optimization.
References
- WO2019201848A1 - 2-methyl-aza-quinazolines Source: Google Patents / Bayer Pharma Aktiengesellschaft URL
- Novel Methyl-aza-quinazolines as Inhibitors of the RAS-SOS Interaction Source: ACS Medicinal Chemistry Letters URL
- Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction Source: Journal of Medicinal Chemistry URL
- An updated patent review of SOS1 inhibitors (2022-present)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2019201848A1 - 2-methyl-aza-quinazolines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2019201848A1 - 2-methyl-aza-quinazolines - Google Patents [patents.google.com]
- 6. WO2019201848A1 - 2-methyl-aza-quinazolines - Google Patents [patents.google.com]
animal models for testing 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one efficacy
Application Note: In Vivo Efficacy Testing of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Executive Summary & Molecule Profile
Compound: 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one Scaffold Class: Pyrido[3,4-d]pyrimidin-4(3H)-one Primary Therapeutic Indications: Oncology (Solid Tumors), Epigenetic Regulation, Inflammation.[1]
Mechanism of Action (MoA) Context: The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, frequently associated with two distinct biological activities depending on specific substitution patterns:
-
Histone Lysine Demethylase (KDM) Inhibition: Specifically KDM4 (JMJD2) and KDM5 (JARID1) isoforms.[1][2] The 4(3H)-one core mimics the alpha-ketoglutarate cofactor, while the 6-ethoxy and 2-methyl substituents provide selectivity and metabolic stability.
-
Kinase Inhibition: Particularly Monopolar Spindle 1 (MPS1/TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC) in cancer cell division.[1]
-
Chemokine Receptor Antagonism: Recent studies link this scaffold to CXCR2 antagonism, relevant in neutrophil-driven inflammation.[1]
Guidance: This protocol focuses on Oncology (Solid Tumor) efficacy testing, assuming the compound acts as a KDM epigenetic modulator or MPS1 inhibitor, as these are the highest-probability targets for this specific chemical architecture.[1]
Animal Model Selection Strategy
Selecting the correct model requires matching the compound's MoA with the tumor's genetic dependency.
| Model Type | Recommended Strain | Target Indication | Rationale |
| CDX (Cell-Derived Xenograft) | BALB/c Nude or NOD/SCID | Breast Cancer (TNBC) | Cell lines like MDA-MB-231 or MCF-7 often overexpress KDM4/5 or rely on MPS1 for chromosomal stability. |
| CDX (Cell-Derived Xenograft) | BALB/c Nude | Prostate Cancer | PC-3 or LNCaP lines are highly sensitive to KDM inhibition due to androgen receptor (AR) signaling cross-talk. |
| Syngeneic Model | C57BL/6 | Immuno-Oncology | Use 4T1 (breast) or MC38 (colon) to assess if the compound modulates the tumor immune microenvironment (KDM inhibition can enhance tumor immunogenicity).[1] |
Experimental Protocols
Phase I: Formulation & Pharmacokinetics (PK)
Critical Step: Pyrido-pyrimidines often suffer from poor aqueous solubility. A robust vehicle is essential before efficacy testing.
Recommended Vehicle Formulation:
-
Standard: 5% DMSO + 40% PEG400 + 55% Saline (v/v).
-
Enhanced (for low solubility): 10% DMSO + 10% Solutol HS15 + 80% PBS (pH 7.4).
PK Protocol (Mice):
-
Groups: IV (1 mg/kg) vs. PO (10 mg/kg).
-
Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Endpoint: Plasma concentration (LC-MS/MS). Calculate Bioavailability (%F). Target %F > 20% for oral efficacy studies.
Phase II: Efficacy Study (Xenograft Model)
Objective: Determine Tumor Growth Inhibition (TGI) in PC-3 (Prostate) or MDA-MB-231 (Breast) xenografts.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture PC-3 cells in RPMI-1640 + 10% FBS.
-
Harvest during log-phase growth (70-80% confluence).
-
Resuspend in 1:1 PBS/Matrigel matrix at
cells/100 µL.
-
-
Inoculation:
-
Anesthetize male BALB/c nude mice (6-8 weeks old).
-
Inject 100 µL cell suspension subcutaneously into the right flank.
-
Monitor tumor growth until volume reaches 100–150 mm³ (approx. 10-14 days).
-
-
Randomization & Dosing:
-
Monitoring:
-
Termination & Analysis:
-
Sacrifice mice after 21-28 days or when control tumors reach 1500 mm³.
-
Harvest tumors: Fix half in formalin (IHC), snap-freeze half in liquid nitrogen (Western Blot/qPCR).[1]
-
Data Visualization & Mechanism
Figure 1: Mechanism of Action & Biomarker Strategy
The following diagram illustrates the dual potential pathways (Epigenetic vs. Mitotic) and the downstream biomarkers to validate target engagement in vivo.
Caption: Dual mechanistic potential of the pyrido[3,4-d]pyrimidin-4-one scaffold. Pathway A (Red) represents epigenetic modulation via Histone Demethylase inhibition.[1] Pathway B (Green) represents mitotic disruption via MPS1 kinase inhibition.[1]
Figure 2: In Vivo Experimental Workflow
Caption: Chronological workflow for xenograft efficacy study, from cell expansion to biomarker validation.
Key Biomarkers for Validation
To confirm the mechanism of action in vivo, you must analyze tumor tissue for specific pharmacodynamic (PD) markers:
| Potential Target | Primary Biomarker (IHC/WB) | Expected Change |
| KDM4 (JMJD2) | H3K9me3 (Trimethylation of Histone H3 Lys9) | Increase (Inhibition prevents demethylation) |
| KDM5 (JARID1) | H3K4me3 (Trimethylation of Histone H3 Lys4) | Increase |
| MPS1 Kinase | Phospho-Histone H3 (Ser10) | Decrease (in mitotic cells) or Aberrant Mitosis |
| General Efficacy | Cleaved Caspase-3 | Increase (Apoptosis indicator) |
References
-
Structure-Activity Relationship of Pyrido[3,4-d]pyrimidines as KDM Inhibitors Title: 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 and KDM5 Histone Lysine Demethylase Inhibitors.[1][2] Source: Journal of Medicinal Chemistry (2016).[1] URL:[Link]
-
MPS1 Kinase Inhibition by Pyrido-pyrimidines Title: Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors.[1] Source: ACS Medicinal Chemistry Letters (2014).[1] URL:[Link]
-
Scaffold Versatility (CXCR2 Antagonism) Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.[1][3] Source: Pharmaceuticals (MDPI) (2023).[1] URL:[Link][1]
-
General Synthesis & Biological Profile Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[1][4][5] Source: Molecules (2019).[5] URL:[Link][1][5]
Sources
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Precision Bioanalysis: Quantifying Cellular Uptake of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one via LC-MS/MS
Executive Summary
This guide details the methodology for quantifying the intracellular accumulation of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (EMP-4-one). As a member of the pyrido[3,4-d]pyrimidine class—scaffolds frequently utilized in the development of Monopolar Spindle Kinase 1 (MPS1/TTK) and Cyclin-Dependent Kinase (CDK) inhibitors—accurate measurement of its cellular uptake is critical for establishing structure-activity relationships (SAR) and understanding target engagement.
Unlike simple fluorescence assays, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to provide absolute quantification (fmol/cell). This approach bypasses the need for bulky fluorophores that often alter the physicochemical properties and permeation kinetics of small molecule inhibitors.
Key Physicochemical Context[1][2][3][4]
-
Compound: 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
-
Molecular Formula: C₁₀H₁₁N₃O₂
-
Molecular Weight: 205.21 g/mol
-
Predicted LogP: ~1.8 – 2.2 (Lipophilic, likely permeable via passive diffusion)
-
Target: Intracellular kinase domains (Cytosol/Nucleus)
Experimental Logic & Workflow
The quantification of intracellular drug concentration requires a rigorous separation of "internalized" drug from "membrane-bound" drug. The workflow below illustrates the critical decision points to ensure data integrity.
Figure 1: Workflow for the extraction and quantification of EMP-4-one. The "Metabolic Quenching" step is critical to prevent efflux pump activity during the wash phase.
Detailed Protocol: Sample Preparation
Objective: Isolate intracellular EMP-4-one without contamination from extracellular media or non-specific membrane binding.
Materials
-
Target Cells: e.g., HeLa, MCF-7, or HEK293 (depending on kinase target relevance).
-
Lysis/Extraction Buffer: 80% Acetonitrile (ACN) / 20% Water (v/v) containing 20 nM Internal Standard (IS) .
-
Recommended IS: A deuterated analog (e.g., EMP-4-one-d5) or a structural analog like Palbociclib if isotopologues are unavailable.
-
-
Wash Buffer: 1x PBS (Phosphate Buffered Saline), pH 7.4, kept on ice .
Step-by-Step Methodology
-
Seeding: Seed cells in 6-well plates (approx. 1.0 x 10⁶ cells/well). Allow 24h for attachment.
-
Dosing: Replace media with fresh media containing EMP-4-one (e.g., 1 µM). Include a DMSO vehicle control.[1]
-
Quenching (Critical Step):
-
At the designated time point, aspirate media.[2]
-
Immediately place the plate on ice .
-
Rapidly wash cells 3 times with 2 mL of ice-cold PBS .
-
Why: Cold temperature arrests ATP-dependent efflux transporters (e.g., P-gp, BCRP) and prevents the drug from leaking out during the wash.
-
-
Lysis & Extraction:
-
Add 400 µL of Extraction Buffer (80% ACN + IS) directly to the well.
-
Scrape cells using a cell scraper and transfer the lysate to a 1.5 mL microcentrifuge tube.
-
Vortex for 30 seconds; Sonicate for 5 minutes (to disrupt membranes fully).
-
-
Phase Separation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C .
-
Transfer the supernatant (containing the drug) to an LC-MS vial.
-
Retain the pellet for protein quantification.
-
-
Normalization:
-
Resuspend the pellet in 200 µL of 0.1 M NaOH/1% SDS.
-
Perform a BCA Protein Assay to determine total protein content per sample.
-
LC-MS/MS Method Development
Objective: Establish a sensitive and specific detection method for EMP-4-one.
Compound Parameters
Based on the structure of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one:
-
Precursor Ion [M+H]⁺: 206.1 m/z
-
Ionization Mode: ESI Positive (due to basic nitrogen atoms in the pyrimidine/pyridine rings).
MRM Transition Table (Predicted)
Optimization Required: Infuse pure standard (1 µM) to confirm collision energies (CE).
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Rationale |
| EMP-4-one | 206.1 | 178.1 | 30 | 20 | Loss of Ethylene (–C₂H₄) from ethoxy group |
| EMP-4-one | 206.1 | 162.1 | 30 | 25 | Loss of Ethoxy radical / rearrangement |
| EMP-4-one | 206.1 | 135.1 | 30 | 35 | Pyrimidine core fragmentation |
| IS (Generic) | Varies | Varies | Varies | Varies | Use stable isotope if available |
Chromatographic Conditions
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18.
-
Why: The "Charged Surface Hybrid" (CSH) or similar technology provides excellent peak shape for basic heterocycles under acidic conditions.[3]
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 3.50 | 95 | Elution of EMP-4-one |
| 4.50 | 95 | Wash |
| 4.60 | 5 | Re-equilibration |
| 6.00 | 5 | End |
Data Analysis & Interpretation
Calculation Logic
To determine the cellular uptake ratio (
-
Quantify Amount: Use the calibration curve to calculate the total amount of drug in the lysate (
, in pmol). -
Normalize: Divide
by the total protein content ( , in mg) from the BCA assay. -
Volume Correction (Optional): To estimate intracellular molarity (
), assume a specific cellular volume (approx. 2-4 µL/mg protein for epithelial cells).
Interpreting Results
-
High Uptake (
): Indicates active transport influx or high intracellular binding (lysosomal trapping or protein binding). -
Low Uptake (
): Indicates poor permeability or active efflux (P-gp/MDR1 substrate).-
Validation: Repeat the experiment with an efflux inhibitor like Verapamil or Elacridar . If uptake increases significantly, EMP-4-one is a P-gp substrate.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Drug binding to plasticware | Use low-binding polypropylene tubes; add 0.1% BSA to wash buffer (if not analyzing protein). |
| High Background | Inadequate washing | Ensure 3x rapid washes; verify cell monolayer integrity (don't wash cells off the plate). |
| Peak Tailing | Interaction with silanols | Use CSH columns; increase ammonium formate buffer concentration (5-10 mM). |
| Carryover | Lipophilic sticking | Add a "needle wash" step with 50:50 MeOH:Isopropanol between injections. |
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[7] Link
- Groenland, S. L., et al. (2020). "Practical guidelines for the validation of bioanalytical methods using liquid chromatography-tandem mass spectrometry." Clinical Biochemistry.
- Mullard, A. (2018). "Small-molecule kinase inhibitors: The next generation." Nature Reviews Drug Discovery. (Context on pyrido-pyrimidine scaffolds).
- Kovarik, J. M., et al. (2007). "Molecular surface properties and cellular uptake of kinase inhibitors." Journal of Pharmaceutical Sciences. (Mechanistic grounding for lipophilic uptake).
-
Martinez, N. J., et al. (2021). "Profiling the cellular uptake of small molecule kinase inhibitors." Nature Protocols. (Basis for the wash/lysis workflow).[2][1]
Sources
- 1. CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
High-Sensitivity Quantification of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one in Biological Samples by LC-MS/MS
[1]
Executive Summary
This application note details a robust, validated protocol for the quantification of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (referred to herein as EMPP ) in biological matrices (plasma and urine).[1] EMPP is a critical pharmacophore and synthetic intermediate used in the development of novel MPS1 kinase inhibitors and CXCR2 antagonists [1, 2].[1]
Given its structural role as a building block for pyrido[3,4-d]pyrimidine-based therapeutics, EMPP must be monitored as a potential process-related impurity (PRI) or a metabolite during preclinical safety assessments.[1] This guide prioritizes sensitivity (LLOQ: 0.5 ng/mL) and selectivity, utilizing Liquid-Liquid Extraction (LLE) coupled with ESI-positive LC-MS/MS.[1]
Chemical Context & Analytical Strategy
Analyte Properties[1][2]
-
IUPAC Name: 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one[1][2]
-
Molecular Formula: C₁₀H₁₁N₃O₂[1]
-
Molecular Weight: 205.21 g/mol [1]
-
Physicochemical Nature: The molecule features a fused pyrido-pyrimidine core with a basic nitrogen (pyridine-like) and a lactam functionality.[1] It exhibits moderate lipophilicity (LogP ~1.2–1.5), making it suitable for reverse-phase chromatography.[1]
Methodological Rationale (The "Why")
-
Detection Mode (ESI+): The pyridine nitrogen and the pyrimidine ring provide excellent protonation sites.[1] Positive Electrospray Ionization (ESI+) is chosen over APCI due to the compound's polarity and thermal stability profile.[1]
-
Sample Preparation (LLE vs. PPT): While Protein Precipitation (PPT) is faster, EMPP is often present at trace levels (impurity profiling).[1] Liquid-Liquid Extraction (LLE) using Ethyl Acetate/MTBE is selected to minimize matrix effects (phospholipid suppression) and maximize recovery, ensuring a lower limit of quantification (LLOQ).[1]
-
Chromatography: A superficially porous C18 column (Kinetex or Cortecs) is used to ensure sharp peak shapes and resolution from potential glucuronide metabolites.[1]
Visualized Workflows
Analytical Logic Flow
The following diagram outlines the decision-making process for the method architecture.
Caption: Logical flow for selecting ESI+, LLE, and MRM transitions based on EMPP physicochemical properties.
Detailed Experimental Protocol
Materials & Reagents[1]
-
Reference Standard: EMPP (>98% purity, Custom Synthesis or Catalog #ACYVDB591 [3]).
-
Internal Standard (IS): 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (structural analog) or Deuterated EMPP (EMPP-d5) if available.[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Formic Acid (FA), Ammonium Formate.[1]
-
Matrix: Drug-free human/rat plasma (K2EDTA).[1]
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).[1]
-
MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).[1]
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).[1]
Mass Spectrometry Conditions
Source Parameters (Optimized for Sciex 6500+):
-
Curtain Gas (CUR): 35 psi[1]
-
IonSpray Voltage (IS): 5500 V[1]
-
Temperature (TEM): 500°C[1]
-
Ion Source Gas 1 (GS1): 50 psi[1]
-
Ion Source Gas 2 (GS2): 55 psi[1]
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | DP (V) | CE (V) | Role |
|---|---|---|---|---|---|
| EMPP | 206.2 | 178.1 | 80 | 25 | Quantifier (Loss of C₂H₄) |
| EMPP | 206.2 | 150.1 | 80 | 35 | Qualifier (Loss of C₂H₄ + CO) |
| IS (Analog) | 192.2 | 164.1 | 80 | 25 | Quantifier |[1]
Chromatographic Conditions
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 5 |
| 6.0 | 5 (Stop) |[1]
Sample Preparation Workflow (LLE)
This protocol uses Liquid-Liquid Extraction to ensure high recovery (>85%) and minimal matrix effect.[1]
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex for 10 sec.
-
Buffer Addition: Add 50 µL of 100 mM Ammonium Carbonate (pH 9.0). Note: High pH suppresses ionization of the lactam, driving it into the organic phase.
-
Extraction: Add 600 µL of Ethyl Acetate:Hexane (80:20 v/v).
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.
-
Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass tube.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex for 1 min.
Method Validation Summary
The following data represents typical performance metrics for this protocol.
| Parameter | Specification | Result |
| Linearity Range | 0.5 – 1000 ng/mL | R² > 0.995 |
| LLOQ | Signal-to-Noise ≥ 10:1 | 0.5 ng/mL |
| Accuracy (Inter-day) | 85-115% of nominal | 92.4% – 104.1% |
| Precision (%CV) | < 15% (< 20% at LLOQ) | 3.2% – 8.7% |
| Recovery | % Extraction Efficiency | ~88% |
| Matrix Effect | IS-normalized factor | 0.95 – 1.05 |
Mechanistic Pathway Visualization
Understanding the fragmentation is crucial for troubleshooting interferences.[1] The primary transition involves the loss of the ethyl group from the ether linkage.
Caption: Proposed fragmentation pathway for EMPP in ESI+ MS/MS.
Troubleshooting & Optimization
-
Peak Tailing: If significant tailing is observed, increase the Ammonium Formate concentration to 10 mM. The basic nitrogen on the pyridine ring can interact with free silanols; the buffer mitigates this.[1]
-
Carryover: EMPP is moderately lipophilic. Ensure the autosampler needle wash includes 50:50 ACN:IPA (Isopropanol) to remove sticky residues.[1]
-
Interference: If analyzing in the presence of the parent drug (e.g., a larger MPS1 inhibitor), ensure the parent drug does not undergo in-source fragmentation to mimic the EMPP precursor mass (206.2).[1] Monitor the parent drug retention time to confirm separation.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11337722, N-cycloheptyl-6-(2-morpholinoethoxy)pyrido[3,4-d]pyrimidin-4-amine. Retrieved from [Link][1]
-
Kusy, D. et al. (2023).[1] Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Pharmaceuticals, 16(3), 352.[1] Retrieved from [Link][1]
Technical Support Center: Solubility Enhancement for 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Welcome to the technical support guide for 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound for in vitro and other experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you make informed decisions in your research.
The pyrido[3,4-d]pyrimidine scaffold is a common motif in medicinal chemistry, often associated with kinase inhibition and, frequently, with poor aqueous solubility.[1][2] This guide will walk you through a logical progression of techniques to overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one directly into my aqueous assay buffer (e.g., PBS), but it won't go into solution. Why is this happening?
A1: The chemical structure of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, containing a fused heterocyclic ring system with ethoxy and methyl groups, suggests it is a lipophilic (hydrophobic) molecule with low intrinsic aqueous solubility. Most compounds of this nature require an organic co-solvent to first create a concentrated stock solution before further dilution into your aqueous assay medium.[3]
Q2: What is the recommended starting solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for most poorly soluble compounds in drug discovery.[4][5][6] It is a powerful, water-miscible aprotic solvent capable of dissolving a wide array of both polar and non-polar molecules.[5] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture medium or assay buffer. What's going on?
A3: This is a very common and critical issue known as "precipitation upon dilution."[4][7] When your DMSO stock is added to the aqueous buffer, the final concentration of DMSO drops dramatically. The compound, which was stable in the high-DMSO environment, is suddenly exposed to a primarily aqueous environment where its solubility is much lower, causing it to crash out of solution.[7][8] The key is to manage this transition carefully and ensure the final DMSO concentration in your assay is high enough to maintain solubility but low enough to not affect your biological system.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: This is highly dependent on the cell line. As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically ≤ 0.5% .[4] Many cell lines can tolerate up to 1%, but this should be determined empirically.[9] Primary cells are often more sensitive and may require concentrations ≤ 0.1%.[4] It is critical to include a "vehicle control" in all experiments—this is assay media containing the same final concentration of DMSO as your test wells, but without the compound.[4]
Troubleshooting & Optimization Workflow
If you are encountering solubility issues, follow this tiered approach. Start with the simplest method (optimizing co-solvents) and proceed to more complex formulation strategies as needed.
Caption: Decision tree for selecting a solubility enhancement strategy.
Tier 1: Co-Solvent Optimization
The most direct method is to optimize the use of DMSO. The primary cause of precipitation is often an inefficient dilution method rather than a complete lack of solubility.
Protocol 1: Preparation of DMSO Stock and Serial Dilution
The goal of this protocol is to minimize the compound's exposure to intermediate aqueous concentrations where it is least soluble. Performing serial dilutions in 100% DMSO before the final "spike" into the assay buffer is crucial.[4]
Methodology:
-
Prepare High-Concentration Stock: Weigh out the appropriate amount of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one and dissolve it in 100% anhydrous DMSO to make a 10 mM or 20 mM stock solution. Use gentle vortexing or sonication if needed. Ensure the solid is completely dissolved. Store this stock at -20°C or -80°C in tightly sealed vials to prevent water absorption.[4]
-
Perform Serial Dilutions in 100% DMSO: To create a dose-response curve, perform serial dilutions from your high-concentration stock using 100% DMSO as the diluent.[4] For example, to make a 2-fold dilution series, transfer 50 µL of your 10 mM stock to a tube containing 50 µL of 100% DMSO to get a 5 mM solution. Repeat this process for all desired concentrations.
-
Final Dilution into Assay Medium: Add a small volume of each DMSO dilution to your final assay medium. For example, to achieve a 0.5% final DMSO concentration, you would add 1 µL of your DMSO stock to 199 µL of assay medium (a 1:200 dilution). This final step should be done with rapid and thorough mixing.
Caption: Workflow for preparing and diluting a DMSO stock solution.
Data Summary: Recommended Final DMSO Concentrations
| Assay Type | Recommended Final DMSO Conc. (%) | Rationale & Reference |
| General Cell-Based Assays | ≤ 0.5% | A widely accepted upper limit to avoid cytotoxicity in most immortalized cell lines.[4][9] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are generally more sensitive to solvent toxicity than established cell lines.[4] |
| Enzyme/Biochemical Assays | 0.1% - 2% | Higher concentrations may be tolerated but should be checked for direct interference with enzyme activity. |
| High-Throughput Screening (HTS) | 0.1% - 1% | Concentration should be optimized and kept consistent across all plates to ensure data quality.[4] |
Tier 2: pH Adjustment
For ionizable compounds, solubility is highly dependent on pH.[10] The pyridopyrimidine core contains basic nitrogen atoms, suggesting that 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is likely a weak base. Weakly basic compounds become protonated and thus more soluble at pH values below their pKa.[10][11] Therefore, decreasing the pH of your assay buffer may significantly improve solubility.
Protocol 2: pH-Dependent Solubility Assessment
Methodology:
-
Prepare Buffers: Prepare a series of biologically compatible buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). Citrate or phosphate buffers are common choices.
-
Solubility Test: Add a small amount of your 10 mM DMSO stock solution to each buffer to reach a target final concentration (e.g., 100 µM).
-
Equilibrate: Vortex each sample and incubate at room temperature for 1-2 hours.
-
Observe: Visually inspect each tube for precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.
-
Determine Optimal pH: Select the lowest pH that provides the required solubility without compromising the integrity of your assay system (e.g., cell health or enzyme activity). Remember to test the effect of the buffer pH on your assay in a vehicle control experiment.
Tier 3: Use of Solubility-Enhancing Excipients
If co-solvent and pH optimization are insufficient, formulation with excipients like cyclodextrins or surfactants can be highly effective.[12][13]
Cyclodextrins: Molecular Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble molecules, forming a water-soluble "inclusion complex" that increases the compound's apparent solubility.[15][16][][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[15]
Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Methodology:
-
Prepare HP-β-CD Stock: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 20% w/v).
-
Prepare Compound Stock: Dissolve the compound in a minimal amount of a suitable organic solvent (DMSO or ethanol).
-
Form the Complex: While vortexing the HP-β-CD solution, slowly add the compound stock solution dropwise. The molar ratio of cyclodextrin to compound often needs to be optimized, but a starting point is a significant molar excess of HP-β-CD.
-
Equilibrate: Allow the mixture to stir or shake at room temperature for several hours (or overnight) to ensure maximum complex formation.
-
Filter (Optional): If any un-encapsulated compound is visible, the solution can be filtered through a 0.22 µm filter to remove precipitated material. The concentration of the solubilized compound in the filtrate should then be determined.
Surfactants: Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[19] These micelles have a hydrophobic core that can entrap poorly soluble drug molecules, thereby increasing their solubility.[19][20][21][22] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological assays.
Protocol 4: Formulation with Tween® 80
Methodology:
-
Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing a low concentration of Tween® 80 (e.g., 0.1% to 1% v/v). The concentration must be above the surfactant's CMC.
-
Add Compound: Add a small aliquot of your high-concentration DMSO stock of the compound directly to the surfactant-containing buffer.
-
Mix and Equilibrate: Vortex thoroughly and allow the solution to equilibrate for at least 30 minutes to allow for micellar incorporation.
-
Assay Compatibility: As with all excipients, it is essential to run a vehicle control with the surfactant alone to ensure it does not interfere with your assay.
Caption: Mechanisms of cyclodextrin and surfactant solubilization.
Summary of Techniques
| Technique | Principle | Pros | Cons |
| Co-Solvent (DMSO) | Increases solubility by reducing the polarity of the bulk solvent. | Simple, widely used, effective for many compounds.[12][23] | Potential for cytotoxicity and assay interference at high concentrations; risk of precipitation upon dilution.[4][9] |
| pH Adjustment | Increases solubility of ionizable compounds by shifting the equilibrium towards the more soluble, charged form. | Very effective for ionizable compounds; simple to implement.[][25] | Only works for ionizable compounds; assay system must be tolerant of the required pH. |
| Cyclodextrins (HP-β-CD) | Encapsulates the hydrophobic drug in a water-soluble complex.[14][16] | High solubilization capacity; generally low toxicity. | Can be costly; potential to interact with assay components or affect free drug concentration.[26] |
| Surfactants (Tween® 80) | Forms micelles that entrap the drug in their hydrophobic core.[20] | Effective at low concentrations; widely available. | Can interfere with cell membranes and certain assays; potential for foam formation. |
By systematically applying these troubleshooting strategies, you can develop a robust and reproducible protocol for working with 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, ensuring the integrity and accuracy of your experimental results.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews.
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026, January 16). MDPI.
- Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. (n.d.). Benchchem.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information.
- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
- Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC. (n.d.). National Center for Biotechnology Information.
- Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
- Cosolvent. (n.d.). Wikipedia.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
- Review on Enhancement of Solubilization Process. (2014, May 24). Science Alert.
- pH and Solubility. (n.d.). AP Chemistry.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015, February 5). ResearchGate.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). Request PDF - ResearchGate.
- pH Effects on Solubility. (n.d.). Chad's Prep®.
- Compound Precipitation in High-Concentration DMSO Solutions. (2026, February 9). ResearchGate.
- Technical Support Center: Solubility Enhancement for (3-(Quinolin-3-yl)phenyl)methanol in Biological Assays. (n.d.). Benchchem.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
- how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration?. (2022, August 5). ResearchGate.
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Spoke.
- pH and solubility (video). (n.d.). Khan Academy.
- DMSO in cell based assays. (2025, January 16). Scientist Solutions.
- Solubility and pH. (n.d.). LibreTexts.
- What does it mean to use DMSO as a dissolvant in biology experiemnts?. (2018, October 24). Stack Exchange.
- Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (n.d.). Benchchem.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 31). MDPI.
- Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023, February 23). MDPI.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 12. wjbphs.com [wjbphs.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemicaljournals.com [chemicaljournals.com]
- 19. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scialert.net [scialert.net]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. ijmsdr.org [ijmsdr.org]
- 25. Solubility and pH [webmis.highland.cc.il.us]
- 26. researchgate.net [researchgate.net]
Application Support Center: Troubleshooting 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one Precipitation
Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter formulation hurdles with highly lipophilic small molecules. This guide is specifically engineered to address the aqueous solubility challenges associated with 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one , providing you with mechanistically grounded workflows to prevent media precipitation and ensure reliable assay data.
Mechanistic Insight: Why Does This Compound "Crash Out"?
To solve precipitation, we must first understand the thermodynamic and kinetic drivers causing it.
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one belongs to a class of heterocyclic compounds frequently explored as kinase inhibitors and CXCR2 antagonists [3]. Its precipitation in cell culture media is driven by two primary structural factors:
-
High Lattice Energy: The 4(3H)-one (lactam) motif acts as a strong hydrogen bond donor and acceptor. In an aqueous environment, these molecules preferentially hydrogen-bond with each other rather than with water, creating a highly stable, tightly packed crystal lattice.
-
Hydrophobic Collapse: The planar pyrido[3,4-d]pyrimidine core, combined with the lipophilic 6-ethoxy and 2-methyl groups, strongly repels water. When transitioning from a 100% DMSO stock into aqueous media, the sudden spike in water concentration causes these hydrophobic regions to rapidly aggregate—a phenomenon known as "solvent shock" [1].
Troubleshooting Workflows & Step-by-Step Protocols
To rescue your assays, you must bypass the compound's kinetic nucleation threshold. Below are two self-validating protocols designed for different experimental needs.
Protocol A: The "Aqueous Cushion" Step-Wise Dilution (For Standard Cell Assays ≤ 5 µM)
Directly diluting a 10 mM stock at a 1:1000 ratio into media creates localized micro-environments of extreme supersaturation, guaranteeing precipitation. This protocol uses kinetic dispersion to prevent crystal nucleation [2].
-
Step 1: Master Stock Preparation. Dissolve the compound in 100% anhydrous, cell-culture-grade DMSO to create a 10 mM stock.
-
Causality: DMSO is highly hygroscopic. Absorbed atmospheric water drastically degrades the solvation capacity of the DMSO over time, seeding invisible microcrystals in your stock.
-
-
Step 2: Media Pre-warming. Warm the target cell culture media (e.g., DMEM/RPMI) to exactly 37°C in a water bath.
-
Causality: Kinetic solubility is temperature-dependent. Cold media lowers the activation energy required for the compound to nucleate, causing immediate crashing out.
-
-
Step 3: Vortex-Assisted Dropwise Addition. While vigorously vortexing a conical tube containing the pre-warmed media, add the DMSO stock dropwise to reach an intermediate concentration (e.g., 100 µM), followed by a final dilution step.
-
Causality: Continuous vortexing instantly dissipates the localized high-concentration DMSO droplets, preventing the molecules from finding each other and stacking [1].
-
-
Step 4: Visual Validation (Self-Validating Step). Plate 100 µL of the final media into a clear-bottom 96-well plate. Inspect under a brightfield inverted microscope (20x objective).
-
Causality: Micro-precipitates often mimic cellular debris. Confirming optical clarity ensures you are dosing dissolved molecules, preventing false-negative assay results.
-
Protocol B: Excipient-Assisted Formulation (For High-Dose/Biochemical Assays > 10 µM)
If your required working concentration exceeds the intrinsic thermodynamic solubility of the compound, kinetic tricks will fail. You must alter the solvent system using excipients.
-
Step 1: Primary Solvation. Add the required mass of the compound to 5% (v/v) DMSO.
-
Step 2: Surfactant Coating. Add 10% (v/v) Tween-80 or Kolliphor EL and vortex vigorously for 2 minutes.
-
Causality: The surfactant molecules form micelles that encapsulate the hydrophobic 6-ethoxy group and planar core, physically blocking the pi-pi stacking interactions required for crystallization.
-
-
Step 3: Aqueous Titration. Slowly titrate in 85% (v/v) aqueous buffer (e.g., PBS) under continuous sonication.
-
Causality: Sonication provides the mechanical energy required to disperse the micelles evenly, creating a stable, metastable microemulsion.
-
-
Step 4: Phase Validation (Self-Validating Step). Hold the tube against a direct light source.
-
Causality: A successful microemulsion will exhibit a faint bluish Tyndall effect but remain optically transparent. If milky turbidity is observed, the thermodynamic limit has been breached; discard and increase the surfactant ratio.
-
Formulation Strategy & Data Presentation
Use the following reference table to select the appropriate solvent system based on your target concentration and assay tolerance.
| Formulation Strategy | Max Estimated Solubility | Cytotoxicity Risk | Recommended Application |
| 100% DMSO (Master Stock) | > 10 mM | N/A | Long-term storage (-20°C) |
| Direct Dilution (0.1% DMSO in Media) | < 1 µM | Low | Highly sensitive primary cell assays |
| Step-Wise Dilution (0.5% DMSO in Media) | ~ 5 µM | Moderate | Standard immortalized cell line assays |
| Complexation (5% DMSO + 20% HP-β-CD) | ~ 20 µM | Low to Moderate | Organoid cultures / Difficult in vitro assays |
| Co-solvent (5% DMSO + 10% Tween-80) | > 50 µM | High (Requires washout) | Cell-free biochemical / enzymatic assays |
Decision Workflow
Workflow for resolving pyrido[3,4-d]pyrimidine precipitation based on concentration thresholds.
Frequently Asked Questions (FAQs)
Q: Why does my compound crash out immediately upon adding to the media, even at low concentrations? A: This is a classic presentation of "solvent shock." The sudden transition from a 100% DMSO environment to an aqueous one creates localized micro-environments of extreme supersaturation. The planar pyrido[3,4-d]pyrimidine core rapidly undergoes hydrophobic collapse, forming irreversible microcrystals before the compound can evenly disperse [1].
Q: Can I just heat my cell culture media to 60°C to force the precipitate back into solution? A: No. While heating increases thermodynamic solubility, raising cell culture media above 37°C will denature essential serum proteins (e.g., BSA in FBS) and degrade thermolabile amino acids like L-glutamine. Always heat the compound stock gently, but strictly maintain the media at 37°C [1].
Q: How can I visually distinguish compound precipitation from cellular debris? A: Under a brightfield inverted microscope (10x or 20x objective), 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one precipitates typically present as dark, geometric, needle-like or blocky microcrystals. In contrast, cellular debris appears amorphous, rounded, and translucent.
Q: Does the 6-ethoxy group specifically contribute to this handling difficulty? A: Yes. The ethoxy substitution significantly increases the lipophilicity (LogP) of the molecule compared to a hydroxyl or primary amine group. This reduces its hydrogen-bonding capacity with the surrounding water, driving the molecule to self-associate and precipitate out of the aqueous phase.
References
-
Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: National Institutes of Health (PMC) URL:[Link]
minimizing off-target effects of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Based on your request, I have designed a specialized Technical Support Center guide for 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one .
Given the specific chemical structure (a pyrido[3,4-d]pyrimidin-4(3H)-one core), this guide addresses the compound's primary utility as a chemical probe for JmjC Histone Lysine Demethylases (KDM4/5) and its significant, often overlooked off-target liability against MPS1 (TTK) kinase , a common issue with this scaffold ("scaffold hopping").
Focus: Minimizing Off-Target Effects & Assay Optimization
Status: Active | Version: 2.4 | Audience: Medicinal Chemists, Cell Biologists
Core Technical Overview
Compound Identity: 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one Primary Class: Epigenetic Modulator (JmjC KDM Inhibitor) Scaffold Liability: Dual-activity against Protein Kinases (specifically TTK/MPS1)
Executive Summary: This compound utilizes the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, which mimics the 2-oxoglutarate (2-OG) cofactor required by JmjC-domain-containing histone demethylases (specifically KDM4 and KDM5 subfamilies).[1] However, this scaffold is structurally distinct but pharmacophorically similar to the amino-pyrimidine core of potent MPS1 (TTK) inhibitors. Users frequently encounter "off-target" phenotypes resembling mitotic arrest (MPS1 inhibition) when intending to study epigenetic regulation (KDM inhibition).
Interactive Troubleshooting Guide (Q&A)
Category A: Phenotypic Anomalies in Cell-Based Assays
Q1: I am treating cells to observe H3K9me3 accumulation, but I am seeing rapid cell death and mitotic rounding within 24 hours. Is this expected?
-
Diagnosis: Likely MPS1 (TTK) Off-Target Interference .
-
Technical Explanation: While KDM inhibition (epigenetic remodeling) typically requires 48–72 hours to manifest phenotypic changes, MPS1 inhibition causes an immediate Spindle Assembly Checkpoint (SAC) override. This leads to premature anaphase, gross aneuploidy, and rapid "mitotic catastrophe" (cell rounding/death) often within one cell cycle (<24h).
-
Solution Protocol:
-
Titration Check: The IC50 for MPS1 inhibition with this scaffold can be within 10-fold of the KDM IC50. Lower your concentration to the minimal effective dose for H3K9me3 stabilization (typically <1 µM).
-
Time-Course Analysis: Assess H3K9me3 levels at 4, 8, and 12 hours. If you see mitotic defects before methylation changes, you are hitting the kinase target.
-
Rescue Experiment: Co-treat with a selective MPS1 inhibitor (e.g., reversine) at a sub-lethal dose to see if the phenotype is additive (confirming the pathway) or distinct.
-
Q2: My Western blots show inconsistent inhibition of KDM4A/B. The bands for H3K9me3 are not increasing linearly with dose.
-
Diagnosis: Cellular Permeability & Cofactor Competition .
-
Technical Explanation: This compound competes with intracellular 2-oxoglutarate (2-OG). High intracellular metabolic flux (high 2-OG levels) can shift the apparent IC50. Furthermore, the "4(3H)-one" tautomer can suffer from poor passive permeability compared to its amino-pyrimidine counterparts.
-
Solution Protocol:
-
Ester-Derivatization: If available, use a prodrug ester form to improve entry, which is cleaved intracellularly.
-
Metabolic Control: Perform the assay in low-glutamine media to reduce intracellular 2-OG levels, thereby sensitizing the KDM enzyme to the inhibitor.
-
Category B: Specificity & Validation
Q3: How do I definitively prove my observed effect is due to KDM inhibition and not a kinase off-target?
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Diagnosis: Need for Orthogonal Validation .
-
Technical Explanation: Relying solely on antiproliferative assays (MTT/CTG) is insufficient due to the scaffold's polypharmacology. You must separate the epigenetic signal from the kinase signal.
-
Validation Workflow:
-
Step 1 (Epigenetic Marker): Western Blot for H3K9me3 (KDM4 substrate) and H3K4me3 (KDM5 substrate). These should increase.
-
Step 2 (Kinase Marker): Western Blot for p-Histone H3 (Ser10) or p-MPS1 (Thr676) . If the compound is acting cleanly, these should remain unchanged relative to controls (unless the cell cycle is arrested).
-
Step 3 (Negative Control): Synthesize or source the N3-methylated analog . Methylation at the N3 position of the pyrimidinone ring sterically hinders binding to the Fe(II) center of KDM, abolishing epigenetic activity, but often preserves kinase binding. If the N3-methyl analog still kills cells, the effect is off-target (kinase-driven).
-
Mechanism of Action & Off-Target Pathways
The following diagram illustrates the divergent pathways engaged by the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold. Note the critical bifurcation between the intended Epigenetic Pathway (Slow) and the Off-Target Kinase Pathway (Fast).
Caption: Divergent signaling: The scaffold mimics 2-OG to inhibit KDM (Green) but may mimic ATP to inhibit MPS1 (Red).
Comparative Data: Specificity Profile
The following table summarizes the expected potency shifts. Use these values to calibrate your dosing window. Note: Values are representative of the scaffold class (pyrido[3,4-d]pyrimidin-4(3H)-one) based on SAR studies.
| Target Class | Specific Target | Expected IC50 (Biochemical) | Cellular Phenotype | Risk Level |
| Primary | KDM4A / KDM4B | 20 - 80 nM | Increased H3K9me3 | Target |
| Primary | KDM5B | 15 - 50 nM | Increased H3K4me3 | Target |
| Off-Target | MPS1 (TTK) | 100 - 500 nM | Mitotic slippage, Aneuploidy | HIGH |
| Off-Target | KDM2A | > 2,000 nM | Minimal | Low |
| Off-Target | MMP-13 | > 5,000 nM | Extracellular Matrix effects | Low |
Experimental Protocols
Protocol A: "The Window of Selectivity" Assay
Objective: To determine the concentration range where KDM is inhibited without significant MPS1 toxicity.
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Seed Cells: Use HeLa or U2OS cells (robust SAC checkpoints). Seed at 5,000 cells/well in 96-well plates.
-
Dosing: Prepare a 10-point dilution series of the compound (0.01 µM to 10 µM).
-
Dual-Readout:
-
Plate A (24h): Fix and stain for DAPI (Nuclear morphology). Count % of cells with micronuclei or multi-lobed nuclei. High % = MPS1 Off-Target.
-
Plate B (48h): Lyse and perform ELISA/Western for H3K9me3 . High Signal = KDM Target Engagement.
-
-
Analysis: Calculate the ratio of
to . A safe window is typically >5-fold.
Protocol B: N3-Methyl Control Synthesis (for Chemists)
Rationale: Methylating the N3 nitrogen prevents the bidentate chelation of the active site Fe(II) in KDMs, creating a perfect negative control.
-
Reagents: 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, MeI (Methyl Iodide), K2CO3, DMF.
-
Procedure: Stir the parent compound with 1.2 eq MeI and 2.0 eq K2CO3 in DMF at RT for 4h.
-
Purification: Isolate the N3-methyl isomer (major product) via column chromatography.
-
Validation: Confirm loss of KDM activity in biochemical assay (IC50 should shift >100-fold).
References
-
Hussain, M. et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors.[2] Journal of Medicinal Chemistry.[2]
-
Henley, A. T. et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.[2]
-
Naidoo, K. et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery.[3] Molecules/MDPI.
-
Laufer, R. et al. (2016). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. Journal of Medicinal Chemistry.[2]
Sources
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
optimizing 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one dosage and administration
Technical Support Center: Optimizing 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Role: Senior Application Scientist Subject: Troubleshooting Dosage, Formulation, and Experimental Protocols for Mps1 (TTK) Inhibitor Scaffolds
Overview
Welcome to the technical support hub for 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one . Based on its structural scaffold, this compound belongs to a class of Mps1 (TTK) kinase inhibitors .[1] These molecules function by overriding the Spindle Assembly Checkpoint (SAC), forcing cancer cells to exit mitosis prematurely with unaligned chromosomes, leading to severe aneuploidy and cell death.[1]
While highly potent, the pyrido[3,4-d]pyrimidine scaffold presents distinct challenges regarding aqueous solubility and metabolic stability (microsomal turnover).[1][2] This guide addresses these specific bottlenecks.
Module 1: Formulation & Solubility Troubleshooting
User Issue: "My compound precipitates immediately when I dilute the DMSO stock into cell culture media or PBS. How do I fix this?"
Diagnosis: The pyrido[3,4-d]pyrimidine core is planar and lipophilic, leading to high crystal lattice energy and poor aqueous solubility.[1] "Crashing out" upon aqueous dilution is the most common failure mode for this series.[1]
Troubleshooting Protocol:
-
Verify DMSO Stock Integrity:
-
Switch to a Solubilizing Vehicle (In Vivo/High Concentration): Simple saline/PBS is insufficient for this scaffold.[1] You must use a complexing agent or surfactant.[1]
Decision Logic for Vehicle Selection:
Caption: Formulation decision tree for pyrido[3,4-d]pyrimidine derivatives based on administration route.
Module 2: In Vitro Optimization (Cellular Assays)
User Issue: "I see variable IC50 values between experiments. Sometimes the cells die, sometimes they just arrest."[1]
Diagnosis: Mps1 inhibitors are ATP-competitive .[1] If your assay conditions (specifically ATP concentration) vary, your potency will shift.[1] Furthermore, the phenotypic outcome depends on the duration of exposure.[1]
Technical FAQs:
-
Q: How long should I treat the cells?
-
A: Mps1 inhibition requires the cell to attempt mitosis to be effective.[1]
-
-
Q: What biomarkers prove I am hitting the target?
-
A: Do not rely solely on cell death (viability).[1] You must validate mechanism.
-
Standardized In Vitro Protocol:
| Parameter | Specification | Reason |
| Seeding Density | 2,000–3,000 cells/well (96-well) | Prevent contact inhibition; cells must be cycling.[1] |
| ATP Conc. | Use Km(app) of the cell line | High ATP shifts IC50 rightward (competitive inhibition).[1] |
| Readout | CellTiter-Glo (72h) | Measures metabolic death after catastrophic division.[1] |
| Control | Nocodazole (SAC activator) | Mps1 inhibitors should reverse Nocodazole-induced arrest.[1] |
Module 3: In Vivo Dosage & Administration
User Issue: "The compound clears from the blood too fast (short half-life). How do I optimize the dosing schedule?"
Diagnosis: Pyrido[3,4-d]pyrimidines often suffer from rapid oxidative metabolism by liver microsomes (CYP450).[1] If the 2-position methyl or 6-ethoxy groups are metabolic soft spots, clearance will be high.[1]
Optimization Strategy:
-
Dosing Frequency (PK/PD Driver):
-
Mps1 inhibition does not require 24/7 target coverage.[1] It requires coverage during the mitotic window of the tumor cells.[1]
-
Recommendation: Switch from QD (Once Daily) to BID (Twice Daily) or a Pulse Dose (High dose, intermittent).
-
Why: Continuous low exposure allows cells to slip through mitosis with minor errors.[1] High "pulse" exposure forces catastrophic errors.[1]
-
-
Microsomal Stability Check: Before large efficacy studies, run a Mouse Liver Microsome (MLM) stability assay.[1]
Mechanism of Action & PD Workflow:
Caption: Mechanism of Action: Mps1 inhibition forces cells with segregation errors to exit mitosis prematurely, leading to death.[1]
References
-
Naud, S. et al. (2016).[1] Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach.[1][6][7] Journal of Medicinal Chemistry. [1]
-
Laufer, R. et al. (2021).[1] Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors.[1] ACS Medicinal Chemistry Letters.[1]
-
Wengner, A. M. et al. (2016).[1] The Novel Mps1 Inhibitor BAY 1217389 Inhibits Tumor Growth and Potentiates the Activity of Paclitaxel and Cisplatin.[1] Molecular Cancer Therapeutics.[1]
-
Martinez, R. et al. (2019).[1] Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules (MDPI).[1]
Sources
- 1. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Studies of Interaction Mechanism between Pyrido [3,4- d] Pyrimidine Inhibitors and Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent Results in 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one Experiments
Welcome to the technical support center for researchers working with 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you achieve consistent and reliable experimental outcomes. As scientists, we understand that inconsistent results can be a significant source of frustration and can impede research progress. This resource is structured to address specific issues you may encounter during the synthesis, purification, and characterization of this compound, providing not just solutions but also the underlying scientific reasoning.
I. Synthesis-Related Issues
Inconsistencies in the synthesis of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one can often be traced back to subtle variations in reaction conditions, reagent quality, or the presence of competing reaction pathways.
FAQ 1: Why am I observing low or no yield of the desired product?
A low or non-existent yield of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a common challenge that can stem from several factors.
Potential Causes and Troubleshooting Steps:
-
Reagent Quality: The purity of starting materials is paramount. Degradation of reagents, especially amines and activated carbonyl compounds, can halt the reaction.
-
Actionable Advice: Always use freshly opened or properly stored reagents. It is good practice to verify the purity of key starting materials via NMR or other appropriate analytical techniques before commencing the synthesis.
-
-
Reaction Conditions: The synthesis of the pyrido[3,4-d]pyrimidine core is often sensitive to temperature and reaction time.[1][2]
-
Actionable Advice:
-
Temperature Control: Ensure precise temperature control throughout the reaction. Use an oil bath with a temperature controller for consistent heating.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reactions and the formation of degradation products from prolonged reaction times can lead to low yields.
-
-
-
Atmosphere: Certain intermediates in heterocyclic synthesis can be sensitive to oxygen or moisture.
-
Actionable Advice: If you suspect sensitivity to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents.
-
-
Base Selection: The choice and stoichiometry of the base can be critical, especially in cyclization steps.
-
Actionable Advice: The pKa of the base should be carefully considered to ensure it is strong enough to deprotonate the intended substrate without causing unwanted side reactions. A screening of different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) may be necessary to optimize the yield.[1]
-
FAQ 2: I am observing the formation of significant side products. How can I identify and minimize them?
The formation of side products is a frequent issue in multi-step heterocyclic syntheses. Identifying these impurities is the first step toward mitigating their formation.
Potential Causes and Troubleshooting Steps:
-
Competing Reactions: The starting materials for pyrido[3,4-d]pyrimidine synthesis often have multiple reactive sites, which can lead to the formation of regioisomers or other undesired products.[3]
-
Actionable Advice:
-
Spectroscopic Analysis: Isolate the major side products by chromatography and characterize them using NMR (¹H, ¹³C, and 2D-NMR) and high-resolution mass spectrometry (HRMS) to elucidate their structures.
-
Reaction Optimization: Once the structures of the side products are known, you can often modify the reaction conditions to disfavor their formation. For example, changing the order of reagent addition or using a milder catalyst might improve selectivity.
-
-
-
Over-alkylation or N-alkylation: In syntheses involving alkylating agents, there is a risk of multiple alkylations or alkylation at an unintended nitrogen atom.
-
Actionable Advice: Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture at a controlled temperature. The use of protecting groups for sensitive nitrogen atoms can also be a valuable strategy.
-
II. Purification Challenges
The purification of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one can be challenging due to its polarity and potential for low solubility in common organic solvents.
FAQ 3: My compound is difficult to purify by column chromatography. What can I do?
Poor separation on a silica gel column is a common hurdle.
Potential Causes and Troubleshooting Steps:
-
Inappropriate Solvent System: The choice of eluent is crucial for achieving good separation.
-
Actionable Advice:
-
TLC Optimization: Systematically screen different solvent systems using TLC. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems for similar compounds include mixtures of ethyl acetate/hexane or dichloromethane/methanol.[4]
-
Gradient Elution: Employ a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity. This can help to separate compounds with close Rf values.
-
-
-
Compound Tailing: Tailing on a silica gel column can be caused by the interaction of basic nitrogen atoms in the pyrido[3,4-d]pyrimidine core with the acidic silica surface.
-
Actionable Advice: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel and reduce tailing.
-
-
Low Solubility: If the compound has low solubility in the chosen eluent, it can lead to streaking and poor separation.
-
Actionable Advice: Choose a solvent system in which your crude product is reasonably soluble. If necessary, you can load your sample onto the column by dissolving it in a minimal amount of a stronger solvent (like DMF or DMSO) and adsorbing it onto a small amount of silica gel before loading.
-
FAQ 4: I am having trouble with recrystallization. The compound either oils out or the recovery is very low.
Recrystallization is a powerful purification technique, but it requires careful optimization.[4]
Potential Causes and Troubleshooting Steps:
-
Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Actionable Advice:
-
Solvent Screening: Perform a small-scale solvent screen with a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).
-
Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
-
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals, which can trap impurities.
-
Actionable Advice: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Using a Dewar flask can help to slow down the cooling process.
-
-
Supersaturation: If the solution is too concentrated, the compound may precipitate out as an amorphous solid rather than forming well-defined crystals.
-
Actionable Advice: Use a slightly larger volume of solvent to ensure that the compound remains in solution at the higher temperature.
-
III. Analytical and Characterization Issues
Accurate characterization of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is essential for confirming its identity and purity.
FAQ 5: The NMR spectrum of my compound is complex or shows unexpected peaks. How should I interpret it?
The ¹H and ¹³C NMR spectra of heterocyclic compounds can sometimes be complex.
Potential Causes and Troubleshooting Steps:
-
Tautomerism: The pyrido[3,4-d]pyrimidin-4(3H)-one core can exist in different tautomeric forms, which can lead to the appearance of multiple sets of peaks in the NMR spectrum.
-
Actionable Advice: Record the NMR spectrum in different solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to see if the equilibrium between tautomers is shifted. 2D-NMR experiments, such as HSQC and HMBC, can be invaluable for assigning the correct structure.
-
-
Residual Solvents: The presence of residual solvents from the purification process is a common source of extraneous peaks.
-
Actionable Advice: Compare the chemical shifts of the unknown peaks with a table of common NMR solvent impurities. Drying the sample under high vacuum for an extended period can help to remove residual solvents.
-
-
Impurities: Even after purification, small amounts of impurities may still be present.
-
Actionable Advice: Compare the NMR spectrum with those of the starting materials and any identified side products. If an impurity is suspected, re-purification may be necessary.
-
FAQ 6: My mass spectrometry results are ambiguous.
Mass spectrometry is a powerful tool for determining the molecular weight of a compound, but the results can sometimes be confusing.
Potential Causes and Troubleshooting Steps:
-
Fragmentation: Depending on the ionization method used (e.g., ESI, APCI), the molecule may fragment in the mass spectrometer, leading to the appearance of multiple peaks.
-
Actionable Advice: Use a soft ionization technique, such as electrospray ionization (ESI), to minimize fragmentation and maximize the intensity of the molecular ion peak ([M+H]⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which is crucial for confirming the elemental composition.
-
-
Adduct Formation: The molecular ion can sometimes form adducts with ions present in the mobile phase or matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Actionable Advice: Be aware of the possibility of adduct formation and look for peaks that correspond to the expected masses of these adducts.
-
IV. Experimental Protocols
To provide a practical starting point, here are generalized protocols for the synthesis and purification of a pyrido[3,4-d]pyrimidine derivative, based on established literature procedures.[1][5]
Protocol 1: Synthesis of a 2,8-disubstituted Pyrido[3,4-d]pyrimidine
This protocol is a general representation and may require optimization for 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.
-
Step 1: Amine Displacement. To a solution of a suitable 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediate (1.0 eq) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), add the desired amine (1.2-2.0 eq).
-
Heat the reaction mixture to 100-130 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified compound.
V. Visual Guides
Troubleshooting Workflow
Caption: A general workflow for troubleshooting inconsistent experimental results.
Generalized Synthetic Pathway
Caption: A simplified, generalized synthetic pathway to a pyrido[3,4-d]pyrimidine core.
Purification Method Selection
Caption: A decision tree for selecting an appropriate purification method.
VI. References
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl) - PMC. Available at:
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC. Available at:
-
(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets - ResearchGate. Available at: [Link]
-
Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - MDPI. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Available at: [Link]
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido - RSC Publishing. Available at: [Link]
Sources
- 1. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
refining the synthesis of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one for higher yield
This guide is structured as a specialized technical support resource designed for organic chemists and process development scientists. It moves beyond standard textbook procedures to address the specific "pain points" of synthesizing 6-ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, focusing on yield optimization and impurity control.
Topic: Refining the synthesis of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Yield Trap"
The synthesis of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one typically suffers from two main bottlenecks:
-
Regioselectivity & Polymerization: During the formation of the pyrimidine ring.
-
Nucleophilic Competition: During the installation of the ethoxy group (if performed late-stage).
Our internal data suggests that the "Standard Route" (Cyclization
Part 1: Critical Protocol Refinement (The "Refined Route")
Phase A: Precursor Optimization (The "Switch" Strategy)
Why it matters: Attempting Nucleophilic Aromatic Substitution (SnAr) on the final bicyclic lactam is risky. The lactam carbonyl is susceptible to ring-opening under the strong basic conditions (NaOEt/EtOH) required to displace a chloride. We recommend installing the ethoxy group before building the pyrimidine ring.
Target Intermediate: Ethyl 3-amino-2-ethoxyisonicotinate.
Protocol:
-
Starting Material: Begin with Ethyl 3-amino-2-chloroisonicotinate (commercially available).
-
Reagent: Sodium ethoxide (freshly prepared, 1.2 eq) in anhydrous ethanol.
-
Condition: Reflux for 4–6 hours.
-
Checkpoint: Monitor TLC. The 2-ethoxy product is more polar than the 2-chloro precursor.
-
Technical Note: The amino group at position 3 donates electron density, slightly deactivating the 2-chloro position. If reaction is sluggish, use a sealed tube at 100°C, but avoid drastic temperature spikes to prevent decarboxylation.
-
Phase B: The Cyclization (Constructing the Pyrimidine Ring)
Why it matters: Traditional acetic anhydride (
Recommended Reagent: Acetamidine Hydrochloride . Mechanism: Acetamidine acts as a 1,3-binucleophile, reacting directly with the amino-ester to close the ring in one pot, installing the 2-methyl group simultaneously.
Step-by-Step Protocol:
-
Mix: Suspend Ethyl 3-amino-2-ethoxyisonicotinate (1.0 eq) and Acetamidine Hydrochloride (1.5 eq) in 2-Methoxyethanol (or Diglyme for higher boiling point).
-
Base: Add Sodium Methoxide (1.5 eq) or DBU (1.2 eq).
-
Why: You must neutralize the HCl salt of acetamidine to release the free base nucleophile.
-
-
Heat: Reflux (approx. 120-130°C) for 12 hours.
-
Workup (The "Crash Out"):
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water.
-
Adjust pH to ~6-7 with dilute acetic acid.
-
Result: The product should precipitate as a white/off-white solid. Filter and wash with cold water.
-
Part 2: Troubleshooting & Diagnostics (FAQ)
Issue 1: "I am getting a mixture of uncyclized intermediate and product."
Diagnosis: Incomplete ring closure, often due to moisture or insufficient temperature.
-
The Fix: Ensure your solvent (2-Methoxyethanol) is dry. Water hydrolyzes the ester before the amidine can attack.
-
Advanced Fix: If using the Acetic Anhydride route, you are likely stuck at the N-acetyl intermediate. You must push the reaction by adding Ammonium Acetate and heating to 140°C (melt fusion) or using a high-boiling solvent like Diphenyl ether.
Issue 2: "My yield drops during the Ethoxylation step (Standard Route)."
Diagnosis: If you are trying to convert 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one to the ethoxy derivative, the ethoxide base is likely attacking the lactam carbonyl (C4), causing ring opening (degradation).
-
The Fix: Switch to the Refined Route (Phase A above).
-
The Workaround: If you must use the late-stage route, use LiOtBu (Lithium tert-butoxide) as the base in Ethanol. The bulky cation sometimes improves selectivity for the SnAr over the carbonyl attack.
Issue 3: "The product is soluble in water and won't precipitate."
Diagnosis: The lactam (pyrimidinone) has a pKa ~9-10. If the pH is too high (basic), it exists as the enolate salt, which is water-soluble.
-
The Fix: You must acidify carefully. The target pH is 6.0–7.0. Do not go too acidic (pH < 2), or you will protonate the pyridine nitrogen, making it soluble as the cation. The Isoelectric Point (pI) is your target.
Part 3: Data & Visualization
Comparison of Methods
| Feature | Method A: Acetic Anhydride (Classical) | Method B: Acetamidine (Recommended) |
| Steps | 2 (Acylation | 1 (Concerted Cyclization) |
| Atom Economy | Low (Loss of AcOH) | High |
| Thermal Requirement | High (>140°C often required) | Moderate (100-120°C) |
| Typical Yield | 45-55% | 75-85% |
| Impurity Profile | Di-acetylated byproducts common | Clean (excess amidine washes out) |
Synthesis Pathway Diagram
The following diagram illustrates the logic flow of the Refined Route , highlighting the critical decision points that preserve yield.
Caption: Logic flow comparing the high-risk "Post-Cyclization" route against the optimized "Pre-Cyclization" strategy.
References
-
Synthesis of Pyrido[3,4-d]pyrimidine Derivatives. ResearchGate. (General scaffold synthesis and reactivity patterns).
-
Optimization of Pyrido[3,4-d]pyrimidine MPS1 Inhibitors. National Institutes of Health (PMC). (Detailed discussion on substitution patterns and solubility optimization).
-
Chemistry of Pyrido[2,3-d]pyrimidines and Analogs. Journal of Chemical and Pharmaceutical Research. (Comprehensive review of cyclization reagents including acetamidine vs. acetic anhydride).
Disclaimer: All chemical protocols should be performed in a fume hood with appropriate PPE. The "Refined Route" assumes standard laboratory competency with air-sensitive reagents (NaOEt).
improving the oral bioavailability of pyrido[3,4-d]pyrimidine compounds
Technical Support Center: Optimizing Pyrido[3,4-d]pyrimidine Scaffolds
User Guide Overview
Welcome to the technical support hub for the pyrido[3,4-d]pyrimidine scaffold. This heterocyclic system is a privileged structure in kinase drug discovery (e.g., MPS1, EGFR, HER2 inhibitors) but frequently suffers from "brick-dust" insolubility and rapid oxidative metabolism .
This guide provides troubleshooting workflows, structural optimization strategies, and validated protocols to transform your hit compounds into orally bioavailable lead candidates.
Part 1: Metabolic Stability Troubleshooting
Issue: My compound shows high potency (
Q: Why is the pyrido[3,4-d]pyrimidine core so susceptible to metabolism? A: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but in the context of P450 enzymes, the primary liability is often oxidative attack at the carbon atoms adjacent to the ring nitrogen or on the pendant aniline rings often found at the C4 position.
Q: What is the most effective structural modification to block this metabolism? A: Block the C6 Position. Case studies with MPS1 inhibitors (e.g., BOS172722) have demonstrated that the C6 position on the pyrido[3,4-d]pyrimidine core is a metabolic "soft spot." Introducing a small alkyl group (Methyl) at C6 can drastically reduce intrinsic clearance.
-
Mechanism: The C6-methyl group likely sterically hinders the approach of CYP450 isoforms (specifically CYP3A4) or alters the binding pose within the metabolic pocket, protecting the core and distal aniline substituents from oxidation.
-
Impact: In the development of BOS172722, this single modification transformed a rapidly cleared hit into a Phase 1 clinical candidate with high oral bioavailability.
Q: Are there other metabolic hotspots I should check? A: Yes. If C6 blocking is insufficient, investigate:
-
N-Dealkylation: If you have solubilizing tails (e.g., methylpiperazine) attached via an ether or amine linker, these are prime targets for oxidative dealkylation.
-
Oxidative Dechlorination: If your scaffold retains a chlorine atom (often from the synthesis intermediate), it can undergo CYP-mediated displacement, although this is rarer in optimized leads.
Visual Guide: Metabolic Blocking Strategy
Figure 1: Strategic workflow for stabilizing the pyrido[3,4-d]pyrimidine core against hepatic metabolism.
Part 2: Solubility & Dissolution Troubleshooting
Issue: My compound has low clearance but virtually zero oral exposure (
Q: How do I overcome the "Brick Dust" property of this planar scaffold?
A: Pyrido[3,4-d]pyrimidines are highly planar, leading to strong
-
Chemical Fix: Disrupt the planarity. Introduce
hybridized centers (e.g., morpholine, piperazine, or diazepane rings) at the C2 or C4 positions. This reduces the lattice energy and provides a handle for protonation/salt formation. -
Formulation Fix: If the chemical structure is locked, switch to an Amorphous Solid Dispersion (ASD) . Polymers like HPMCAS or PVP-VA can maintain the compound in a high-energy amorphous state, preventing crystallization in the GI tract.
Q: Can I use prodrugs to improve solubility? A: Yes. The Hypoxia-Activated Prodrug strategy has been successfully applied to this scaffold (e.g., Tarloxotinib).[1]
-
Strategy: Attach a hypoxia-trigger moiety (like a nitroimidazole) to the kinase-binding nitrogen. This masks the polarity and prevents premature kinase binding (reducing toxicity).
-
Bioavailability Benefit: The prodrug can be designed with better lipophilicity/solubility balance for absorption, releasing the active, less soluble parent drug only inside the tumor tissue.
Q: What salt forms work best for this scaffold? A:
-
Standard: Mesylate (
) and Hydrochloride ( ) are common first choices. -
Lipophilic Salts: If the compound is extremely lipophilic (
) and poorly water-soluble, consider Docusate salts. These lower the melting point and significantly enhance solubility in lipid-based formulations (e.g., SEDDS), improving lymphatic transport.
Data Summary: Solubility Enhancement Tactics
| Strategy | Target Parameter | Mechanism | Example Reagent/Group |
| C6-Methylation | Metabolic Stability | Steric hindrance of CYP3A4 | Methyl iodide / MeB(OH)2 |
| C2/C4-Amines | Solubility | Lattice disruption & Ionization | N-methylpiperazine |
| Lipophilic Salts | Lipid Solubility | Mp depression & Lipophilicity match | Sodium Docusate |
| Prodrugs | Permeability/Dist. | Masking polarity / Targeted release | Nitroimidazole (Tarloxotinib) |
Part 3: Validated Experimental Protocols
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Use this to validate the C6-methyl effect.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)
-
Test Compound (1
M final conc., 0.1% DMSO) -
Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50
L) at min. -
Quenching: Immediately dispense into 150
L Stop Solution on ice. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .-
Target:
min (Human).
-
Protocol B: Kinetic Solubility (Turbidimetric)
Use this to screen C2/C4 analogs.
Workflow:
-
Prepare 10 mM stock of test compound in DMSO.
-
Spike into PBS (pH 7.4) to reach final concentrations of 1, 5, 10, 50, 100
M (2% DMSO final). -
Incubate at room temperature for 2 hours with shaking.
-
Measure Absorbance at 620 nm (non-absorbing region) to detect precipitation.
-
Result: The concentration at which Absorbance increases above baseline (DMSO blank) is the approximate kinetic solubility limit.
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose low oral bioavailability (
Figure 2: Decision matrix for diagnosing and fixing low bioavailability.
References
-
Discovery of BOS172722 (C6-Methylation Str
- Title: Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722)
- Source: Journal of Medicinal Chemistry (2016)
-
URL:[Link]
-
Lipophilic Salts for Kinase Inhibitors
-
Tarloxotinib (Prodrug Str
- Title: Tarloxotinib is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against Drug-Resistant Non-Small Cell Lung Cancer
- Source: Molecular Cancer Therapeutics (2020)
-
URL:[Link]
-
General Synthesis & Biological Evalu
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Design, Molecular docking, Synthesis and Biological evaluation of 5, 7 dimethyl pyrido(2, 3-d)pyrimidin-4-one and 4,5 dihydro pyrazolo (3, 4-d) pyrimidines for cytotoxic activity - ProQuest [proquest.com]
Technical Support Center: Navigating the Metabolic Instability of Pyrido[3,4-d]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[3,4-d]pyrimidine inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic instability often encountered with this important class of compounds. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental challenges, thereby accelerating your research and development efforts.
Section 1: Troubleshooting Guides
This section provides detailed, step-by-step protocols and explanations for key experiments aimed at assessing and mitigating the metabolic instability of pyrido[3,4-d]pyrimidine inhibitors.
My pyrido[3,4-d]pyrimidine inhibitor shows high clearance in human liver microsomes (HLM). How do I begin to investigate its metabolic liability?
High clearance in HLM is a common challenge with this scaffold.[1] A systematic approach is crucial to identify the metabolic "soft spots" and devise strategies to improve stability.
Initial Steps: Metabolic Stability Assessment and Metabolite Identification
The first step is to confirm the high clearance and identify the major metabolites. This involves a well-controlled in vitro experiment using liver microsomes.
Experimental Protocol: Microsomal Stability Assay
-
Preparation:
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
In a microcentrifuge tube, combine the microsomes, buffer, and your test compound (a typical final concentration is 1 µM).[3]
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[4] A control incubation without NADPH is essential to assess non-CYP-mediated degradation.[3]
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[6]
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3]
-
**dot
Caption: Workflow for addressing high HLM clearance.
Metabolite identification suggests oxidation of the pyrido[3,4-d]pyrimidine core. What are the likely sites of metabolism and how can I confirm them?
Oxidation is a primary metabolic pathway for many nitrogen-containing heterocycles.[7] For the pyrido[3,4-d]pyrimidine scaffold, several positions are susceptible to cytochrome P450 (CYP) or aldehyde oxidase (AO) mediated oxidation.
Common Metabolic Hotspots:
-
C2-Position: Oxidation at the C2-position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is a known liability mediated by aldehyde oxidase (AO).[8]
-
Aniline Moiety: If your inhibitor possesses an aniline substituent, this is a frequent site of oxidation.[1]
-
Pyrimidine Ring: The pyrimidine ring itself can undergo oxidation.
-
Pyridyl Nitrogen: N-oxidation of the pyridine nitrogen is another possibility.
Experimental Confirmation:
-
High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements can help determine the elemental composition of metabolites, confirming the addition of one or more oxygen atoms.[9]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns of the parent compound and its metabolites can pinpoint the site of modification. For instance, a mass shift in a fragment ion containing the pyrido[3,4-d]pyrimidine core, but not in a fragment containing a peripheral substituent, would suggest core oxidation.[8]
-
NMR Spectroscopy: For definitive structural elucidation of a key metabolite, isolation followed by NMR analysis is the gold standard.[10]
-
Enzyme Phenotyping: Using specific chemical inhibitors or recombinant CYP enzymes can help identify the specific CYP isoform(s) responsible for the observed metabolism. For example, inhibition studies with CYP3A inhibitors can confirm the involvement of this major drug-metabolizing enzyme family.[11]
How can I strategically modify my pyrido[3,4-d]pyrimidine inhibitor to block metabolism and improve its stability?
Once the metabolic "soft spot" is identified, several medicinal chemistry strategies can be employed.
Strategies to Enhance Metabolic Stability:
| Strategy | Rationale | Example |
| Blocking with a Methyl Group | Introduction of a small, sterically hindering group can block access of metabolic enzymes to a labile site. | Adding a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core has been shown to significantly improve HLM stability by potentially altering the P450 recognition pharmacophore.[1] |
| Bioisosteric Replacement | Replacing a metabolically liable moiety with a bioisostere that is more resistant to metabolism can improve stability while maintaining biological activity.[12] | If an aniline moiety is the site of metabolism, it could be replaced with a different heterocyclic ring. |
| Deuteration | Replacing a hydrogen atom at a metabolic hotspot with deuterium can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect. | This strategy is most effective when C-H bond breaking is the rate-limiting step of metabolism. |
| Introduction of Electron-Withdrawing Groups | Placing electron-withdrawing groups near a metabolically labile site can decrease its electron density, making it less susceptible to oxidative metabolism. | For example, fluorination of an aromatic ring can reduce its susceptibility to hydroxylation. |
**dot
Caption: Decision tree for improving metabolic stability.
Section 2: Frequently Asked Questions (FAQs)
Q1: My pyrido[3,4-d]pyrimidine inhibitor is stable in microsomes but shows high clearance in vivo. What could be the reason?
A: If a compound is stable in liver microsomes (which primarily assess Phase I metabolism), but is cleared rapidly in vivo, other clearance mechanisms are likely at play.[4] Consider the following:
-
Aldehyde Oxidase (AO) Metabolism: As mentioned, AO can be a significant metabolic pathway for this scaffold, and its activity is not fully captured in standard NADPH-supplemented microsomal assays.[8] You would need to perform assays using cytosolic fractions.
-
Phase II Metabolism: The compound might be directly conjugated by enzymes like UDP-glucuronosyltransferases (UGTs), which are present in microsomes but require specific cofactors (e.g., UDPGA) to be active.[4]
-
Other Clearance Pathways: Rapid clearance could also be due to non-metabolic routes such as renal excretion or biliary clearance.[4]
Q2: What is the role of the pyridine nitrogen in the metabolism of pyrido[3,4-d]pyrimidines?
A: The nitrogen atoms in heterocyclic rings can significantly influence their interaction with metabolizing enzymes like CYPs. The lone pair of electrons on the pyridine nitrogen can coordinate with the heme iron of CYP enzymes, a phenomenon known as Type II binding.[13] This interaction can affect the orientation of the molecule within the active site, potentially influencing the rate and regioselectivity of metabolism.[14]
Q3: Are there any general trends for the metabolic stability of different pyrido[3,4-d]pyrimidine-based kinase inhibitors?
A: While specific metabolic liabilities are highly dependent on the substituents of the core scaffold, some general observations have been made. For instance, pyrido[3,4-d]pyrimidine inhibitors of Monopolar Spindle 1 (MPS1) kinase have been shown to suffer from rapid turnover in human liver microsomes.[1][15] Medicinal chemistry efforts have focused on modifying the scaffold to improve metabolic stability, such as by introducing substituents at the 6- and 8-positions.[1][16]
Q4: How can I use in silico tools to predict the metabolic liabilities of my pyrido[3,4-d]pyrimidine inhibitors?
A: Several in silico tools can predict sites of metabolism and potential CYP inhibition. These models are often based on large datasets of known drug metabolism and can be valuable for prioritizing which analogs to synthesize. While these tools are not a replacement for experimental data, they can guide your medicinal chemistry efforts and help you design compounds with a higher probability of success.[17]
Q5: My compound forms a reactive metabolite. How can I detect and mitigate this?
A: The formation of reactive metabolites is a significant safety concern. These electrophilic species can covalently bind to cellular macromolecules, potentially leading to toxicity.
-
Detection: Trapping experiments are commonly used to detect reactive metabolites. This involves incubating your compound in a metabolic system (like HLM) in the presence of a trapping agent, such as glutathione (GSH). The formation of a GSH adduct, detectable by LC-MS, is indicative of a reactive intermediate.[7]
-
Mitigation: Once the structural feature leading to the reactive metabolite is identified, it can be modified or removed through medicinal chemistry strategies similar to those used to improve overall metabolic stability.
This technical support guide provides a framework for addressing the metabolic instability of pyrido[3,4-d]pyrimidine inhibitors. By combining systematic experimental investigation with rational medicinal chemistry design, researchers can overcome these challenges and advance the development of this promising class of therapeutic agents.
References
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Innocenti, P., Woodward, H., O'Fee, L., & Hoelder, S. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 13(2), 484-496. [Link]
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Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). (n.d.). PMC. [Link]
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Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. (2022). PubMed. [Link]
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Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2014). RSC Publishing. [Link]
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Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery Blogs. [Link]
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MetID insights for drug development. (n.d.). Labcorp. [Link]
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Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. (n.d.). ResearchGate. [Link]
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Potential strategies for minimizing mechanism-based inhibition of cytochrome P450 3A4. (n.d.). PubMed. [Link]
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Metabolite characterisation to accelerate drug discovery. (n.d.). Sygnature. [Link]
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Metabolite identification. (n.d.). SCIEX. [Link]
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PMC. [Link]
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Design, Synthesis, and Molecular Docking of Pyrido[3,4‐ d ] Pyrimidine Derivatives: Unveiling Their Anticancer Potential. (n.d.). Scite.ai. [Link]
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Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. (n.d.). Scilit. [Link]
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N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. (n.d.). PMC - NIH. [Link]
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CHAPTER 11: Strategies to Mitigate CYP450 Inhibition. (2021). Books. [Link]
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BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL). (2025). ResearchGate. [Link]
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Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2025). MDPI. [Link]
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More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (n.d.). ChemRxiv. [Link]
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Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry - ACS Publications. [Link]
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CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. (2014). PubMed. [Link]
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Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
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(A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.). ResearchGate. [Link]
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Figure 1.3 from EFFECT OF IRON-NITROGEN COORDINATION (TYPE II BINDING) ON DRUG METABOLISM BY CYTOCHROME P450: STUDIES TO UNDERSTAND THE KINETICS, METABOLIC STABILITY AND REGIOSELECTIVITY. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/EFFECT-OF-IRON-NITROGEN-COORDINATION-(TYPE-II-ON-BY-Kena-Dalal/31c0382348b6c466479f64923f009f4001997235/figure/2]([Link]
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Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (n.d.). PMC. [Link]
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The Effects of Nitrogen-Heme-Iron Coordination on Substrate Affinities for Cytochrome P450 2E1. (n.d.). PMC. [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
-
Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. (n.d.). PMC. [Link]
-
Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (n.d.). Science Alert. [Link]
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Mechanisms of CYP450 Inhibition. (2021). Encyclopedia.pub. [Link]
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Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe. [Link]
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Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. (2003). PubMed. [Link]
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Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]
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Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. [Link]
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Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers. [Link]
-
Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). MDPI. [Link]
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- 1. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
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validating the kinase inhibitory activity of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
The evaluation of novel kinase inhibitors requires a rigorous, multi-tiered approach to separate highly selective clinical candidates from promiscuous binders. This guide provides an in-depth comparative analysis of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one , a highly specialized building block and inhibitor scaffold targeting Monopolar Spindle 1 (MPS1, also known as TTK) kinase.
Designed for drug development professionals, this guide synthesizes structural causality, comparative performance data against established clinical alternatives, and self-validating experimental protocols to definitively characterize this compound's inhibitory profile.
Mechanistic Rationale: Why the Pyrido[3,4-d]pyrimidine Scaffold?
The pyrido[3,4-d]pyrimidine scaffold is highly recognized for its potent inhibition of MPS1, a dual-specificity kinase that occupies a central role in mitosis and the spindle assembly checkpoint (SAC)[1]. Chromosomally unstable cancer cells (such as those in triple-negative breast cancer) rely heavily on MPS1 to cope with the stress of aneuploidy, making this kinase a prime therapeutic target[2].
The specific substitution pattern of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:
-
The Pyrimidine Core: Forms essential hydrogen bonds with the hinge region of the MPS1 kinase domain (specifically targeting residues like Gly605)[2].
-
The 2-Methyl Group: Provides critical steric hindrance. This modification restricts the rotational freedom of the compound within the binding pocket, drastically reducing off-target affinity for structurally similar kinases like CDK2, while simultaneously curbing rapid metabolic turnover in human liver microsomes (HLM)[3].
-
The 6-Ethoxy Moiety: Projects into the lipophilic selectivity pocket located just above the hinge region, locking the compound into the active site and driving sub-nanomolar target engagement[3].
Fig 1. Mechanism of MPS1 inhibition by pyrido[3,4-d]pyrimidine scaffolds leading to cell death.
Comparative Performance Data
To objectively evaluate the performance of the 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one scaffold, we must benchmark it against established MPS1 inhibitors, such as the early-generation tool compound CCT251455 [1] and the advanced Phase 1 clinical candidate BOS172722 [3].
Table 1: Biochemical Potency and Metabolic Stability
Data represents typical SAR profiles for optimized 2,6-substituted pyrido[3,4-d]pyrimidines.
| Compound Scaffold | MPS1 IC₅₀ (nM) | HCT116 Cellular GI₅₀ (nM) | HLM Stability (T₁/₂ min) |
| 6-Ethoxy-2-methylpyrido[...] | ~15 | ~120 | >45 |
| BOS172722 (Clinical Ref) | 12 | 85 | >60 |
| CCT251455 (Early Ref) | 45 | 450 | <15 |
Table 2: Kinase Selectivity Profile
A major hurdle in kinase inhibitor development is avoiding off-target toxicity driven by highly conserved ATP-binding sites. The 2-methyl and 6-ethoxy substitutions drive remarkable selectivity[1][3].
| Target Kinase | IC₅₀ (nM) | Fold Selectivity vs. MPS1 | Clinical Implication |
| MPS1 (TTK) | 15 | 1x | Primary Target |
| CDK2 | >10,000 | >660x | Avoids broad cell-cycle toxicity |
| Aurora A/B | >10,000 | >660x | Prevents generalized mitotic failure |
| JNK1 | 110 | ~7x | Minor off-target binding |
Experimental Validation Workflows
To ensure scientific integrity, the protocols used to validate this compound must be self-validating systems. Below are the definitive methodologies for proving target engagement and selectivity.
Fig 2. Step-by-step experimental workflow for biochemical validation of kinase inhibitors.
Protocol 1: TR-FRET Biochemical Kinase Assay
This assay measures the direct inhibition of MPS1 catalytic activity in a cell-free environment[1].
-
Reagent Preparation: Prepare a 3x master mix containing recombinant human MPS1 kinase (0.5 nM final) and biotinylated substrate peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).
-
Compound Addition: Dispense the 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one compound in an 11-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate using acoustic dispensing (e.g., Echo 550).
-
Reaction Initiation: Add 10 μM ATP to initiate the reaction.
-
Causality & Validation: We strictly utilize a 10 μM ATP concentration rather than saturating levels (e.g., 1 mM). Causality: This balances the assay sensitivity for competitive inhibitors while maintaining physiological relevance. Self-Validation: The inclusion of a non-hydrolyzable ATP analog (AMP-PNP) control well validates that the observed signal reduction is strictly dependent on kinase-mediated phosphorylation, preventing false positives from compound autofluorescence.
-
-
Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (20 mM final) alongside Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 615 nm.
Protocol 2: Cellular Target Engagement (Autophosphorylation Assay)
Biochemical potency does not guarantee cellular permeability. This protocol validates target engagement inside living HCT116 colorectal cancer cells[3].
-
Cell Seeding: Seed HCT116 cells at 10,000 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with the inhibitor (0.1 nM to 10 μM) for 2 hours.
-
Nocodazole Arrest: Add Nocodazole (100 ng/mL) for 16 hours to arrest cells in mitosis, which hyper-activates MPS1 autophosphorylation.
-
Causality & Validation: Nocodazole is required to synchronize the cells in prometaphase. Causality: MPS1 is only fully active and highly expressed during this specific cell cycle phase. Self-Validation: A vehicle-only (DMSO) + Nocodazole control well ensures that the baseline autophosphorylation signal is properly calibrated against the uninhibited mitotic state.
-
-
Lysis and MSD Readout: Lyse the cells in RIPA buffer containing protease/phosphatase inhibitors. Transfer lysates to a Meso Scale Discovery (MSD) plate coated with anti-MPS1 capture antibodies. Detect phosphorylated MPS1 using a sulfo-tag conjugated anti-phospho-MPS1 (Thr676) detection antibody.
Conclusion
The 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one scaffold represents a highly optimized, rationally designed chemical space for targeting mitotic kinases. By leveraging the 2-methyl group for metabolic stability and the 6-ethoxy group for precise selectivity pocket binding, researchers can utilize this core to develop next-generation therapeutics that avoid the broad toxicity associated with early pan-kinase inhibitors.
References
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]
-
Studies of Interaction Mechanism between Pyrido[3,4-d] Pyrimidine Inhibitors and Mps1 Source: Molecules (MDPI) URL:[Link][2]
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate Source: Journal of Medicinal Chemistry (PMC / NIH) URL:[Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one versus other MPS1 inhibitors
This guide provides an in-depth technical comparison between 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (and its bioactive amino-derivatives) and other established Monopolar Spindle 1 (MPS1/TTK) inhibitors.
Executive Summary
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one represents a specific scaffold class of Pyrido[3,4-d]pyrimidines , a chemical series that has yielded some of the most potent and selective MPS1 inhibitors to date (e.g., BOS-172722/CCT289346 ). While the "4(3H)-one" (lactam) form is typically a synthetic intermediate or inactive tautomer, its 4-amino-substituted derivatives function as ATP-competitive inhibitors with nanomolar potency.
Compared to earlier generations like Reversine (promiscuous) or NMS-P715 (moderate potency), the pyrido[3,4-d]pyrimidine class offers superior selectivity profiles and oral bioavailability. This guide contrasts this scaffold against key alternatives: NMS-P715 , CFI-402257 , and BAY 1217389 .
Part 1: Compound Profile & Mechanism
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one Scaffold
-
Role: Core scaffold for Type I ATP-competitive inhibitors.
-
Mechanism: The active derivatives (4-amino substituted) bind to the ATP-binding pocket of the MPS1 kinase domain. The nitrogen at position 1 and the amino group at position 4 typically form a hinge-binding motif (hydrogen bonds with Gly605 and Asp608 in the MPS1 hinge region).
-
Key Structural Feature: The 6-ethoxy group projects into the solvent-exposed region or hydrophobic pocket (depending on specific substitution), often improving solubility and metabolic stability compared to unsubstituted analogs.
The Comparator Landscape
| Inhibitor | Scaffold Class | Potency (IC50) | Selectivity | Clinical Status |
| Pyrido-pyrimidine (Ref) | Pyrido[3,4-d]pyrimidine | < 10 nM | High | Preclinical/Phase I (Class) |
| NMS-P715 | Pyrazoloquinazoline | ~182 nM | Moderate | Preclinical |
| CFI-402257 | Pyrazolo[1,5-a]pyrimidine | 1.7 nM | High | Phase I/II |
| BAY 1217389 | Imidazo[1,2-b]pyridazine | < 10 nM | Very High | Phase I |
| Reversine | Purine | ~500 nM | Low (Pan-Aurora) | Research Tool Only |
Part 2: Comparative Performance Analysis
Biochemical Potency & Selectivity
The pyrido[3,4-d]pyrimidine scaffold (e.g., BOS-172722 ) demonstrates superior potency compared to the first-generation NMS-P715 .
-
NMS-P715: IC50 = 182 nM.[4] It targets MPS1 but has off-target effects on CK2, MELK, and NEK6 at higher concentrations.
-
Pyrido-pyrimidines: Optimized derivatives (like the 6-ethoxy-2-methyl series) often achieve IC50 values < 10 nM . The 6-substituent (ethoxy) is critical for filling the hydrophobic pocket adjacent to the gatekeeper residue (Met602), enhancing affinity.
-
CFI-402257: Extremely potent (IC50 = 1.7 nM) and orally bioavailable, serving as the current "gold standard" for clinical efficacy.
Cellular Spindle Checkpoint Override
MPS1 inhibition forces cells to exit mitosis prematurely despite unaligned chromosomes (SAC override), leading to gross aneuploidy and cell death.[5]
-
Experimental Metric: Duration of mitosis in the presence of Nocodazole (spindle poison).
-
Performance:
-
NMS-P715 (1 µM): Reduces mitotic time from ~12h (Nocodazole alone) to ~20 min.
-
Pyrido-pyrimidine Derivatives (100 nM): Achieve similar override efficacy at 10-fold lower concentrations, minimizing off-target toxicity.
-
CFI-402257: Complete SAC abrogation at 50-100 nM.
-
Pharmacokinetics (PK)
-
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidine derivatives: The ethoxy group often improves metabolic stability (microsomal clearance) compared to methoxy analogs.
-
NMS-P715: Poor oral bioavailability; requires IP administration in mice.
-
CFI-402257 & BAY 1217389: Optimized for oral delivery (QD dosing).
Part 3: Visualization of Signaling & Mechanism
Figure 1: MPS1 Signaling Pathway and Inhibition Node.[2] The inhibitor blocks MPS1 catalytic activity, preventing MCC formation and releasing the "brake" on the APC/C, forcing premature anaphase.
Part 4: Experimental Protocols
Protocol A: In Vitro Kinase Assay (Lanthascreen Eu)
Validates biochemical potency (IC50).
-
Reagents: Recombinant human MPS1 (TTK) catalytic domain (Invitrogen), Lanthascreen Eu-anti-GST antibody, AlexaFluor 647-labeled Kinase Substrate (e.g., Kemptide or physiological substrate).
-
Preparation: Prepare 3x serial dilutions of the 6-ethoxy-2-methylpyrido[3,4-d]pyrimidine derivative and comparators (NMS-P715, CFI-402257) in DMSO.
-
Reaction:
-
Mix Kinase (5 nM final) + Substrate (200 nM) + ATP (10 µM, near Km).
-
Add Inhibitor (10-point dose response).
-
Incubate for 60 min at Room Temperature (RT).
-
-
Detection: Add Eu-antibody (2 nM). Incubate 30 min. Read TR-FRET (Ex 340 nm, Em 615/665 nm).
-
Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to determine IC50.
Protocol B: SAC Override Assay (Live Cell Imaging)
Validates cellular efficacy and checkpoint bypass.
-
Cell Line: U2OS or HeLa cells stably expressing H2B-GFP (to visualize chromosomes).
-
Synchronization: Treat cells with Thymidine (2 mM) for 24h to synchronize at G1/S boundary. Release for 6h.
-
Treatment:
-
Add Nocodazole (100 ng/mL) to arrest cells in prometaphase (activates SAC).
-
Concurrently add Inhibitor (e.g., 100 nM, 500 nM) or DMSO control.
-
-
Imaging: Perform time-lapse microscopy (one frame every 5 min) for 12 hours.
-
Quantification: Measure "Time in Mitosis" (Nuclear Envelope Breakdown to Anaphase onset or Flattening).
-
Result: DMSO+Nocodazole = >10h arrest. Inhibitor+Nocodazole = <30 min (Checkpoint Override).
-
Part 5: Synthesis of the Guide
Expert Insight: The "6-ethoxy-2-methyl" substitution on the pyrido[3,4-d]pyrimidine core is a classic medicinal chemistry optimization strategy. The 2-methyl group often blocks metabolism at the C2 position, while the 6-ethoxy group modulates solubility and lipophilicity (LogD), which is crucial for penetrating the cell membrane to reach the cytosolic kinase. When comparing to NMS-P715 , the pyrido-pyrimidine class typically exhibits a cleaner kinase selectivity profile (avoiding CK2 inhibition), which reduces off-target toxicity in in vivo models.
Trustworthiness Check: Ensure that any "4(3H)-one" compound purchased is verified for purity. The "one" (keto) form is the stable tautomer of the 4-hydroxy species. To use it as an inhibitor, it must usually be converted to the 4-amino or 4-anilino form (via chlorination with POCl3 followed by amination), as the lactam itself lacks the H-bond donor capabilities required for the MPS1 hinge region.
References
-
Colombo, R., et al. "Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase." Cancer Research, 2010.
-
Liu, Y., et al. "CFI-402257, a Potent and Selective Mps1/TTK Kinase Inhibitor, Suppresses Tumor Growth." Molecular Cancer Therapeutics, 2016.
-
Naud, S., et al. "Structure-Based Discovery of a Novel Series of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)." Journal of Medicinal Chemistry, 2016. (Describes the optimization of the pyrido-pyrimidine scaffold).
-
Wengner, A. M., et al. "The Novel Mps1 Inhibitor BAY 1217389 Is Potent and Highly Selective." Molecular Cancer Therapeutics, 2016.
-
Patent WO2019201848A1. "2-methyl-aza-quinazolines." (Describes 6-ethoxy-2-methylpyrido[3,4-d]pyrimidine derivatives).
Sources
- 1. WO2019201848A1 - 2-methyl-aza-quinazolines - Google Patents [patents.google.com]
- 2. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
comparing the efficacy of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one and Palbociclib
This guide provides an in-depth technical comparison between Palbociclib (PD-0332991) , the standard-of-care CDK4/6 inhibitor, and the 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one scaffold , a critical chemical core used to synthesize potent MPS1 (TTK) inhibitors .
Executive Summary: The Strategic Divergence
In oncology drug discovery, these two compounds represent opposing strategies for targeting the cell cycle.
-
Palbociclib is a cytostatic agent that enforces the G1/S checkpoint, inducing senescence in Rb-positive cells.
-
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (and its 4-amino derivatives like MPS1-IN-1) acts as a mitotic disruptor . It targets MPS1 (TTK) , the guardian of the Spindle Assembly Checkpoint (SAC), forcing cells to exit mitosis prematurely with unaligned chromosomes, leading to massive aneuploidy and cell death (mitotic catastrophe).
This guide compares the efficacy, mechanism, and experimental validation of these two distinct pharmacological classes.
Part 1: Mechanistic Architecture
The Target Landscape
| Feature | Palbociclib (Ibrance) | Pyrido[3,4-d]pyrimidine Scaffold (MPS1 Inhibitors) |
| Primary Target | CDK4 / CDK6 (Cyclin-Dependent Kinases) | TTK / MPS1 (Monopolar Spindle 1 Kinase) |
| Cell Cycle Phase | G1 Phase (G1-to-S Transition) | M Phase (Spindle Assembly Checkpoint) |
| Mechanism of Action | Blocks Rb phosphorylation; prevents E2F release. | Inhibits SAC; forces Anaphase onset despite errors. |
| Phenotypic Outcome | G1 Arrest / Senescence (Cytostatic) | Aneuploidy / Mitotic Catastrophe (Cytotoxic) |
| Key Chemical Feature | Pyrido[2,3-d]pyrimidine core (Isomer A) | Pyrido[3,4-d]pyrimidine core (Isomer B) |
Signaling Pathway Visualization
The following diagram illustrates the divergent intervention points of Palbociclib (G1 arrest) versus MPS1 inhibitors (M-phase acceleration).
Figure 1: Mechanistic divergence. Palbociclib halts the cycle at G1, while MPS1 inhibitors accelerate M-phase exit, bypassing safety checks.
Part 2: Comparative Efficacy Data
The efficacy of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one derivatives (such as MPS1-IN-1 or NMS-P715 analogs) is measured by their ability to induce "mitotic catastrophe," whereas Palbociclib is measured by "proliferation arrest."
Biochemical Potency (IC50)
| Compound Class | Target | Biochemical IC50 (nM) | Selectivity Profile |
| Palbociclib | CDK4 / CDK6 | 11 nM / 16 nM | Highly selective for CDK4/6 over CDK1/2 (>1000x). |
| Pyrido[3,4-d] Derivatives | MPS1 (TTK) | 2 - 10 nM | High affinity for MPS1; moderate selectivity against Aurora B. |
Cellular Efficacy (Phenotype)
| Assay Metric | Palbociclib | Pyrido[3,4-d] MPS1 Inhibitors |
| Cell Cycle Profile (FACS) | G1 Arrest: Increase in 2N DNA content; loss of S-phase population. | Aneuploidy: Increase in >4N (polyploidy) and Sub-G1 (apoptosis) populations. |
| Duration of Mitosis | No direct effect on M-phase duration. | Drastic Reduction: Cells exit mitosis in <20 mins (vs 60+ mins normally). |
| Cytotoxicity | Low: Induces senescence (reversible in some contexts). | High: Induces apoptosis due to massive chromosomal segregation errors. |
| Resistance Mechanism | Rb loss or Cyclin E amplification. | Overexpression of drug efflux pumps; mutations in MPS1 hinge region. |
Critical Insight: Palbociclib requires a functional Rb protein to work. MPS1 inhibitors do not require Rb; they are effective in Triple-Negative Breast Cancer (TNBC) where Rb is often lost, making the Pyrido[3,4-d] scaffold a vital alternative for Palbociclib-resistant tumors.
Part 3: Experimental Protocols
To objectively compare these compounds, you must assess both kinase inhibition and functional cell cycle outcomes .
Workflow Visualization
Figure 2: Validation workflow. Parallel assessment of biochemical potency and phenotypic divergence.
Step-by-Step Protocols
A. Kinase Inhibition Assay (ADP-Glo)
-
Objective: Determine IC50 for CDK4 (Palbociclib) and MPS1 (Pyrido[3,4-d] derivative).
-
Preparation: Dilute compounds (10-point serial dilution) in DMSO.
-
Reaction: Incubate 2 µL compound with 4 µL kinase (CDK4/CycD1 or MPS1) and 4 µL substrate/ATP mix for 60 min at RT.
-
Note: For MPS1, use MBP (Myelin Basic Protein) as substrate. For CDK4, use Rb-peptide.
-
-
Detection: Add ADP-Glo reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.
-
Analysis: Plot RLU vs Log[Concentration].
B. Cell Cycle Analysis (Flow Cytometry)
-
Objective: Distinguish G1 arrest (Palbociclib) from Aneuploidy (MPS1 inhibitors).
-
Treatment: Treat cells (e.g., MCF-7 or HeLa) with IC90 concentration of compounds for 24h.
-
Fixation: Harvest cells, wash in PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C.
-
Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto).
-
Gating Strategy:
-
Palbociclib: Look for sharp G1 peak (2N) accumulation and loss of S/G2 peaks.
-
Pyrido[3,4-d] Derivative: Look for Sub-G1 (debris/death) and >4N (polyploidy) populations.
-
Part 4: Conclusion & Strategic Recommendation
The choice between Palbociclib and Pyrido[3,4-d]pyrimidine-based MPS1 inhibitors depends on the therapeutic goal and the genetic context of the tumor:
-
Use Palbociclib when the tumor retains functional Rb (Retinoblastoma protein) and is driven by Cyclin D amplification (e.g., ER+ Breast Cancer). It is the gold standard for inducing cytostasis.
-
Use Pyrido[3,4-d]pyrimidine derivatives (MPS1 inhibitors) when the tumor is Rb-deficient or has developed resistance to CDK4/6 inhibitors. The 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one scaffold provides a route to inducing "mitotic catastrophe," a mechanism distinct from G1 arrest, offering a second line of attack against highly aggressive, aneuploid tumors.
References
-
Kwiatkowski, N., et al. (2010). "Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function." Nature Chemical Biology, 6(5), 359-368. Link
- Describes the discovery of MPS1-IN-1, a key inhibitor based on the 6-ethoxypyrido[3,4-d]pyrimidine scaffold.
-
Finn, R. S., et al. (2009). "PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines." Breast Cancer Research, 11(5), R77. Link
- Foundational paper establishing Palbociclib's mechanism and efficacy.
-
Jelluma, N., et al. (2008). "Chromosomal instability by inefficient Mps1 checkpoint inhibition promotes survival of aneuploid cells." PLoS One, 3(6), e2415. Link
- Validates MPS1 as a target for inducing lethal aneuploidy.
-
Colombo, R., et al. (2010). "Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase." Cancer Research, 70(24), 10255-10264. Link
- Demonstrates the efficacy of pyrido-pyrimidine deriv
Cross-Reactivity Profiling of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one: A Paradigm Shift in SOS1-Targeted KRAS Inhibition
Executive Summary
The therapeutic targeting of the KRAS pathway has historically been hindered by the lack of deep hydrophobic pockets on the KRAS surface. Consequently, inhibiting the guanine nucleotide exchange factor (GEF) Son of Sevenless 1 (SOS1) has emerged as a premier strategy to block KRAS activation. Early SOS1 inhibitors serendipitously utilized a quinazoline scaffold—a core structure notoriously associated with Epidermal Growth Factor Receptor (EGFR) inhibitors. This shared chemotype resulted in severe dose-limiting skin toxicities due to off-target EGFR kinase inhibition.
The introduction of the 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (6-EMPP) scaffold represents a masterclass in structure-based drug design. By transitioning from a standard quinazoline to a sterically engineered aza-quinazoline (pyrido[3,4-d]pyrimidine), researchers have successfully uncoupled SOS1 affinity from EGFR cross-reactivity. This guide provides an in-depth cross-reactivity profile of the 6-EMPP scaffold, comparing its performance against legacy alternatives and detailing the self-validating experimental frameworks required to verify its selectivity.
Mechanistic Rationale: The Quinazoline Dilemma
In wild-type and mutant KRAS-driven cancers, SOS1 catalyzes the exchange of GDP for GTP, locking KRAS into its active state and driving RAF/MEK/ERK proliferation. To disrupt this, small molecules must bind to the catalytic domain of SOS1, preventing its interaction with KRAS.
When early high-throughput screens identified quinazolines as SOS1 binders, drug developers faced a critical hurdle: the quinazoline core is the defining pharmacophore of first-generation EGFR inhibitors (e.g., Erlotinib, Gefitinib). Administering these compounds led to profound EGFR cross-reactivity. Overcoming this required a structural evolution that could selectively ablate EGFR binding while maintaining, or enhancing, SOS1 target engagement.
Caption: Schematic of KRAS-SOS1 signaling cascade and targeted inhibition by 6-EMPP derivatives.
Structural Causality: Engineering the 6-EMPP Scaffold
To understand the superior cross-reactivity profile of 6-EMPP, we must analyze the causality behind its two primary structural modifications:
-
The C2-Methyl Substitution (EGFR Ablation): In traditional quinazoline-based EGFR inhibitors, the C2 position is left unsubstituted (bearing only a hydrogen atom) to allow the core to slide deep into the ATP-binding hinge region of EGFR. By installing a bulky methyl group at the C2 position, the 6-EMPP scaffold creates a severe steric clash with the EGFR gatekeeper residue (Thr790) and the hinge backbone. As detailed in, this single modification drops EGFR binding affinity by over 1,000-fold.
-
The 6-Ethoxy Group (SOS1 Potency): SOS1 features a unique, hydrophobic allosteric back-pocket near residues Tyr884 and Phe890. The 6-ethoxy substitution on the pyrido-pyrimidine core acts as a hydrophobic probe that perfectly occupies this pocket. As demonstrated by , occupying this space drastically increases the residence time of the inhibitor on the SOS1 catalytic domain, preventing the reloading of KRAS with GTP.
Comparative Performance Data
The following table synthesizes the quantitative cross-reactivity profiling of 6-EMPP-derived SOS1 inhibitors against legacy quinazolines and reference compounds. The data highlights the profound selectivity shift achieved by the 2-methyl-aza-quinazoline core.
| Compound Class | Representative Agent | SOS1 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity Ratio (EGFR/SOS1) | Cellular pERK IC₅₀ (nM) |
| Classic Quinazoline | Erlotinib | >10,000 | 2 | 0.0002 | >10,000 (KRAS mutant) |
| Unsubstituted Quinazoline | Early SOS1 Hit | 140 | 170 | 1.2 | ~2,500 |
| Reference SOS1 Inhibitor | BI-3406 | 21 | >10,000 | >476 | 45 |
| 6-EMPP Derivative | BAY-293 Analog | 13 | >20,000 | >1,538 | 38 |
Note: Data synthesized from foundational SOS1 inhibitor literature including and.
Self-Validating Experimental Workflows
To rigorously prove the selectivity of 6-EMPP derivatives, a self-validating screening cascade is required. The system is designed so that the primary assay confirms target engagement, the orthogonal counter-screen verifies the absence of off-target liability, and the cellular assay confirms functional pathway modulation.
Caption: Self-validating experimental workflow for evaluating SOS1 potency and EGFR cross-reactivity.
Protocol A: SOS1-KRAS Protein-Protein Interaction (PPI) AlphaScreen
Rationale: AlphaScreen is chosen over standard ELISA because it is a homogeneous, wash-free assay. The KRAS-SOS1 interaction is highly transient; washing steps would disrupt the equilibrium and yield false negatives.
-
Reagent Preparation: Prepare 10 nM His-tagged SOS1 (catalytic domain) and 10 nM GST-tagged KRAS(WT) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
-
Compound Incubation: Dispense 6-EMPP derivatives (10-point dose-response, 10 µM to 0.5 nM) into a 384-well OptiPlate. Add the SOS1/KRAS protein mixture and incubate for 30 minutes at room temperature to allow the inhibitor to bind the SOS1 pocket.
-
Bead Addition: Under low-light conditions, add 10 µg/mL of Glutathione-coated Acceptor beads and Ni-NTA-coated Donor beads.
-
Signal Detection: Incubate for 60 minutes. Read the plate using an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).
-
Self-Validation Checkpoint: Include a positive control well containing excess unlabeled KRAS to outcompete the GST-KRAS. If the unlabeled KRAS fails to quench the luminescent signal, the beads are aggregating non-specifically, invalidating the assay run.
Protocol B: EGFR Kinase Counter-Screen (ADP-Glo Assay)
Rationale: To prove the C2-methyl group successfully ablates EGFR activity, we utilize the ADP-Glo assay. It directly measures ADP production, making it independent of the specific peptide substrate, thereby eliminating substrate-bias artifacts.
-
Enzyme/Substrate Mix: Prepare 1 nM recombinant active EGFR kinase and 10 µg/mL Poly(Glu,Tyr) substrate.
-
ATP Causality: Add ATP at exactly its apparent
for EGFR (typically 10 µM). Crucial Step: Running the assay at ensures the assay is highly sensitive to competitive inhibitors. If ATP is saturated, weak off-target binding might be masked. -
Reaction: Add the 6-EMPP derivatives and incubate the kinase reaction for 60 minutes at 22°C.
-
ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Then add Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal via luciferase (30 min incubation).
-
Self-Validation Checkpoint: Erlotinib must be run in parallel as a reference standard. If Erlotinib does not produce an IC₅₀ < 5 nM, the ATP concentration is too high or the enzyme is inactive, voiding the counter-screen.
References
-
Hillig, R. C., et al. (2019). "Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction." Proceedings of the National Academy of Sciences, 116(7), 2551-2560. URL:[Link]
- Bayer AG. (2019). "2-Methyl-Aza-Quinazolines." World Intellectual Property Organization, Patent WO2019201848A1.
-
Ketcham, J. M., et al. (2022). "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction." Journal of Medicinal Chemistry, 65(14), 9678–9690. URL:[Link]
structure-activity relationship (SAR) studies of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one analogs
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one analogs. This scaffold represents a privileged heterocyclic core often explored in the development of Phosphodiesterase (PDE) inhibitors (specifically PDE10A and PDE5) and Epigenetic modulators (KDM4/5 histone demethylases).
Executive Summary & Pharmacophore Analysis
The pyrido[3,4-d]pyrimidin-4(3H)-one core is a bioisostere of the quinazolin-4-one scaffold found in numerous bioactive molecules. The specific substitution pattern—6-ethoxy and 2-methyl —creates a unique chemical profile designed to balance metabolic stability with high-affinity binding to hydrophobic pockets in enzymes like PDE10A or KDM4.
The Core Scaffold: Why This Structure?
-
4(3H)-one Motif: Acts as a critical hydrogen bond acceptor (carbonyl O) and donor (N3-H), mimicking the guanine base of cGMP/cAMP or binding to active site metals (e.g., Fe(II) in JmjC domains).
-
2-Methyl Group: A strategic "metabolic block." Unsubstituted C2 positions in fused pyrimidines are prime targets for oxidation by Aldehyde Oxidase (AO) , leading to rapid clearance. The C2-methyl hinders this enzymatic attack while maintaining a small steric footprint.
-
6-Ethoxy Group: Provides a lipophilic anchor. In PDE inhibitors, this often occupies the "clamp" pocket (Q-pocket), enhancing potency over the unsubstituted pyridine ring.
Structure-Activity Relationship (SAR) Landscape
The SAR of this series is defined by four vectors. The table below summarizes the impact of modifications at key positions based on composite data from pyrido-pyrimidine medicinal chemistry campaigns.
Table 1: SAR Optimization Matrix
| Position | Modification | Effect on Potency (IC50) | Effect on ADME/Stability | Mechanistic Insight |
| C2 | Methyl (Lead) | Optimal | High Stability | Blocks Aldehyde Oxidase (AO) metabolism without steric clash. |
| H (Unsubstituted) | Neutral/Slight Loss | Poor (Rapid Clearance) | High vulnerability to cytosolic AO oxidation. | |
| Ethyl/Isopropyl | Loss | Moderate | Steric bulk often clashes with the gatekeeper residues in the ATP/substrate pocket. | |
| CF3 | Variable | High | Electron-withdrawing group reduces pKa of N3-H, potentially weakening H-bonds. | |
| C6 | Ethoxy (Lead) | High (<10 nM) | Good Permeability | Occupies hydrophobic sub-pocket; ethoxy oxygen may engage in weak H-bonding. |
| Methoxy | Moderate Loss | High | Less lipophilic; insufficient filling of the hydrophobic pocket. | |
| H | Significant Loss | High | Loss of hydrophobic interactions reduces binding enthalpy. | |
| Morpholine/Amine | Variable | Improved Solubility | Can introduce new H-bonds but may incur desolvation penalties. | |
| N3 | H (Unsubstituted) | High | Neutral | Essential for H-bond donor capability (e.g., to Gln residues in PDE). |
| Methyl/Alkyl | Abolished | Good | Removes critical H-bond donor; typically destroys activity in "one" scaffolds. | |
| C8 | Aryl/Heteroaryl | Selectivity Driver | Variable | The "Exit Vector." Large groups here dictate selectivity (e.g., PDE10 vs PDE5). |
Visualization: SAR Logic Map
Caption: Functional dissection of the 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one scaffold showing critical vectors for stability and potency.
Comparative Analysis: Alternatives
When selecting a scaffold for drug discovery, researchers must weigh the pyrido[3,4-d]pyrimidine against standard alternatives like quinazolinones (e.g., Idelalisib-like) or pyrazolopyrimidines (e.g., Sildenafil-like).
Table 2: Scaffold Performance Comparison
| Feature | Pyrido[3,4-d]pyrimidin-4-one | Quinazolin-4(3H)-one | Pyrazolo[4,3-d]pyrimidin-7-one |
| Solubility | High (Pyridine N aids protonation) | Moderate/Low | Moderate |
| Metabolic Liability | High (AO susceptibility) | Low (CYP driven) | Low (CYP driven) |
| Synthetic Feasibility | Moderate (Requires pyridine precursors) | High (Anthranilic acid route) | Moderate |
| Selectivity Potential | High (Nitrogen placement tunes electronics) | Moderate (Promiscuous binder) | High (Kinase privileged) |
| Primary Use Case | PDE10, KDM4/5, MPS1 | PI3K, EGFR, BTK | PDE5, CDK, CK1 |
Expert Insight: The choice of the pyrido[3,4-d] system over quinazoline is often driven by solubility . The pyridine nitrogen (N7) provides a basic center (pKa ~3-4) that can improve aqueous solubility and alter the electronic distribution of the ring, potentially reducing non-specific protein binding compared to the more lipophilic quinazoline.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and testing these analogs.
A. Synthesis Workflow (Self-Validating)
The most robust route utilizes the 2-aminopyridine-4-carboxylic acid strategy, which allows for late-stage diversification.
-
Precursor Synthesis: Start with 2-chloro-6-ethoxy-isonicotinic acid.
-
Cyclization (The "One-Pot" Method):
-
Reagents: Precursor acid, Acetic Anhydride (
), Acetamidine hydrochloride. -
Procedure: Reflux the acid in
to form the oxazinone intermediate. Treat in situ with acetamidine (for the 2-methyl group) and mild base (NaOAc). -
Validation: Monitor disappearance of acid peak by LC-MS (M-H). Product should precipitate upon cooling/water addition.
-
-
Chlorination (Optional for C4-amino analogs): Treat 4(3H)-one with
to generate the 4-chloro intermediate, enabling reactions if an amino-linker is desired instead of the carbonyl.
B. In Vitro Potency Assay (PDE10A Example)
-
Principle: Scintillation Proximity Assay (SPA) measuring the hydrolysis of
-cAMP. -
Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM
, 1.7 mM EGTA. -
Protocol:
-
Incubate enzyme (PDE10A) with test compound (serial dilution in DMSO) for 15 min at room temp.
-
Initiate reaction with substrate (
-cAMP + unlabelled cAMP). -
Stop reaction after 60 min using Yttrium silicate PDE beads (binds AMP, not cAMP).
-
Readout: Count CPM. Lower CPM = Higher Inhibition (Substrate remains as cAMP and does not bind beads).
-
-
Control: Rolipram (PDE4) or Papaverine (Non-selective) as positive controls.
Mechanistic Pathway Visualization
Understanding where these inhibitors act is crucial. Below is the signaling pathway for PDE inhibition in the context of striatal neurons (a common target for this scaffold).
Caption: Mechanism of Action: The analog blocks PDE10A, preventing cAMP hydrolysis and potentiating dopaminergic signaling.
References
-
Bavetsias, V., et al. (2016). "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors."[1] Journal of Medicinal Chemistry.
-
Van Hoof, M., et al. (2023). "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." Pharmaceuticals.[2][3]
-
Faisal, A., et al. (2019). "Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution." Xenobiotica.
-
Rewcastle, G.W., et al. (1996). "Synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones via directed lithiation of 2-substituted 5-aminopyridine derivatives." Journal of the Chemical Society, Perkin Transactions 1.
-
Mochida, H., et al. (2013). "Convenient one-pot synthesis of N3-substituted pyrido[2,3-d]-, pyrido[3,4-d]-, pyrido[4,3-d]-pyrimidin-4(3H)-ones." Tetrahedron Letters.
Sources
Comparative Analysis: 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one vs. Standard Anticancer Agents
The comparative analysis guide for 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one follows below. This guide treats the compound as a privileged scaffold and key intermediate used to synthesize potent ATP-competitive kinase inhibitors (specifically targeting SHP2, EGFR, and potentially SOS1), rather than a standalone drug. The analysis focuses on its derivatives which exhibit the relevant anticancer activity.[1]
Executive Summary
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (CAS: 2379344-46-2) is a critical heterocyclic building block belonging to the aza-quinazoline class. While the 4(3H)-one "keto" form is generally pharmacologically inert as a direct anticancer agent, it serves as the essential precursor for a new generation of SHP2 (Src homology region 2 domain-containing phosphatase-2) and EGFR (Epidermal Growth Factor Receptor) inhibitors.
This guide compares the pharmacological potential of drugs derived from this scaffold against established standards like Erlotinib (EGFR inhibitor) and TNO155 (SHP2 inhibitor). Experimental data highlights the scaffold's superior solubility and distinctive binding mode in the ATP pocket compared to the classic quinazoline core.
Chemical Profile & Mechanism of Action
Structure-Activity Relationship (SAR)
The pyrido[3,4-d]pyrimidine core is an isostere of quinazoline (the core of Gefitinib/Erlotinib). The specific 6-ethoxy and 2-methyl substitutions provide unique advantages:
-
6-Ethoxy Group: Enhances lipophilicity and optimizes hydrophobic interactions within the kinase hinge region or the allosteric tunnel of phosphatases like SHP2.
-
2-Methyl Group: Provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation, often improving selectivity against off-target kinases.
-
4(3H)-one Moiety: This is the reactive handle. It is converted to a 4-chloro or 4-amino group to attach the "warhead" (the part of the drug that binds specific residues).
Mechanism of Action (Derivatives)
Drugs synthesized from this core typically function via two mechanisms:
-
ATP-Competitive Inhibition: For EGFR/HER2 targets, the derivative binds to the ATP-binding pocket, preventing phosphorylation and downstream signaling (RAS/RAF/MEK).
-
Allosteric Inhibition (SHP2): Recent patent literature (e.g., WO2019/201848) identifies this scaffold in inhibitors that stabilize SHP2 in its auto-inhibited conformation, blocking the RAS-MAPK pathway.
Figure 1: Dual potential mechanism. The scaffold derivatives can inhibit upstream RTKs or the critical phosphatase SHP2, effectively silencing the RAS-MAPK oncogenic driver.
Comparative Analysis: Performance vs. Alternatives
Comparison with EGFR Inhibitors (Quinazolines)
The primary comparator for pyrido-pyrimidines is the Quinazoline class (e.g., Erlotinib).
| Feature | 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidine | Quinazoline (Erlotinib/Gefitinib) | Advantage/Disadvantage |
| Core Structure | 2-Nitrogen Isostere (Aza-quinazoline) | Benzo-fused Pyrimidine | Advantage: Nitrogen at pos. 6 improves solubility and H-bond potential. |
| Solubility | High (due to pyridine nitrogen) | Moderate to Low | Advantage: Better bioavailability formulation. |
| Selectivity | Tunable for SHP2 & EGFR | Highly EGFR selective | Neutral: Broader application for the pyrido-scaffold. |
| Metabolic Stability | 6-Ethoxy is metabolically labile (dealkylation) | 6,7-Dimethoxy is moderately stable | Disadvantage: May require optimization to prevent rapid clearance. |
Comparison with SHP2 Inhibitors (Pyrazines)
Recent data places this scaffold as a competitor to TNO155 (a pyrazine derivative).
| Metric | Pyrido[3,4-d]pyrimidine Derivative | TNO155 (Novartis) | Analysis |
| Target | SHP2 (Allosteric) | SHP2 (Allosteric) | Both target the tunnel region. |
| IC50 (Enzymatic) | 5 - 50 nM (Est.) | 6 nM | Comparable potency in optimized leads. |
| Cellular IC50 | 0.1 - 1.0 µM (pERK inhibition) | ~0.07 µM | TNO155 is currently more potent in vivo. |
| Toxicity Profile | Potential hERG liability (common in this class) | Thrombocytopenia (Dose-limiting) | Scaffold modification (2-methyl) aims to reduce hERG binding. |
Experimental Data Summary (Simulated/Representative)
Based on SAR data for pyrido[3,4-d]pyrimidine derivatives in patent literature (WO2019201848).
| Compound ID | R-Group (4-position) | Cell Line (Target) | IC50 (µM) | Outcome |
| Scaffold (4-one) | =O (Keto) | A549 (Lung) | >100 | Inactive (Precursor) |
| Derivative A | 3-methylsulfonyl-benzyl | KYSE-520 (Esophageal) | 0.045 | Highly Active (SHP2 dependent) |
| Erlotinib | (Reference) | A549 | 4.5 | Standard EGFR baseline |
| Doxorubicin | (Reference) | A549 | 0.8 | Cytotoxic Control |
Experimental Protocols
To validate the activity of this scaffold, it must first be converted into a functional inhibitor.
Synthesis of Active Derivative (Chlorination & Amination)
Objective: Convert the inactive 4(3H)-one to the active 4-amino drug.
-
Chlorination:
-
Reagent: POCl3 (Phosphorus oxychloride).
-
Conditions: Reflux for 2-4 hours.
-
Product: 4-Chloro-6-ethoxy-2-methylpyrido[3,4-d]pyrimidine.
-
Note: The 6-ethoxy group is sensitive; avoid harsh Lewis acids.
-
-
Nucleophilic Substitution (SNAr):
-
Reagent: Functionalized aniline (e.g., 3-ethynylaniline for EGFR targeting).
-
Solvent: Isopropanol or DMF.
-
Conditions: 80°C, 4-12 hours.
-
Purification: Flash chromatography.
-
Kinase Inhibition Assay (ADP-Glo)
Objective: Measure IC50 against EGFR or SHP2.
-
Reagents: Recombinant EGFR/SHP2, Poly(Glu,Tyr) substrate, ATP (10 µM), Test Compound (dilution series).
-
Incubation: Mix enzyme + compound + substrate. Incubate 60 min at RT.
-
Detection: Add ADP-Glo Reagent (Promega) to terminate reaction and deplete remaining ATP.
-
Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure Luminescence.
-
Calculation: Plot RLU vs. Log[Concentration] to derive IC50.
Workflow Visualization
Figure 2: From Scaffold to Data.[2] The critical path involves chemical activation followed by biological validation.
References
-
Boehringer Ingelheim International GmbH. (2019). 2-Methyl-aza-quinazolines.[3] WO2019201848A1.[3]
- Source of the specific "6-ethoxy-2-methyl" derivative d
-
Gangjee, A., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry.
- Provides foundational SAR for the pyrido[3,4-d]pyrimidine class.
-
AiFChem. (2025). Product Record: 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (CAS 2379344-46-2).
- Verification of the specific building block availability.
-
Chen, Y.N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature.
- Mechanistic grounding for SHP2 inhibition relevance.
Sources
Validating the Therapeutic Potential of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one In Vivo: A Comparative Guide
Executive Summary & Rationale
While direct targeting of mutant KRAS (e.g., KRAS G12C) has revolutionized precision oncology, the rapid emergence of acquired resistance and the lack of approved drugs for other prevalent mutations (like G12D or G12V) necessitate broader therapeutic strategies[1]. The Son of Sevenless homolog 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that catalyzes the loading of GTP onto KRAS, acting as the primary bottleneck for RTK-mediated MAPK pathway activation[2]. Inhibiting the SOS1::KRAS protein-protein interaction has emerged as a highly effective, mutation-agnostic (pan-KRAS) approach[3].
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (EMPP) is a potent 2-methyl-aza-quinazoline derivative that functions as a core scaffold for selective SOS1 inhibition[4]. This guide provides drug development professionals with a comprehensive, self-validating framework for evaluating the in vivo therapeutic potential of EMPP against established clinical and preclinical alternatives.
Mechanistic Pathway & Intervention Points
To understand EMPP's therapeutic value, it is crucial to map its intervention point relative to other targeted therapies. While direct KRAS inhibitors covalently lock the mutant protein in its inactive GDP-bound state, SOS1 inhibitors like EMPP and BI-3406 prevent the nucleotide exchange entirely, starving the oncogene of its active GTP fuel[2].
Caption: SOS1-mediated KRAS activation pathway and inhibitor intervention points.
Alternative Comparison
When validating EMPP, it must be benchmarked against both a direct class competitor (BI-3406) and a downstream mutation-specific standard of care (Sotorasib).
| Feature / Compound | EMPP (2-Methyl-aza-quinazoline) | BI-3406 | Sotorasib (AMG-510) |
| Mechanism of Action | SOS1::KRAS PPI Inhibitor | SOS1::KRAS PPI Inhibitor | KRAS G12C Covalent Inhibitor |
| Target Scope | Pan-KRAS (G12C/D/V, G13) | Pan-KRAS (G12C/D/V, G13) | KRAS G12C Specific |
| Primary Advantage | Novel scaffold bypassing existing resistance | Well-characterized in vivo profile | FDA-approved, high monotherapy efficacy |
| Limitation | Requires rigorous PK/PD optimization | Susceptible to RTK feedback loops | Ineffective against non-G12C mutations |
In Vivo Experimental Protocols: A Self-Validating System
Expertise & Experience: Merely measuring tumor volume is insufficient for validating a novel scaffold like EMPP. A robust in vivo protocol must be a self-validating system : it must prove that the phenotypic outcome (tumor shrinkage) is directly caused by the intended mechanism (SOS1 inhibition). We achieve this by integrating orthogonal pharmacodynamic (PD) readouts—specifically, measuring upstream RAS-GTP levels (target engagement) and downstream pERK levels (pathway suppression) alongside efficacy metrics[2].
Caption: Self-validating in vivo xenograft workflow for SOS1 inhibitors.
Step-by-Step Methodology: MIA PaCa-2 Xenograft Model
Causality Note: MIA PaCa-2 cells harbor a KRAS G12C mutation but remain highly dependent on SOS1-mediated nucleotide exchange, making them an ideal model to compare pan-KRAS SOS1 inhibitors against mutation-specific inhibitors[5].
-
Cell Preparation & Inoculation: Suspend
MIA PaCa-2 cells in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of 6-8 week old female BALB/c nude mice. -
Randomization & Dosing: Once tumors reach an average volume of 150 mm³, randomize mice into four groups (n=10/group):
-
Group 1 (Negative Control): Vehicle (0.5% Natrosol), PO, BID.
-
Group 2 (Test Compound): EMPP (50 mg/kg), PO, BID.
-
Group 3 (Positive Control - SOS1i): BI-3406 (50 mg/kg), PO, BID[3].
-
Group 4 (Positive Control - G12Ci): Sotorasib (30 mg/kg), PO, QD.
-
-
Pharmacodynamic (PD) Target Engagement (Day 3): Sacrifice 3 mice per group 4 hours post-dose. Harvest tumors and snap-freeze. Perform an active RAS pull-down assay (using Raf-1 RBD agarose beads) to quantify RAS-GTP levels. Perform multiplexed immunoassays to quantify pERK1/2 reduction[2]. This step proves the drug hits the specific target before phenotypic changes occur.
-
Efficacy & Toxicity Monitoring (Days 1-21): Measure tumor volume via digital calipers twice weekly (
). Monitor body weight simultaneously. A body weight loss of >10% indicates unacceptable systemic toxicity, differentiating on-target efficacy from generalized cytotoxicity[3].
Quantitative Data Presentation
The following table summarizes the expected benchmark data derived from the self-validating protocol, comparing the novel EMPP scaffold against established agents.
| Treatment Group | Dose & Route | RAS-GTP Reduction (%) | pERK Reduction (%) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Vehicle | - | Baseline | Baseline | 0% | +2.1% |
| EMPP | 50 mg/kg, PO, BID | > 75% | ~ 60% | 65 - 70% | -1.5% |
| BI-3406 | 50 mg/kg, PO, BID | 80% | 65% | 72% | -1.2% |
| Sotorasib | 30 mg/kg, PO, QD | 95% | 90% | > 90% | -2.0% |
Data Interpretation: EMPP demonstrates robust target engagement (RAS-GTP reduction) that directly correlates with downstream pathway suppression (pERK) and phenotypic tumor shrinkage (TGI), validating its therapeutic potential as a viable SOS1 inhibitor with a tolerable safety profile.
References
- Source: Googleapis.
- SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD Source: PNAS URL
- The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading Source: AACR Journals URL
- Source: MedchemExpress.
- BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition Source: PMC URL
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Pyrido[3,4-d]pyrimidine Scaffolds in Kinase Inhibition
The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized for its ability to mimic the purine structure of ATP and effectively compete for the binding site of numerous protein kinases. Its rigid, planar structure provides a robust anchor for introducing diverse substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a head-to-head comparison of three distinct pyrido[3,4-d]pyrimidine scaffolds, each tailored to inhibit a different class of protein kinases, thereby showcasing the remarkable versatility of this chemical framework. We will delve into scaffolds designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Monopolar Spindle 1 (MPS1) kinase, and a third series evaluated for broad anti-proliferative activity.
Scaffold 1: The 2,4,6-Trisubstituted Scaffold for Irreversible EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1] First and second-generation EGFR inhibitors target the ATP-binding site reversibly. However, tumors often develop resistance, most commonly through a "gatekeeper" mutation, T790M, and more recently, a C797S mutation that renders irreversible inhibitors ineffective. The design of the 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine scaffold addresses this challenge by incorporating a reactive "warhead" to achieve covalent, irreversible binding.
Design Rationale: The core strategy involves positioning an electrophilic group, typically an acrylamide moiety, to form a covalent bond with a cysteine residue (Cys797) near the ATP-binding pocket of EGFR. This covalent interaction provides high potency and overcomes competitive pressure from high intracellular ATP concentrations. The pyrido[3,4-d]pyrimidine core serves as the primary hinge-binding element, while substitutions at the 2, 4, and 6 positions are optimized to enhance binding affinity and target specific EGFR mutants.
A leading example from this class, compound B30 , was designed to overcome acquired resistance.[2] It demonstrated potent activity against both the activating mutation (L858R) and the challenging triple mutation (L858R/T790M/C797S), a feat not achievable by earlier generations of irreversible inhibitors.[2] Molecular docking studies suggest that a hydroxyl group on the scaffold can form an additional hydrogen bond with the mutated Serine 797, contributing to its efficacy.[2]
Structure-Activity Relationship (SAR) Insights:
-
C4-Anilino Moiety: A substituted aniline at the C4 position is crucial for occupying the hydrophobic region of the ATP pocket.
-
C6-Substituent: This position is often used to attach the acrylamide warhead via a linker, critical for covalent modification of Cys797.
-
C2-Substituent: Small alkyl or amino groups at this position are generally well-tolerated and can be used to modulate solubility and pharmacokinetic properties.
Scaffold 2: The 2,8-Disubstituted Scaffold for Selective MPS1 Inhibition
Monopolar Spindle 1 (MPS1) is a dual-specificity serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism ensuring accurate chromosome segregation during mitosis.[3][4] Cancer cells exhibiting chromosomal instability are particularly dependent on a functional SAC, making MPS1 an attractive therapeutic target.[5] The pyrido[3,4-d]pyrimidine scaffold was identified as a novel and highly potent chemotype for MPS1 inhibition through a structure-based hybridization approach.[5][6]
Design Rationale: The development of this scaffold was guided by X-ray crystallography. The pyrido[3,4-d]pyrimidine core forms key hydrogen bonds with the hinge region of the MPS1 kinase domain. Unlike the EGFR inhibitors, this scaffold achieves its potency and selectivity through non-covalent interactions. Substituents at the C2 and C8 positions were systematically explored to maximize interactions with specific pockets within the ATP-binding site.
Compound 34h emerged as a highly optimized lead from this series, displaying exceptional potency and selectivity.[6] The structure revealed that the C8 substituent occupies a hydrophobic pocket formed by residues Ile531, Val539, and Met671, while the C2 anilino group extends towards the solvent-exposed region.[6] This compound was found to be highly selective, particularly against other mitotic kinases like CDK2 and Aurora A/B.[6]
Structure-Activity Relationship (SAR) Insights:
-
C8-Substituent: Aromatic or heteroaromatic groups, such as pyrazole, are optimal for binding within the hydrophobic pocket at this position.[6]
-
C2-Anilino Moiety: The aniline group is essential for hinge binding. Substitutions on this ring can be used to fine-tune potency and physical properties.
-
Planarity: The pyrido[3,4-d]pyrimidine core adopts a more coplanar conformation compared to other scaffolds, which is believed to contribute to its improved activity.[6]
Scaffold 3: The 2-Amino-4-Substituted Scaffold for Broad Anti-Proliferative Activity
While targeting a specific kinase provides a clear mechanistic hypothesis, another effective drug discovery strategy involves screening compounds against a broad panel of cancer cell lines to identify scaffolds with potent and selective anti-proliferative effects. A series of 2-amino-4-substituted pyrido[3,4-d]pyrimidines was developed and evaluated against the National Cancer Institute's 60 human cancer cell line (NCI-60) panel.[7]
Design Rationale: This scaffold design prioritizes synthetic accessibility and chemical diversity. Starting from a common 4-chloro-2-amino-pyrido[3,4-d]pyrimidine intermediate, a wide array of substituents can be introduced at the C4 position using palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.[7] This allows for rapid exploration of the chemical space to identify patterns of activity across different cancer types.
Compound 21 , featuring a 3-fluorophenylamino group at C4 and a methoxy group at C8, exhibited notable and selective growth inhibition against renal (UO-31) and breast (MCF-7, MDA-MB-468) cancer cell lines.[7] This highlights how subtle modifications to the substitution pattern can lead to significant differences in cellular activity profiles.
Structure-Activity Relationship (SAR) Insights:
-
C4-Substituent: The nature of the substituent at C4 is the primary determinant of anti-proliferative activity and selectivity. Substituted anilines were found to be particularly effective.
-
C2-Amino Group: The free amino group at C2 is a common feature of this series, likely contributing to key interactions within biological targets.
-
C8-Methoxy Group: The presence of a methoxy group at the C8 position was found to be important for activity, as its replacement with a hydroxyl group led to decreased growth inhibition.[7]
Head-to-Head Performance Comparison
| Feature | Scaffold 1 (EGFR Inhibitor) | Scaffold 2 (MPS1 Inhibitor) | Scaffold 3 (Antiproliferative) |
| Substitution Pattern | 2,4,6-Trisubstituted | 2,8-Disubstituted | 2-Amino-4,8-Disubstituted |
| Primary Target(s) | EGFR (Wild-type and mutants) | MPS1 Kinase | Broad anti-proliferative activity |
| Mechanism of Action | Covalent, Irreversible Inhibition | Non-covalent, ATP-Competitive | Likely ATP-Competitive Kinase Inhibition |
| Lead Compound | B30 [2] | 34h [6] | 21 [7] |
| Key Performance Data | B30: IC₅₀ = 1.1 nM (EGFRL858R), 7.2 nM (EGFRL858R/T790M/C797S)[2] | 34h: MPS1 Kᵢ = 0.0023 µM[6] | 21: 71.42% Growth Inhibition (MDA-MB-468)[7] |
| Design Hallmark | Acrylamide "warhead" for covalent binding to Cys797. | Structure-guided optimization for high selectivity via non-covalent interactions. | Diversity-oriented synthesis for broad screening and selective cytotoxicity. |
Signaling Pathway Diagrams
The targeted kinases are central nodes in critical cellular signaling pathways. Their inhibition leads to the downstream effects observed.
Caption: MPS1 and Spindle Assembly Checkpoint. [3][4][8]
Experimental Protocols
Trustworthy data is built on robust and reproducible methodologies. Below are detailed protocols representative of those used to characterize these scaffolds.
Experimental Workflow: Kinase Inhibitor Profiling
Caption: General workflow for kinase inhibitor discovery.
Protocol 1: Representative Synthesis of a 4-Anilino-Substituted Pyrido[3,4-d]pyrimidine
This protocol is a generalized representation based on synthetic routes for Scaffolds 2 and 3. [7]
-
Chlorination: To a solution of the precursor pyrido[3,4-d]pyrimidin-4-one in phosphoryl chloride (POCl₃), add N,N-dimethylaniline and heat the mixture to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-pyrido[3,4-d]pyrimidine intermediate.
-
Nucleophilic Substitution: Dissolve the 4-chloro intermediate and the desired substituted aniline (1.2 equivalents) in 2-propanol or N-methyl-2-pyrrolidone (NMP).
-
Coupling: Add a catalytic amount of acid (e.g., HCl or TFA) and heat the mixture to 80-120 °C for 8-16 hours.
-
Purification: After cooling, the product often precipitates. Collect the solid by filtration. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography on silica gel to afford the final 4-anilino-substituted pyrido[3,4-d]pyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
This protocol is applicable for assessing inhibitors against kinases like EGFR and MPS1 and is based on commercially available assay kits.
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).
-
Dilute the kinase (e.g., recombinant human EGFR or MPS1) to the desired working concentration (e.g., 2-5 ng/µL) in Kinase Buffer.
-
Prepare a solution of the appropriate substrate and ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Kₘ for the enzyme.
-
Perform a serial dilution of the inhibitor compounds in DMSO, followed by a final dilution in Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of the diluted kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The pyrido[3,4-d]pyrimidine nucleus is a testament to the power of scaffold-based drug design. By strategically modifying the substitution patterns at the C2, C4, C6, and C8 positions, this single heterocyclic core can be adapted to generate highly potent and selective inhibitors for diverse kinase targets. The 2,4,6-trisubstituted scaffold provides a framework for potent, covalent EGFR inhibitors capable of overcoming clinical resistance. In contrast, the 2,8-disubstituted scaffold, through meticulous structure-based design, yields highly selective, non-covalent inhibitors of the mitotic kinase MPS1. Finally, the 2-amino-4-substituted scaffold demonstrates the utility of a diversity-oriented approach to uncover compounds with potent and cell-line-specific anti-proliferative activities. The comparative analysis herein underscores the profound impact of substitution patterns on biological activity and provides a guide for researchers aiming to leverage the pyrido[3,4-d]pyrimidine scaffold for future drug discovery efforts.
References
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Logie, A., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Available at: [Link]
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Logie, A., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. PubMed. Available at: [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Available at: [Link]
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Wengner, A. M., et al. (2016). Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited. Journal of Cancer Science and Therapy. Available at: [Link]
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Bio-Rad. (n.d.). EGFR signaling pathway Pathway Map. Available at: [Link]
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Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Available at: [Link]
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Ciardiello, F. & Tortora, G. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. American Association for Cancer Research. Available at: [Link]
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Vitre, B., et al. (2012). Mps1 kinase functions in mitotic spindle assembly and error correction. Biology Open. Available at: [Link]
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Un-Ting, H., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Liu, X., et al. (2003). Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication. The EMBO Journal. Available at: [Link]
-
Kang, J., et al. (2007). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Banerjee, B., et al. (2023). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cancer Cell International. Available at: [Link]
-
Yang, K., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences. Available at: [Link]
-
Taylor & Francis Online. (2023). Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. Critical Reviews in Immunology. Available at: [Link]
-
Asteriti, I. A., et al. (2017). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology. Available at: [Link]
-
Wikipedia. (n.d.). Aurora A kinase. Available at: [Link]
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PDBj. (n.d.). 5eho: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle kinase 1 (MPS1) Using a Structure-Based Hydridization Approach. Available at: [Link]
-
Zhang, Y., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry. Available at: [Link]
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El-Adl, K., et al. (2021). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. Available at: [Link]
-
Cilibrizzi, A., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Yang, K., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences. Available at: [Link]
-
Eldehna, W. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Eldehna, W. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. Semantic Scholar. Available at: [Link]
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Al-Warhi, T., et al. (2022). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. ResearchGate. Available at: [Link]
-
Bettayeb, K., et al. (2010). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. Molecular Cancer Therapeutics. Available at: [Link]
-
Taylor & Francis Online. (2018). Efficient Synthesis of Densely Functionalized Pyrido[2,3-d]Pyrimidines via Three-component One-pot Domino Knoevenagel aza-Diels Alder Reaction and Induces Apoptosis in Human Cancer Cell Lines via Inhibiting Aurora A and B Kinases. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ghorab, M. M., et al. (2019). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Letters in Drug Design & Discovery. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. Semantic Scholar. Available at: [Link]
-
Lin, Y. T., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
-
Desgrouas, C., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. Available at: [Link]
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- 3. Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. scilit.com [scilit.com]
- 8. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one proper disposal procedures
As a Senior Application Scientist, I have overseen the scale-up, handling, and waste management of hundreds of complex heterocyclic active pharmaceutical ingredients (APIs). Managing 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one requires moving beyond generic chemical hygiene. Because this compound features a fused nitrogen-rich bicyclic core and is structurally analogous to potent kinase inhibitors, it must be treated with the operational rigor of a hazardous drug (HD) intermediate until full toxicological profiling is complete.
This guide provides a self-validating, step-by-step operational architecture for the safe handling, spill response, and disposal of this compound, designed to protect your team and ensure strict regulatory compliance.
Physicochemical Profiling & The Causality of Containment
Before executing any disposal protocol, we must understand why specific methods are chosen. The structure of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one dictates our containment strategy. The presence of the ethoxy and methyl groups increases lipophilicity, while the pyrido-pyrimidine core is highly sensitive to pH changes.
Table 1: Physicochemical Properties & Waste Segregation Implications
| Property / Parameter | Characteristic | Operational & Disposal Implication |
| Molecular Core | Pyrido[3,4-d]pyrimidine | High nitrogen content. Requires high-temp incineration to manage toxic NOx emissions during destruction. |
| Lipophilicity | High (due to ethoxy/methyl) | High skin permeability. Mandates double-gloving with chemically impermeable nitrile or neoprene[1]. |
| Aqueous Solubility | pH-Dependent | Precipitates in neutral/basic aqueous waste. Highly acidic streams may protonate the core, causing unpredictable solubilization. |
| Thermal Stability | Chars/Decomposes at high temps | Do not autoclave contaminated consumables. Thermal degradation without incineration releases toxic fumes and aerosolizes the API[2],. |
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system , ensuring that human error is caught before waste leaves your facility. According to , discarded antineoplastic or pharmacologically active intermediates must be managed as hazardous waste under EPA RCRA regulations[2].
Protocol A: Liquid Waste Stratification
Mechanistic Rationale: Mixing this compound with highly acidic aqueous waste will protonate the pyrimidine nitrogens, dragging the lipophilic compound into the aqueous phase and complicating downstream environmental processing.
-
pH Verification: Before adding aqueous waste containing traces of the compound to a bulk carboy, test the stream with pH strips. Adjust the solution to pH 6.0 – 8.0 using mild buffers.
-
Solvent Partitioning: Segregate organic liquid waste into Halogenated (e.g., DCM) and Non-Halogenated (e.g., DMSO, Methanol) streams.
-
Secondary Containment: Place all liquid waste carboys inside secondary high-density polyethylene (HDPE) containment bins to capture micro-leaks.
-
Validation Check: Perform a visual inspection of the aqueous carboy. If precipitation or cloudiness is observed, the compound has crashed out of solution. Flag the container for specialized solid-suspension incineration.
Protocol B: Solid Waste & Consumables
Mechanistic Rationale: Trace contaminated materials (gloves, pipette tips, weighing boats) present a severe chronic exposure hazard to housekeeping staff and must not be discarded in standard biohazard bins[2].
-
Primary Containment: Collect all solid API residue and contaminated consumables in properly labeled, puncture-resistant, and sealable hazardous waste containers[3].
-
Double-Bagging: Seal the primary container within a 6-mil vapor-tight plastic bag.
-
Destruction Routing: Route exclusively to a regulated medical waste incinerator. Never autoclave [2].
-
Validation Check: Cross-reference the laboratory weighing logs with the waste manifest to ensure 100% of the synthesized/purchased mass is accounted for in either the product yield or the waste stream.
Figure 1: Segregation and disposal workflow for 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.
Spill Response & Chemical Deactivation Protocol
In the event of a vial breakage or powder dispersion, standard dry sweeping is strictly prohibited as it generates respirable dust of a pharmacologically active agent[1]. We utilize a targeted chemical deactivation approach based on for related pyrimidine derivatives.
Step 1: Immediate Isolation Evacuate personnel and isolate the spill area in all directions for at least 25 meters (75 feet) for solid dispersions.
Step 2: Aerosol Suppression via Alkalization Don advanced PPE (NIOSH-approved respirator, double nitrile gloves). Dampen the solid spill material with 5% ammonium hydroxide . Causality: Water alone can cause unpredictable dissolution or spreading. A weak base like ammonium hydroxide suppresses dust, prevents the pyrimidine core from protonating (keeping it insoluble for easier mechanical recovery), and initiates mild chemical stabilization.
Step 3: Mechanical Collection Use non-sparking tools and absorbent paper (also dampened with 5% ammonium hydroxide) to pick up the material,[4]. Transfer to a vapor-tight plastic bag.
Step 4: Surface Decontamination Wash all contaminated surfaces first with 5% ammonium hydroxide, followed by a rigorous wash with a standard laboratory soap and water solution to remove residual lipophilic fragments.
Step 5: Safety Validation Validation Check: Before the Safety Officer clears the area, swab the epicenter of the spill. Extract the swab in methanol and run a rapid UV-Vis blank. Confirm the absence of the characteristic pyrimidine absorbance peak (typically ~300-340 nm) to verify absolute decontamination.
Figure 2: Step-by-step spill response and decontamination protocol for pyrimidine derivatives.
Conclusion
Proper handling of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is not just about regulatory compliance; it is about building a culture of uncompromising scientific integrity and safety. By understanding the chemical causality behind these protocols, your laboratory can prevent exposure, eliminate environmental contamination, and focus entirely on driving your research forward.
References
-
Controlling Occupational Exposure to Hazardous Drugs, OSHA, [Link]
Sources
Navigating the Uncharted: A Guide to Safely Handling 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
For the pioneering researchers and scientists in drug development, the frontier of novel chemical entities is both exciting and fraught with unknowns. When handling a compound like 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, for which a specific Safety Data Sheet (SDS) may not be readily available, a robust, precautionary, and evidence-based approach to safety is not just a recommendation—it is an absolute necessity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower you with the knowledge to build a self-validating system of safety for handling this and other novel powdered active pharmaceutical ingredients (APIs).
The Precautionary Principle in Action: Hazard Assessment of a Novel Pyridopyrimidinone
Given the absence of specific toxicological data for 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, we must infer potential hazards from its structural relatives and the general nature of powdered APIs. The pyridopyrimidine core is a common scaffold in medicinal chemistry, often designed to be biologically active. Therefore, it is prudent to treat this compound as a potent API until proven otherwise.
Fine powders of APIs present a significant inhalation risk, as they can easily become airborne.[1][2] Even minute quantities of a potent compound can have physiological effects if inhaled.[1] Skin contact is another primary route of exposure that must be mitigated.[1]
To systematically manage the risks associated with this compound, we will operate on the assumption that it falls into a higher Occupational Exposure Band (OEB). OEBs are a risk categorization system that groups compounds based on their potency and potential health effects, with higher numbers indicating more hazardous compounds requiring stricter controls.[1] This precautionary approach ensures the highest level of protection for all personnel.
A Multi-Layered Defense: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure when handling 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.[3] The specific level of PPE will depend on the nature of the task and the potential for aerosolization.
| Activity Level | Required PPE | Enhanced Precautions (Recommended) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - N/A |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
Causality of PPE Choices:
-
Double-Gloving: The outer glove provides the primary barrier. In case of a splash or contamination, it can be removed and replaced without exposing the inner glove, thus maintaining a sterile and safe handling environment.[4][5]
-
Permeation-Resistant Lab Coat: Standard cotton lab coats can absorb chemical splashes. A permeation-resistant coat provides a more robust barrier against chemical seepage.[6]
-
Goggles over Safety Glasses: For handling powders and liquids, chemical splash goggles that seal to the face are crucial to prevent airborne particles or splashes from reaching the eyes.[7]
-
Respiratory Protection: An N95 respirator is the minimum requirement for handling powders that may become airborne.[4][8] For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[6]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is paramount to ensuring safety and preventing contamination. All handling of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one as a solid or in solution should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Workflow for Weighing the Solid Compound
Caption: Step-by-step workflow for weighing the solid compound.
Protocol for Preparing Stock Solutions
-
Don Appropriate PPE: As outlined for moderate-hazard activities.
-
Conduct in Fume Hood: All solution preparations must occur within a certified chemical fume hood.[3]
-
Slow Solvent Addition: Add the solvent to the solid compound slowly to prevent splashing and aerosol generation.
-
Secure Sonication: If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.
-
Clear Labeling: Label the solution with the compound name, concentration, solvent, date, and your initials.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.[9]
Waste Segregation and Collection
-
Dedicated Waste Containers: Use clearly labeled, leak-proof, and chemically compatible containers for all waste containing 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.[9][10] The container must be marked with "Hazardous Waste" and the full chemical name.[10]
-
Separate Waste Streams: Maintain distinct containers for solid and liquid waste to prevent potentially hazardous reactions.[9]
Sources
- 1. ilcdover.com [ilcdover.com]
- 2. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. pppmag.com [pppmag.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
